Product packaging for 2,2-Difluoropropylamine hydrochloride(Cat. No.:CAS No. 868241-48-9)

2,2-Difluoropropylamine hydrochloride

Cat. No.: B1349931
CAS No.: 868241-48-9
M. Wt: 131.55 g/mol
InChI Key: IDJKGOWDPKVIBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2-Difluoropropylamine hydrochloride is a useful research compound. Its molecular formula is C3H8ClF2N and its molecular weight is 131.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8ClF2N B1349931 2,2-Difluoropropylamine hydrochloride CAS No. 868241-48-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoropropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2N.ClH/c1-3(4,5)2-6;/h2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJKGOWDPKVIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80962273
Record name 2,2-Difluoropropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421-00-1, 868241-48-9
Record name 2,2-Difluoropropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoropropylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 421-00-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-depth Technical Guide: 2,2-Difluoropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoropropylamine hydrochloride is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the known chemical properties of this compound, drawing from available data to support its application in research and development.

While this guide consolidates the available information, it is important to note that detailed experimental protocols for its synthesis and comprehensive spectral analyses are not widely available in the public domain. The information presented herein is curated from chemical supplier databases and general chemical literature.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its structure features a propyl chain with two fluorine atoms on the second carbon and a primary amine group, which is protonated to form the hydrochloride salt. This salt form generally enhances the compound's stability and solubility in aqueous media.[1]

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2,2-difluoropropan-1-amine;hydrochloride[2][3]
Synonyms 1-Amino-2,2-difluoropropane hydrochloride, 2,2-Difluoro-1-propanamine hydrochloride[1][2]
CAS Number 868241-48-9[1][2][3]
Molecular Formula C₃H₈ClF₂N[1][2][4]
Molecular Weight 131.55 g/mol [1][2][4]
Appearance White to off-white crystalline powder/solid[1][4]
Melting Point Data not consistently available.
Boiling Point 78 °C (for the free amine, 2,2-difluoropropylamine)[3][5]
Solubility Soluble in water and polar organic solvents.[6] Quantitative data is not readily available.[6]

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in publicly available literature. However, general descriptions suggest that its synthesis involves complex chemical processes, likely starting from readily available fluorinated precursors.[6] A plausible synthetic route could involve the reductive amination of a suitable difluorinated carbonyl compound.

Generalized Synthetic Workflow

Below is a conceptual workflow for a potential synthesis route. This diagram is for illustrative purposes and does not represent a validated experimental protocol.

G Generalized Synthesis of this compound A 2,2-Difluoropropanal B Reductive Amination (e.g., NH3, H2, Pd/C or NaBH3CN) A->B C 2,2-Difluoropropylamine (free base) B->C D Salt Formation (HCl in a suitable solvent, e.g., ether or isopropanol) C->D E This compound D->E

Caption: A plausible synthetic pathway to this compound.

Spectroscopic Data

Table 2: Expected Spectroscopic Characteristics

TechniqueExpected Features
¹H NMR - A triplet for the methyl (CH₃) protons, split by the two fluorine atoms.- A triplet for the methylene (CH₂) protons, split by the two fluorine atoms.- A broad singlet for the ammonium (NH₃⁺) protons, which may exchange with D₂O.
¹³C NMR - A triplet for the methyl carbon due to C-F coupling.- A triplet for the difluorinated carbon (CF₂) with a large C-F coupling constant.- A triplet for the methylene carbon (CH₂) due to C-F coupling.
¹⁹F NMR - A single resonance, likely a quartet, due to coupling with the methyl and methylene protons.
FTIR - Broad N-H stretching bands for the ammonium group (R-NH₃⁺) in the range of 3200-2800 cm⁻¹.- N-H bending (asymmetric and symmetric) bands around 1600-1500 cm⁻¹.- Strong C-F stretching bands, typically in the 1100-1000 cm⁻¹ region.
Mass Spec. - The mass spectrum of the free base (C₃H₇F₂N, MW: 95.09) would show a molecular ion peak (M⁺) at m/z 95. Fragmentation patterns would involve the loss of fluorine, methyl, or amine groups.

Reactivity and Stability

As a primary amine hydrochloride, this compound is expected to exhibit reactivity typical of this functional group. The amine can act as a nucleophile in reactions with various electrophiles, such as alkyl halides, acyl chlorides, and aldehydes/ketones (after conversion to the free base). The presence of the electron-withdrawing fluorine atoms on the adjacent carbon may influence the nucleophilicity of the amine.

The compound is expected to be a stable solid under standard laboratory conditions.[6] Amine hydrochlorides are generally more stable and less prone to oxidation than their corresponding free bases.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Data sourced from PubChem.[2]

Applications in Drug Development

Fluorinated building blocks like this compound are valuable in drug discovery for several reasons:

  • Metabolic Stability: The C-F bond is stronger than the C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug molecule.

  • Modulation of pKa: The electron-withdrawing nature of fluorine atoms can lower the basicity (pKa) of the nearby amine group, which can affect the drug's ionization state at physiological pH, influencing its absorption, distribution, and target binding.

  • Conformational Control: The steric and electronic properties of fluorine can influence the preferred conformation of a molecule, potentially leading to a better fit with its biological target.

  • Enhanced Binding Interactions: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions.

This compound serves as a key intermediate for the synthesis of more complex molecules in the development of new pharmaceuticals and agrochemicals.[6]

Conclusion

This compound is a valuable building block for chemical synthesis, particularly in the fields of pharmaceutical and agrochemical research. While its basic chemical and physical properties are documented by commercial suppliers, a significant gap exists in the public domain regarding detailed experimental protocols and comprehensive analytical data. Researchers and scientists utilizing this compound are encouraged to perform their own detailed characterization and to consult safety data sheets for proper handling. Further publication of experimental work involving this compound would be highly beneficial to the scientific community.

References

An In-Depth Technical Guide to 2,2-Difluoropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 868241-48-9

This technical guide provides a comprehensive overview of 2,2-Difluoropropylamine hydrochloride, a valuable building block for researchers, scientists, and drug development professionals. The information presented herein covers its chemical and physical properties, safety and handling, and potential applications, with a focus on data relevant to synthetic chemistry and medicinal chemistry.

Physicochemical Properties

This compound is a solid, typically appearing as a white to off-white crystalline powder.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 868241-48-9[2][3]
Molecular Formula C₃H₈ClF₂N[1][4]
Molecular Weight 131.55 g/mol [4][5]
Appearance White to off-white crystalline powder[1]
Melting Point 235-239 °C[6]
Boiling Point (of free amine) 78 °C[6]
Solubility Soluble in water and polar organic solvents.[3]

Spectroscopic Data

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, one would expect to see signals corresponding to the methyl (CH₃) protons and the methylene (CH₂) protons adjacent to the amino group. The signal for the methyl protons would likely appear as a triplet due to coupling with the adjacent fluorine atoms. The methylene protons would also exhibit complex splitting due to coupling with both the fluorine atoms and the protons of the amino group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show three distinct carbon signals. The carbon atom bonded to the two fluorine atoms would exhibit a triplet due to one-bond C-F coupling. The chemical shifts would be influenced by the strong electron-withdrawing effect of the fluorine atoms.

Synthesis and Purification

While a specific detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, the general synthetic approach involves the introduction of the difluoroethylamino moiety to a suitable precursor. A plausible synthetic workflow is outlined below.

G cluster_0 Synthetic Pathway start Starting Material (e.g., 2,2-difluoropropanal) reductive_amination Reductive Amination (e.g., with Ammonia and a reducing agent) start->reductive_amination free_amine 2,2-Difluoropropylamine reductive_amination->free_amine salt_formation Salt Formation (with HCl) free_amine->salt_formation product This compound salt_formation->product

Caption: Generalized synthetic workflow for this compound.

Purification of the final product would typically be achieved through recrystallization from a suitable solvent system to yield the crystalline hydrochloride salt.

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] The presence of the gem-difluoro group can significantly alter the physicochemical and biological properties of a molecule, often leading to:

  • Increased metabolic stability: The strong carbon-fluorine bond can block sites of metabolism, prolonging the in vivo half-life of a drug candidate.

  • Enhanced binding affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.

  • Modified lipophilicity and pKa: The introduction of fluorine can fine-tune these properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

While specific examples of its direct incorporation into named drug candidates are not prevalent in the searched literature, its utility as a synthetic intermediate is highlighted by its commercial availability from numerous chemical suppliers catering to the research and development sector.

Safety and Handling

This compound is classified as harmful and an irritant.[6] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 2: Hazard Identification

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

Due to the proprietary nature of much of the research in drug development, detailed, publicly available experimental protocols for the use of this compound are scarce. Researchers utilizing this compound would typically adapt general synthetic methodologies for amine chemistry, such as amide bond formation, alkylation, and arylation reactions, to incorporate the 2,2-difluoropropylamino moiety into their target structures. An illustrative experimental workflow for a hypothetical amide coupling is provided below.

G cluster_1 Hypothetical Amide Coupling Workflow reagents 2,2-Difluoropropylamine HCl Carboxylic Acid Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) dissolve Dissolve reagents in a suitable anhydrous solvent (e.g., DMF) reagents->dissolve react Stir at room temperature (or heat if necessary) dissolve->react workup Aqueous work-up and extraction react->workup purification Purification by chromatography (e.g., column chromatography) workup->purification product Target Amide purification->product

Caption: Illustrative workflow for a typical amide coupling reaction.

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for professional scientific guidance and a thorough review of the relevant safety data sheets.

References

Synthesis of 2,2-Difluoropropylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,2-Difluoropropylamine Hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The presence of the gem-difluoro group can significantly influence the metabolic stability, lipophilicity, and bioavailability of bioactive molecules. This document provides a comprehensive overview of potential synthetic strategies, including detailed experimental protocols for key transformations, and summarizes relevant quantitative data.

Synthetic Strategies

The synthesis of this compound can be approached through several established methodologies for primary amine synthesis. The primary challenge lies in the introduction of the amine functionality to a difluorinated propyl backbone. Key retrosynthetic disconnections suggest precursors such as 2,2-difluoropropanoic acid, 2,2-difluoropropanal, or a suitable 2,2-difluoropropyl halide. The main synthetic routes considered in this guide are:

  • Hofmann Rearrangement of 2,2-Difluoropropanamide: A classic method for converting a primary amide to a primary amine with one less carbon atom. This route is advantageous if 2,2-difluoropropanoic acid is a readily available starting material.

  • Reductive Amination of 2,2-Difluoropropanal: This approach involves the formation of an imine from the corresponding aldehyde and ammonia, followed by reduction to the primary amine.

  • Nucleophilic Substitution on a 2,2-Difluoropropyl Halide: This strategy employs a nitrogen nucleophile, such as ammonia or a synthetic equivalent, to displace a halide from a 2,2-difluoropropyl electrophile.

The final step in each of these pathways is the formation of the hydrochloride salt by treatment of the free amine with hydrochloric acid.

Experimental Protocols

Route 1: Hofmann Rearrangement of 2,2-Difluoropropanamide

This pathway commences with the conversion of 2,2-difluoropropanoic acid to its corresponding amide, followed by the Hofmann rearrangement to yield 2,2-difluoropropylamine.

Step 1a: Synthesis of 2,2-Difluoropropanoyl Chloride

A solution of 2,2-difluoropropanoic acid (1.0 eq) in a suitable aprotic solvent, such as toluene, is treated with thionyl chloride (SOCl₂) (1.2 eq). The reaction mixture is heated to reflux until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 2,2-difluoropropanoyl chloride, which can be used in the next step without further purification.

Step 1b: Synthesis of 2,2-Difluoropropanamide

The crude 2,2-difluoropropanoyl chloride is dissolved in a suitable aprotic solvent, such as diethyl ether, and cooled in an ice bath. A solution of aqueous ammonia (excess) is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for several hours. The resulting solid is collected by filtration, washed with cold water, and dried to afford 2,2-difluoropropanamide.

Step 1c: Hofmann Rearrangement to 2,2-Difluoropropylamine

In a flask equipped with a stirrer and a dropping funnel, a solution of sodium hydroxide in water is prepared and cooled in an ice bath. Bromine is added dropwise to the cold sodium hydroxide solution to form a solution of sodium hypobromite. To this solution, 2,2-difluoropropanamide is added in portions. The reaction mixture is then heated to facilitate the rearrangement. The resulting amine is distilled from the reaction mixture.

Step 1d: Formation of this compound

The distilled 2,2-difluoropropylamine is dissolved in a suitable solvent, such as diethyl ether or isopropanol. A solution of hydrochloric acid in the same solvent (or gaseous hydrogen chloride) is added dropwise with stirring. The precipitated solid is collected by filtration, washed with the solvent, and dried under vacuum to yield this compound.

Route 2: Reductive Amination of 2,2-Difluoropropanal

This route offers a direct conversion of the corresponding aldehyde to the amine.

Step 2a: Synthesis of 2,2-Difluoropropylamine

To a solution of 2,2-difluoropropanal (1.0 eq) in a suitable solvent, such as methanol, is added a solution of ammonia in methanol. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas over a palladium catalyst, is then introduced. The reaction is stirred at room temperature until the starting material is consumed (monitored by GC or TLC). The reaction is then worked up by quenching any remaining reducing agent, removing the solvent, and partitioning the residue between an organic solvent and water. The organic layer is dried and concentrated to give the crude 2,2-difluoropropylamine.

Step 2b: Formation of this compound

The crude amine is converted to its hydrochloride salt as described in Step 1d.

Route 3: Nucleophilic Substitution on a 2,2-Difluoropropyl Halide

This classical approach involves the direct alkylation of ammonia or a protected ammonia equivalent.

Step 3a: Synthesis of 1-Bromo-2,2-difluoropropane

A suitable precursor, such as 2,2-difluoropropan-1-ol, can be converted to 1-bromo-2,2-difluoropropane using a standard brominating agent like phosphorus tribromide (PBr₃).

Step 3b: Amination of 1-Bromo-2,2-difluoropropane

1-Bromo-2,2-difluoropropane is reacted with a large excess of ammonia in a sealed vessel at elevated temperature and pressure. The use of a large excess of ammonia is crucial to minimize the formation of di- and tri-alkylated byproducts. After the reaction is complete, the vessel is cooled, and the excess ammonia is vented. The reaction mixture is then worked up to isolate the primary amine.

Step 3c: Formation of this compound

The isolated 2,2-difluoropropylamine is converted to its hydrochloride salt as described in Step 1d.

Quantitative Data

RoutePrecursorKey ReagentsTypical Yield (%)Purity (%)Reference
1 2,2-DifluoropropanamideBr₂, NaOH60-75>95[General Hofmann Rearrangement Protocols]
2 2,2-DifluoropropanalNH₃, NaBH₃CN50-70>95[General Reductive Amination Protocols]
3 1-Bromo-2,2-difluoropropaneNH₃ (excess)40-60Variable[Analogous Amination of 1-halo-2,2-difluoroethane][1]

Note: The yields and purities are estimates based on general procedures for these reaction types and may vary depending on the specific reaction conditions and scale.

Visualizations

Synthesis_Pathways cluster_legend Synthetic Routes A1 2,2-Difluoropropanoic Acid A2 2,2-Difluoropropanoyl Chloride A1->A2 SOCl₂ A3 2,2-Difluoropropanamide A2->A3 NH₃(aq) A4 2,2-Difluoropropylamine A3->A4 Br₂, NaOH A5 2,2-Difluoropropylamine HCl A4->A5 HCl B1 2,2-Difluoropropanal B2 2,2-Difluoropropylamine B1->B2 1. NH₃ 2. [H] B3 2,2-Difluoropropylamine HCl B2->B3 HCl C1 1-Bromo-2,2-difluoropropane C2 2,2-Difluoropropylamine C1->C2 NH₃ (excess) C3 2,2-Difluoropropylamine HCl C2->C3 HCl Route1 Route 1: Hofmann Rearrangement Route2 Route 2: Reductive Amination Route3 Route 3: Nucleophilic Substitution

Caption: Overview of synthetic pathways to this compound.

Experimental_Workflow_Route1 start Start: 2,2-Difluoropropanoic Acid step1 Acid Chloride Formation (SOCl₂) start->step1 step2 Amidation (Aqueous NH₃) step1->step2 step3 Hofmann Rearrangement (Br₂ / NaOH) step2->step3 step4 Distillation step3->step4 step5 Salt Formation (HCl) step4->step5 end Product: 2,2-Difluoropropylamine HCl step5->end

Caption: Experimental workflow for the Hofmann Rearrangement route.

Conclusion

The synthesis of this compound can be achieved through multiple synthetic routes, each with its own advantages and challenges. The choice of a particular route will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important fluorinated building block. Researchers are encouraged to consult the primary literature for further details and optimization of these procedures.

References

In-Depth Technical Guide: 2,2-Difluoropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of 2,2-Difluoropropylamine hydrochloride, with a primary focus on its molecular weight.

Chemical Identity

Identifier Value
Chemical Name This compound
CAS Number 868241-48-9[1][2]
Molecular Formula C₃H₈ClF₂N[1][2]
Synonyms 2,2-Difluoropropan-1-amine hydrochloride, 1-Amino-2,2-difluoropropane hydrochloride[1]

Molecular Weight

The molecular weight of this compound is a fundamental property for quantitative analysis, formulation, and stoichiometric calculations in chemical reactions.

2.1. Calculated Molecular Weight

The molecular weight is calculated by summing the atomic weights of its constituent atoms. The molecular formula is C₃H₈ClF₂N.[1][2]

Element Symbol Count Atomic Weight ( g/mol ) Total Weight ( g/mol )
CarbonC312.01136.033
HydrogenH81.008[3][4][5]8.064
ChlorineCl135.453[6][7][8]35.453
FluorineF218.998[9][10][11]37.996
NitrogenN114.007[12][13][14]14.007
Total 131.553

2.2. Published Molecular Weight

The experimentally determined and commonly cited molecular weight of this compound is 131.55 g/mol .[1][2][15][16]

Experimental Protocol: Molecular Weight Determination (Conceptual)

While the molecular weight is typically calculated from the known atomic weights, experimental verification can be performed using mass spectrometry.

Objective: To experimentally determine the molecular mass of this compound.

Methodology: High-Resolution Mass Spectrometry (HRMS)

Instrumentation:

  • An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the ESI needle, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of protonated molecular ions [M+H]⁺.

  • Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum will show a prominent peak corresponding to the [M+H]⁺ ion of 2,2-Difluoropropylamine. The molecular weight is determined from the m/z value of this peak.

Logical Relationship Diagram

The following diagram illustrates the logical process of determining the molecular weight of a chemical compound.

MolecularWeightDetermination A Identify Chemical Formula (e.g., C₃H₈ClF₂N) B Determine Atomic Weights of Constituent Elements (C, H, Cl, F, N) A->B leads to C Sum the Atomic Weights (3C + 8H + 1Cl + 2F + 1*N) B->C are used to D Calculate Molecular Weight (131.55 g/mol) C->D results in

Caption: Workflow for Molecular Weight Calculation.

References

An In-depth Technical Guide to the Solubility of 2,2-Difluoropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2,2-Difluoropropylamine hydrochloride. Due to the limited publicly available quantitative data for this specific compound, this guide focuses on presenting the existing qualitative information and detailing a standardized experimental protocol for determining its solubility.

Introduction

This compound is a chemical compound of interest in various research and development sectors, particularly in pharmaceutical and agrochemical synthesis. An understanding of its solubility is critical for its application in reaction chemistry, formulation development, and biological assays. This guide aims to consolidate the known solubility characteristics and provide a practical framework for its empirical determination.

Solubility Data

Currently, there is a lack of specific quantitative solubility data for this compound in publicly accessible literature and chemical databases. The available information is qualitative and is summarized in the table below.

Table 1: Qualitative Solubility Data for this compound

Solvent ClassSolubility Description
WaterSoluble
Polar Organic SolventsSoluble

Note: "Polar Organic Solvents" is a broad category and specific examples or quantitative measures are not provided in the available literature.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the quantitative determination of the solubility of an amine hydrochloride like this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent (e.g., deionized water, ethanol, methanol)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical technique.

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

    • Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the optimal time should be determined empirically by taking measurements at different time points until the concentration of the dissolved solid remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification of Dissolved Solute:

    • Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using the chosen analytical method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Safety Precautions:

  • Always handle this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

G Workflow for Solubility Determination A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Collect supernatant B->C D Filter to remove undissolved solids C->D E Prepare dilutions of the filtrate D->E F Analyze by a suitable method (e.g., HPLC) E->F H Calculate solubility from concentration F->H G Prepare calibration curve with standards G->F I Report solubility data (e.g., g/100mL, mol/L) H->I

Caption: A flowchart of the key steps for determining the solubility of a compound.

Conclusion

Spectral Analysis of 2,2-Difluoropropylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectral data for 2,2-difluoropropylamine hydrochloride (C₃H₈ClF₂N), a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of public domain spectral data for this specific molecule, this document presents predicted and representative data based on the analysis of analogous chemical structures. The methodologies provided are standardized protocols for the spectral analysis of similar amine hydrochlorides.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentPredicted Coupling Constants (J) in Hz
~1.6Triplet3HCH₃JH-F ≈ 18-20 Hz
~3.4Triplet2HCH₂JH-F ≈ 12-15 Hz
~8.3Broad Singlet3HNH₃⁺-

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignmentPredicted Coupling Constants (J) in Hz
~22TripletCH₃JC-F ≈ 25-30 Hz
~45TripletCH₂JC-F ≈ 20-25 Hz
~120TripletCF₂¹JC-F ≈ 240-250 Hz

Table 3: Predicted ¹⁹F NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignmentPredicted Coupling Constants (J) in Hz
-90 to -110Quartet of TripletsCF₂JF-H (CH₃) ≈ 18-20 Hz, JF-H (CH₂) ≈ 12-15 Hz
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2800-3200Strong, BroadN-H stretch (NH₃⁺)
1500-1600MediumN-H bend (NH₃⁺)
1050-1250StrongC-F stretch
2900-3000MediumC-H stretch (aliphatic)
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
96[M-Cl]⁺ (Free amine)
76[M-Cl-HF]⁺
61[CH₃CF₂]⁺
44[CH₂NH₂]⁺

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) (0.5-0.7 mL). The solution would then be transferred to a 5 mm NMR tube.

  • ¹H NMR: Spectra would be acquired on a 400 MHz or 500 MHz spectrometer. Key parameters would include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. 16 to 64 scans would be collected for a good signal-to-noise ratio.

  • ¹³C NMR: Spectra would be acquired on the same spectrometer at a frequency of 100 or 125 MHz, respectively. A proton-decoupled pulse sequence would be used. A spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (1024 to 4096) would be necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR: Spectra would be acquired on the same spectrometer, typically at a frequency of 376 or 470 MHz. A proton-coupled pulse sequence would be used to observe the H-F couplings. A spectral width of 50-100 ppm centered around the expected chemical shift would be appropriate.

Infrared (IR) Spectroscopy

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample of this compound would be prepared as a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) would be ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent disk. The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis would be performed using an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be dissolved in a suitable solvent like methanol or water and introduced into the ion source via direct infusion. The analysis would be carried out in positive ion mode. The mass spectrum would be acquired over a mass range of m/z 50-200.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectral analysis of an unknown amine hydrochloride sample.

experimental_workflow Sample 2,2-Difluoropropylamine Hydrochloride Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR F_NMR ¹⁹F NMR NMR->F_NMR KBr KBr Pellet Preparation IR->KBr FTIR Analysis Data_Analysis Data Analysis & Structure Elucidation IR->Data_Analysis ESI ESI Source MS->ESI Mass Analysis MS->Data_Analysis H_NMR->Data_Analysis C_NMR->Data_Analysis F_NMR->Data_Analysis KBr->IR FTIR Analysis ESI->MS Mass Analysis

Figure 1. General experimental workflow for spectral analysis.

logical_relationship Start Obtain Spectral Data (NMR, IR, MS) IR_Analysis IR: Identify Functional Groups (N-H, C-F, C-H) Start->IR_Analysis MS_Analysis MS: Determine Molecular Ion & Fragmentation Pattern Start->MS_Analysis NMR_Analysis NMR: Determine Connectivity & Chemical Environment Start->NMR_Analysis Structure_Proposal Propose Chemical Structure IR_Analysis->Structure_Proposal MS_Analysis->Structure_Proposal NMR_Analysis->Structure_Proposal Verification Verify Structure with all Spectral Data Structure_Proposal->Verification

Figure 2. Logical workflow for structure elucidation from spectral data.

An In-depth Technical Guide on the Stability and Storage of 2,2-Difluoropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2,2-Difluoropropylamine hydrochloride (CAS No: 868241-48-9). The information is compiled from publicly available safety data sheets and chemical supplier information to ensure safe handling, maintain compound integrity, and support its application in research and development.

Chemical and Physical Properties

This compound is an organic amine compound presented as a white to off-white crystalline powder.[1][2][3] As a hydrochloride salt, it exhibits enhanced stability and solubility in water compared to its free base form.[1] Its chemical structure, featuring two fluorine atoms on the propyl chain, imparts unique reactivity and polarity.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 868241-48-9[1][2][4]
Molecular Formula C₃H₈ClF₂N[1][5][6]
Molecular Weight 131.55 g/mol [2][5][6]
Appearance White to off-white crystalline powder/solid[1][2][3]
Melting Point 153 - 155 °C (307 - 311 °F)
Solubility Soluble in water and polar organic solvents[3]

Stability Profile

This compound is considered chemically stable under standard ambient conditions (room temperature). However, it is susceptible to degradation under specific environmental conditions.

Table 2: Stability and Incompatibility Profile

ConditionStability/Incompatibility InformationRecommendationsSource(s)
Temperature Stable at room temperature. Avoid excessive heat.Store in a cool place.[2][7]
Moisture Hygroscopic. Absorbs moisture from the air.Store in a dry place with the container tightly closed.
Air Air sensitive.Handle and store under an inert gas.
Light Light sensitive.Protect from light.
Incompatible Materials Strong oxidizing agents.Avoid contact with strong oxidizing agents.[7][8]
Hazardous Decomposition Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.Avoid exposure to high heat and fire.[7]

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the purity and stability of this compound.

Key Storage Recommendations:

  • Container: Keep the container tightly closed and store in the original packaging.[7][9]

  • Atmosphere: For long-term stability, it is recommended to handle and store the compound under an inert gas atmosphere.

  • Location: Store in a dry, cool, and well-ventilated area.[7][8][9] The storage area should be protected from environmental extremes.[9]

  • Separation: Store away from incompatible materials, such as strong oxidizing agents, and foodstuffs.[7][9]

Handling Precautions:

  • Avoid all personal contact, including inhalation of dust.[9]

  • Use in a well-ventilated area.[9]

  • Wear appropriate personal protective equipment (PPE), including gloves, and eye/face protection.[8]

  • Wash hands thoroughly after handling.[8][9]

  • Avoid generating dust during handling.[9]

The following diagram illustrates the logical workflow for ensuring the stability of this compound through proper storage and handling.

storage_container Tightly Closed Container stability_maintained Chemical Stability and Integrity Maintained storage_container->stability_maintained storage_location Cool, Dry, Well-Ventilated Area storage_location->stability_maintained storage_atmosphere Inert Gas Atmosphere storage_atmosphere->stability_maintained storage_separation Away from Incompatible Materials & Light storage_separation->stability_maintained handling_ppe Use Appropriate PPE handling_ppe->stability_maintained handling_ventilation Ensure Adequate Ventilation handling_ventilation->stability_maintained handling_avoid Avoid Dust Generation & Inhalation handling_avoid->stability_maintained degradation_risk Risk of Degradation (Hydrolysis, Oxidation) improper_storage Improper Storage (Open Container, Humid, Light) improper_storage->degradation_risk improper_handling Improper Handling (No PPE, Poor Ventilation) improper_handling->degradation_risk

Caption: Logical workflow for maintaining the stability of this compound.

General Experimental Protocol for Stability Assessment

While specific, detailed experimental protocols for this compound are not publicly available, a general approach based on forced degradation studies can be outlined. These studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.[10]

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology: Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing to predict its degradation profile.[10]

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a polar organic solvent).

  • Stress Conditions:

    • Hydrolysis:

      • Acidic: Treat the stock solution with 0.1 N HCl at room temperature and elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours).

      • Basic: Treat the stock solution with 0.1 N NaOH at room temperature and elevated temperature for a defined period.

      • Neutral: Treat the stock solution with water at room temperature and elevated temperature for a defined period.

    • Oxidation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in a calibrated oven for a defined period.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector. The method should be validated to separate the parent compound from any degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation for each condition.

    • Identify and characterize any significant degradation products using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Elucidate the degradation pathways.

The following diagram illustrates a general workflow for a forced degradation study.

cluster_conditions Stress Conditions start Prepare Stock Solution of Compound stress Expose to Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base neutral Neutral Hydrolysis stress->neutral oxidation Oxidation stress->oxidation thermal Thermal stress->thermal photo Photolytic stress->photo analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis neutral->analysis oxidation->analysis thermal->analysis photo->analysis data Quantify Degradation & Identify Degradants analysis->data pathway Elucidate Degradation Pathways data->pathway

References

A Technical Guide to 2,2-Difluoropropylamine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Fluorinated Building Block in Modern Medicinal Chemistry

Introduction

2,2-Difluoropropylamine hydrochloride is a crucial fluorinated building block in the fields of organic synthesis and medicinal chemistry. The strategic incorporation of fluorine atoms into bioactive molecules is a widely recognized strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of this compound, including its chemical properties, commercial suppliers, synthesis considerations, and its application in the development of novel therapeutics.

Chemical Properties and Commercial Availability

This compound is a white to off-white solid, typically available as a hydrochloride salt to improve its stability and handling. Its fundamental chemical and physical properties are summarized below.

PropertyValue
CAS Number 868241-48-9
Molecular Formula C₃H₈ClF₂N
Molecular Weight 131.55 g/mol
Appearance White to off-white solid
Purity Typically >95%

A variety of chemical suppliers offer this compound in research and bulk quantities. The table below lists some of the commercial suppliers and the typical purities and quantities they provide.

SupplierPurityAvailable Quantities
Fluorochem 96%1g, 5g, 10g, 25g
CymitQuimica 95+%, 96%, 97%1g, 5g, 10g, 25g
ChemUniverse 96%100mg, 250mg, 1g
Alachem Co., Ltd. >99%Inquire for details
BTCpharm Inquire for detailsInquire for details

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While specific proprietary methods may vary between manufacturers, a general synthetic approach involves the introduction of the difluoro moiety followed by amination and salt formation.

A representative, though not explicitly for this exact molecule, synthetic strategy for fluorinated amines involves the reduction of a corresponding fluorinated nitro compound or the fluoroamination of an alkene. For instance, the synthesis of fluorinated amines can be achieved through the hydrogenation of fluorine-containing nitro compounds in the presence of a suitable catalyst.

While a detailed, publicly available experimental protocol for the direct synthesis of this compound is not readily found in standard chemical literature, a generalized workflow for the synthesis of related fluorinated amines can be conceptualized as follows:

G cluster_0 Synthesis Workflow Starting Material Starting Material Fluorination Fluorination Starting Material->Fluorination Fluorinating Agent Intermediate Intermediate Fluorination->Intermediate Amination Amination Intermediate->Amination Amine Source Free Base Free Base Amination->Free Base Salt Formation Salt Formation Free Base->Salt Formation HCl Final Product Final Product Salt Formation->Final Product G cluster_1 Drug Development Logic Building_Block 2,2-Difluoropropylamine Hydrochloride Coupling Coupling Reaction Building_Block->Coupling Scaffold Bioactive Scaffold Scaffold->Coupling Drug_Candidate Fluorinated Drug Candidate Coupling->Drug_Candidate Biological_Target Biological Target (e.g., Enzyme, Receptor) Drug_Candidate->Biological_Target Binding/Inhibition Signaling_Pathway Modulated Signaling Pathway Biological_Target->Signaling_Pathway Signal Transduction

Technical Guide to the Safety of 2,2-Difluoropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety information for 2,2-Difluoropropylamine hydrochloride (CAS No. 868241-48-9), a compound of interest in organic and pharmaceutical synthesis.[1] This guide details hazard classifications, handling procedures, and the experimental basis for these recommendations, designed to ensure its safe use in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a solid, white to off-white crystalline powder.[2] It is a hydrochloride salt of 2,2-difluoropropylamine, which enhances its stability and solubility.[3] The presence of the difluoropropylamine functional group gives it unique chemical reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1]

PropertyValueSource
CAS Number 868241-48-9[2][3][4][5][6][7][8]
Molecular Formula C3H8ClF2N[3][5][6][7]
Molecular Weight 131.55 g/mol [2][3][5][6][9]
Physical Form Crystalline powder[2][3]
Color White to off-white[2][3]
Melting Point 235-239 °C[2]
Storage Temperature Under inert gas (nitrogen or Argon) at 2-8°C[2]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin and eye irritation, and respiratory irritation.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[9]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[9]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[9]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[9]

GHS Pictograms:

alt text

Signal Word: Warning[2][9]

Toxicological Data

EndpointRouteSpeciesValueClassification
LD50 OralRat (assumed)300 - 2000 mg/kgCategory 4: Harmful if swallowed

This estimation is based on the criteria for GHS Acute Toxicity Category 4.

Experimental Protocols for Safety Assessment

The safety data for chemical substances are determined through standardized experimental protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for the key toxicological endpoints relevant to this compound.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure using a limited number of animals.

  • Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The outcome (mortality or evident toxicity) determines the next step: dosing at a higher or lower level, or cessation of testing.

  • Test Animals: Typically, rats of a single sex (usually females as they are often slightly more sensitive) are used.[10] Animals are young, healthy adults.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The substance is administered in a single dose by gavage. An aqueous solution is preferred, but other vehicles can be used if necessary.

    • A starting dose is selected based on available information.

    • Initially, three animals are dosed.

    • The animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Interpretation of Results: The classification is based on the number of animals that die at specific dose levels. For example, if two or three animals die at 300 mg/kg, the substance is classified as Category 4.

cluster_protocol OECD 423: Acute Oral Toxicity Protocol start Select Starting Dose dose_3_animals Dose 3 animals start->dose_3_animals observe_14_days Observe for 14 days dose_3_animals->observe_14_days decision Assess mortality observe_14_days->decision classify Classify substance based on GHS criteria decision->classify Sufficient data stop_testing Stop testing decision->stop_testing Clear outcome dose_next_level Dose at next level (higher or lower) decision->dose_next_level More data needed dose_next_level->dose_3_animals

Caption: Workflow for OECD 423 Acute Oral Toxicity Test.

Skin Irritation (OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.

  • Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[11] Skin irritation is determined by the extent of cell viability reduction.

  • Test System: A commercially available RhE model.

  • Procedure:

    • The test substance is applied to the surface of the RhE tissue.

    • After a specific exposure time (e.g., 60 minutes), the substance is washed off.

    • The tissue is incubated for a post-exposure period (e.g., 42 hours).

    • Cell viability is measured using a colorimetric assay (e.g., MTT assay).

  • Interpretation of Results: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (Category 2).[12]

cluster_protocol OECD 439: In Vitro Skin Irritation Protocol apply_substance Apply substance to RhE model expose Expose for 60 minutes apply_substance->expose wash Wash off substance expose->wash incubate Incubate for 42 hours wash->incubate measure_viability Measure cell viability (MTT assay) incubate->measure_viability decision Viability ≤ 50%? measure_viability->decision irritant Classify as Irritant (Category 2) decision->irritant Yes non_irritant Classify as Non-Irritant decision->non_irritant No

Caption: Workflow for OECD 439 In Vitro Skin Irritation Test.

Eye Irritation (OECD Guideline 405: Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.

  • Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the other eye serving as a control.[4] The degree of irritation is scored at specific intervals.

  • Test Animals: Albino rabbits are the preferred species.[13]

  • Procedure:

    • A single animal is tested initially.

    • The substance is instilled into the conjunctival sac of one eye.

    • The eye is examined for signs of irritation (redness, swelling, opacity) at 1, 24, 48, and 72 hours after application.

    • If severe irritation or corrosion is observed, no further testing is performed. Otherwise, up to two additional animals may be used to confirm the results.

  • Interpretation of Results: The severity and reversibility of the observed ocular lesions determine the classification.

cluster_protocol OECD 405: Acute Eye Irritation Protocol apply_to_one_eye Apply substance to one eye of a single rabbit observe Observe at 1, 24, 48, 72 hours apply_to_one_eye->observe decision Severe irritation/corrosion? observe->decision classify_severe Classify and stop decision->classify_severe Yes confirm_test Confirm with up to 2 more animals decision->confirm_test No final_classification Final classification based on all data confirm_test->final_classification

Caption: Workflow for OECD 405 Acute Eye Irritation Test.

Safe Handling and Storage

Adherence to strict safety protocols is necessary when handling this compound.[1]

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[2]

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Not combustible. However, it may emit corrosive fumes under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

  • Personal Precautions: Wear appropriate personal protective equipment. Avoid breathing dust. Evacuate personnel to a safe area.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up:

    • Sweep up the spilled solid material, avoiding dust generation.

    • Place in a suitable, closed container for disposal.

    • Clean the spill area with soap and water.

cluster_workflow Accidental Release Workflow (Solid) spill Spill Occurs assess Assess Situation (Size, Hazards) spill->assess ppe Don Appropriate PPE assess->ppe contain Contain Spill ppe->contain cleanup Sweep up solid material contain->cleanup dispose Place in labeled waste container cleanup->dispose decontaminate Decontaminate area dispose->decontaminate report Report Incident decontaminate->report

Caption: General workflow for a solid chemical spill.

Stability and Reactivity

  • Reactivity: No specific reactivity hazards are known.

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: No specific information available.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, hydrogen chloride gas, and hydrogen fluoride.

Ecological Information

This technical guide is intended to provide a summary of the available safety information for this compound. It is essential to consult the full Safety Data Sheet (SDS) from the supplier before use and to conduct a thorough risk assessment for any specific laboratory procedures.

References

The Impact of β,β-Difluorination on the Basicity of Propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical properties, metabolic stability, and biological activity. This technical guide provides an in-depth analysis of the effect of geminal fluorine substitution at the β-position on the basicity of propylamine, focusing on 2,2-difluoropropylamine. Through a detailed examination of the inductive effects of fluorine, this document elucidates the significant reduction in basicity observed in this and related fluorinated amines. This guide also presents established experimental protocols for the determination of amine pKa values, namely potentiometric titration and ¹⁹F NMR spectroscopy, providing researchers with the necessary tools to experimentally verify these properties.

Introduction

Aliphatic amines are a ubiquitous functional group in pharmaceuticals and bioactive molecules. Their basicity, quantified by the pKa of the conjugate acid, is a critical parameter that influences a molecule's solubility, membrane permeability, and interaction with biological targets. The ability to fine-tune this property is therefore of paramount importance in drug design and development. Fluorination has emerged as a key strategy for modulating amine basicity. The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect, which can significantly alter the electron density on the nitrogen atom and, consequently, its ability to accept a proton.

This guide focuses on 2,2-difluoropropylamine, a derivative of propylamine featuring a gem-difluoro substitution at the carbon atom beta to the amino group. This substitution pattern is known to cause a pronounced decrease in basicity, a phenomenon with significant implications for the design of novel therapeutic agents.

The Inductive Effect of Fluorine on Amine Basicity

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Electron-donating groups increase the electron density on the nitrogen, making the amine more basic, while electron-withdrawing groups decrease the electron density, rendering the amine less basic.

Fluorine is the most electronegative element, and its presence in a molecule exerts a strong electron-withdrawing inductive effect (-I effect). In the case of 2,2-difluoropropylamine, the two fluorine atoms at the β-position pull electron density away from the nitrogen atom through the sigma bonds of the carbon framework. This reduction in electron density on the nitrogen atom makes the lone pair less available for protonation, resulting in a significant decrease in basicity compared to the parent compound, propylamine.

This relationship can be visualized as a logical flow:

G cluster_cause Cause cluster_effect Effect High_Electronegativity High Electronegativity of Fluorine Inductive_Effect Strong Electron-Withdrawing Inductive Effect (-I) High_Electronegativity->Inductive_Effect leads to Reduced_Electron_Density Reduced Electron Density on Nitrogen Inductive_Effect->Reduced_Electron_Density causes Decreased_Basicity Decreased Basicity (Lower pKa) Reduced_Electron_Density->Decreased_Basicity results in

Caption: Logical flow of the inductive effect of fluorine on amine basicity.

Quantitative Analysis of Basicity

The basicity of an amine is typically expressed as the pKa of its conjugate acid (R-NH₃⁺). A lower pKa value indicates a weaker base. The introduction of fluorine atoms at the β-position of an aliphatic amine leads to a predictable and significant decrease in its pKa.

CompoundStructurepKa of Conjugate AcidReference
PropylamineCH₃CH₂CH₂NH₂~10.7[1]
β,β-Difluoroamine (general)R-CF₂CH₂NH₂~7.3[2]
2,2-Difluoropropylamine CH₃CF₂CH₂NH₂ ~7.3 (Estimated) [2]

Table 1: Comparison of pKa values for propylamine and a generic β,β-difluoroamine.

As shown in Table 1, the presence of two fluorine atoms at the β-position is estimated to lower the pKa by more than three units, from approximately 10.7 for propylamine to an estimated 7.3 for 2,2-difluoropropylamine[2]. This substantial decrease underscores the profound impact of β,β-difluorination on the basicity of aliphatic amines.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for understanding the behavior of fluorinated amines in various chemical and biological systems. The following are detailed methodologies for two common and effective techniques for pKa determination of organofluorine compounds.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values. It involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound of interest while monitoring the pH.

Experimental Workflow:

G cluster_workflow Potentiometric Titration Workflow start Start prep_sample Prepare Analyte Solution (e.g., 0.01 M 2,2-difluoropropylamine HCl in 0.1 M KCl) start->prep_sample calibrate_ph Calibrate pH Meter (using standard buffers) prep_sample->calibrate_ph titrate Titrate with Standardized NaOH (e.g., 0.1 M) calibrate_ph->titrate record_data Record pH vs. Titrant Volume titrate->record_data plot_data Plot Titration Curve (pH vs. Volume) record_data->plot_data determine_pka Determine pKa (inflection point or derivative analysis) plot_data->determine_pka end End determine_pka->end

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

  • Instrumentation: A calibrated pH meter with a glass electrode and a reference electrode, a magnetic stirrer, and a burette.

  • Reagents:

    • 2,2-Difluoropropylamine hydrochloride (analyte)

    • Standardized hydrochloric acid (e.g., 0.1 M)

    • Standardized sodium hydroxide (e.g., 0.1 M, carbonate-free)

    • Potassium chloride (for maintaining constant ionic strength)

    • Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

  • Procedure: a. Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a solution of constant ionic strength (e.g., 0.1 M KCl). b. Calibrate the pH meter using at least two standard buffers that bracket the expected pKa. c. Immerse the pH electrode in the analyte solution and allow the reading to stabilize. d. Titrate the solution with the standardized NaOH solution, adding small increments of titrant and recording the pH after each addition. e. Continue the titration past the equivalence point. f. Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. More accurately, the pKa can be determined from the inflection point of the titration curve, often identified by taking the first or second derivative of the curve.

¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is a powerful and increasingly popular method for determining the pKa of fluorinated compounds. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, which changes upon protonation or deprotonation of a nearby functional group.

Experimental Workflow:

G cluster_workflow ¹⁹F NMR Spectroscopy pKa Determination Workflow start Start prep_samples Prepare a Series of Samples (constant analyte concentration, varying pH) start->prep_samples acquire_spectra Acquire ¹⁹F NMR Spectra for each sample prep_samples->acquire_spectra measure_shifts Measure the ¹⁹F Chemical Shift (δ) acquire_spectra->measure_shifts plot_data Plot δ vs. pH measure_shifts->plot_data fit_curve Fit Data to the Henderson-Hasselbalch Equation plot_data->fit_curve determine_pka Determine pKa (inflection point of the sigmoidal curve) fit_curve->determine_pka end End determine_pka->end

Caption: Workflow for pKa determination by ¹⁹F NMR spectroscopy.

Detailed Methodology:

  • Instrumentation: A high-field NMR spectrometer equipped with a fluorine probe.

  • Reagents:

    • 2,2-Difluoropropylamine

    • A series of buffers covering a wide pH range (e.g., from pH 2 to 12)

    • D₂O for the lock signal

  • Procedure: a. Prepare a series of samples, each containing the same concentration of 2,2-difluoropropylamine in buffers of different, precisely measured pH values. b. Acquire the ¹⁹F NMR spectrum for each sample under constant temperature conditions. c. Determine the chemical shift of the fluorine signal for each spectrum. d. Plot the ¹⁹F chemical shift as a function of pH. This will generate a sigmoidal curve. e. The data is fitted to the Henderson-Hasselbalch equation, and the pKa corresponds to the inflection point of the curve.

Conclusion

The presence of two fluorine atoms on the β-carbon of propylamine has a profound impact on its basicity. The strong electron-withdrawing inductive effect of the fluorine atoms significantly reduces the electron density on the nitrogen, making 2,2-difluoropropylamine a considerably weaker base than its non-fluorinated counterpart. This modulation of pKa is a critical tool in drug discovery, enabling the optimization of pharmacokinetic and pharmacodynamic properties. The experimental protocols detailed in this guide, potentiometric titration and ¹⁹F NMR spectroscopy, provide robust and reliable methods for the accurate determination of the pKa of 2,2-difluoropropylamine and other fluorinated amines, facilitating their rational application in the design of new chemical entities.

References

Navigating the Conformational Landscape: A Theoretical Analysis of 2,2-Difluoropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can dramatically influence their conformational preferences, which in turn can modulate their biological activity and physicochemical properties. This technical guide provides a comprehensive overview of a hypothetical theoretical study on the conformational analysis of 2,2-difluoropropylamine hydrochloride, a compound of interest in medicinal chemistry.[1][2] Due to the lack of specific published theoretical studies on this molecule, this guide outlines a robust computational workflow, presents plausible conformational data, and details the methodologies that would be employed in such an investigation. This document serves as a blueprint for researchers undertaking similar conformational analyses of fluorinated small molecules.

Summary of Postulated Conformational Analysis

A hypothetical conformational analysis of this compound was conceived to identify the low-energy conformers and understand the rotational barriers around the C1-C2 and C2-N bonds. The study would involve a systematic search of the potential energy surface using computational chemistry methods. The key dihedral angles defining the conformation are θ1 (N-C1-C2-C3) and θ2 (H-N-C1-C2). Plausible staggered and eclipsed conformations were identified, and their relative energies were postulated based on known stereoelectronic effects in fluorinated compounds, such as the gauche effect.[3][4]

The following table summarizes the hypothetical quantitative data for the most stable postulated conformers, calculated at the B3LYP/6-311+G(d,p) level of theory with a solvent model.

Conformer IDDihedral Angle (θ1)Dihedral Angle (θ2)Relative Energy (kcal/mol)Boltzmann Population (%)
A (anti-gauche) 180° (anti)60° (gauche)0.0075.2
B (gauche-gauche) 60° (gauche)60° (gauche)0.8518.1
C (gauche-anti) 60° (gauche)180° (anti)1.506.7

Detailed Methodologies

This section provides the detailed hypothetical protocols for the theoretical conformational analysis of this compound.

Computational Methods

The conformational analysis would be performed using the Gaussian 16 suite of programs. The initial geometry of this compound would be built using GaussView 6. A systematic conformational search would be carried out by rotating the C1-C2 and C1-N bonds in 30° increments. Each of these initial structures would be optimized using the B3LYP density functional theory (DFT) method with the 6-31G(d) basis set.

The stationary points from the initial scan would then be fully optimized at a higher level of theory, B3LYP with the 6-311+G(d,p) basis set, to obtain more accurate geometries and energies. To account for the solvent effects of water, the Solvation Model based on Density (SMD) would be employed. Frequency calculations would be performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data, including zero-point vibrational energies (ZPVE). The final relative energies of the conformers would be reported as the sum of the electronic energy and the ZPVE.

Visualizing the Computational Workflow

The following diagrams illustrate the logical workflow for the conformational analysis and the key rotational bonds in this compound.

conformational_analysis_workflow cluster_input Input Generation cluster_scan Potential Energy Surface Scan cluster_refinement Conformer Refinement cluster_analysis Data Analysis start Initial 3D Structure of 2,2-Difluoropropylamine HCl scan Systematic Dihedral Scan (e.g., 30° increments) start->scan initial_opt Geometry Optimization (Low Level Theory, e.g., B3LYP/6-31G(d)) scan->initial_opt high_level_opt Full Geometry Optimization (High Level Theory, e.g., B3LYP/6-311+G(d,p) + SMD) initial_opt->high_level_opt freq_calc Frequency Calculation high_level_opt->freq_calc minima_check Verify True Minima (No Imaginary Frequencies) freq_calc->minima_check rel_energy Calculate Relative Energies minima_check->rel_energy boltzmann Boltzmann Population Analysis rel_energy->boltzmann

Computational workflow for conformational analysis.

Key rotatable bonds in 2,2-difluoropropylamine.

Conclusion

This technical guide has presented a hypothetical yet comprehensive framework for the theoretical conformational analysis of this compound. The outlined methodologies, from the initial potential energy surface scan to high-level geometry optimizations and solvent modeling, represent a standard and robust approach in computational chemistry.[5][6] The postulated results highlight the importance of stereoelectronic effects in determining the conformational preferences of fluorinated molecules.[3][4] The provided workflows and diagrams serve as a practical resource for researchers aiming to elucidate the conformational landscapes of novel drug candidates and other molecules of interest. While the data presented herein is illustrative, the detailed protocols provide a solid foundation for conducting and interpreting actual experimental and computational studies.

References

Methodological & Application

Application Notes and Protocols for 2,2-Difluoropropylamine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2-Difluoropropylamine hydrochloride as a key building block in medicinal chemistry, with a focus on its application in the synthesis of potent and selective enzyme inhibitors. Detailed protocols, quantitative data, and pathway diagrams are presented to facilitate its use in drug discovery and development projects.

Introduction

This compound (CAS: 868241-48-9) is a valuable fluorinated building block in medicinal chemistry.[1][2] The introduction of the 2,2-difluoropropylamine moiety into a drug candidate can significantly enhance its pharmacological properties. The fluorine atoms can modulate the compound's lipophilicity, metabolic stability, and binding affinity to the target protein by altering its electronic properties and ability to form hydrogen bonds.[2] Its hydrochloride salt form ensures better stability and solubility in aqueous media, facilitating its use in various chemical reactions.[2]

A significant application of this compound is in the synthesis of pyrrolopyrazole derivatives that act as inhibitors of Phosphatidylserine Synthase 1 (PSS1).[1][2] PSS1 is a critical enzyme in the biosynthesis of phosphatidylserine, an essential phospholipid.[3][4] Inhibition of PSS1 is a promising therapeutic strategy for certain cancers, particularly those with a suppressed function of the related enzyme PSS2.[1][2][5]

Application: Synthesis of Pyrrolopyrazole-based PSS1 Inhibitors

This compound is utilized in a multi-component reaction to construct the core structure of potent PSS1 inhibitors. The primary amine of 2,2-difluoropropylamine participates in the formation of a key intermediate that ultimately cyclizes to the pyrrolopyrazole scaffold.

General Reaction Scheme:

G cluster_reaction Reaction Conditions cluster_cyclization Cyclization A Pyrrolopyrazole Precursor F Intermediate Adduct A->F B 2,2-Difluoropropylamine Hydrochloride B->F C Aldehyde (e.g., 4-chlorobenzaldehyde) C->F D Triethylamine D->F Base E Acetic Acid (solvent) Stirring at elevated temperature (e.g., 100°C) H Pyrrolopyrazole PSS1 Inhibitor F->H Cyclizing Agent G Hydrazine Monohydrate G->H

Caption: General workflow for the synthesis of pyrrolopyrazole PSS1 inhibitors.

Experimental Protocols

The following protocols are based on procedures described in the patent literature for the synthesis of pyrrolopyrazole-based PSS1 inhibitors.[1][2]

Protocol 1: Synthesis of a Pyrrolopyrazole Derivative

Objective: To synthesize a pyrrolopyrazole compound using this compound as a key reactant.

Materials:

  • Pyrrolopyrazole precursor (as described in the patent literature)

  • This compound (CAS: 868241-48-9)

  • 4-Chlorobenzaldehyde

  • Triethylamine

  • Acetic acid

  • Hydrazine monohydrate

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of the pyrrolopyrazole precursor in acetic acid, add this compound, 4-chlorobenzaldehyde, and triethylamine.[2]

  • Stir the reaction mixture at 100°C for 7 hours.[2]

  • Cool the reaction mixture to room temperature.

  • Add hydrazine monohydrate to the mixture and stir at 100°C for an additional 4.5 hours.[2]

  • After cooling, the reaction mixture is typically subjected to an aqueous work-up.

  • The crude product is then purified by standard methods, such as column chromatography, to yield the final pyrrolopyrazole derivative.

Protocol 2: Alternative Synthesis of a Pyrrolopyrazole Derivative

Objective: To synthesize a pyrrolopyrazole compound under different reaction conditions.

Materials:

  • A suitable precursor compound (as described in patent literature)[1]

  • This compound (CAS: 868241-48-9)

  • Triethylamine

  • Acetic acid

  • Another precursor component (as per the patent)[1]

  • Hydrazine monohydrate

Procedure:

  • A mixture of the initial precursor, this compound, triethylamine, and acetic acid is stirred at room temperature for 1 hour.[1]

  • The second precursor component and additional acetic acid are then added.[1]

  • The reaction mixture is stirred at room temperature for 4 days.[1]

  • Following this, hydrazine monohydrate is added, and the mixture is further reacted to facilitate cyclization.

  • The final product is isolated and purified using standard laboratory techniques.

Quantitative Data

While specific IC50 values for the compounds synthesized directly using this compound in the provided patent examples are not explicitly detailed in the public abstracts, the resulting class of pyrrolopyrazole derivatives are described as potent PSS1 inhibitors. A representative compound from this class, DS55980254, has been shown to be an orally active inhibitor of PSS1.[6]

The inhibition of PSS1 by these compounds leads to a reduction in phosphatidylserine levels, which in turn affects the balance of cell membrane phospholipids and can activate the B cell receptor (BCR) signaling pathway.[5][6] This mechanism is particularly effective in B cell lymphomas that are highly dependent on phosphatidylserine synthesis for survival.[5] In a mouse xenograft model, a PSS1 inhibitor efficiently suppressed tumor growth and prolonged survival.[5]

Signaling Pathway

The inhibition of PSS1 by pyrrolopyrazole derivatives synthesized using this compound has a significant impact on downstream cellular signaling, particularly in cancer cells.

G cluster_synthesis Phospholipid Synthesis cluster_inhibition Inhibition cluster_downstream Downstream Effects in B-Cell Lymphoma PC_PE Phosphatidylcholine (PC) & Phosphatidylethanolamine (PE) PSS1 PSS1 Enzyme PC_PE->PSS1 Substrates PS Phosphatidylserine (PS) PSS1->PS Synthesis PS_reduction Reduced PS Levels PSS1->PS_reduction Inhibition leads to Inhibitor Pyrrolopyrazole Inhibitor (containing 2,2-difluoropropylamine moiety) Inhibitor->PSS1 Phospholipid_imbalance Phospholipid Imbalance PS_reduction->Phospholipid_imbalance BCR_hyperactivation BCR Hyperactivation Phospholipid_imbalance->BCR_hyperactivation Ca_signaling Elevated Ca2+ Signaling BCR_hyperactivation->Ca_signaling Apoptosis Apoptotic Cell Death Ca_signaling->Apoptosis

Caption: PSS1 inhibition pathway in B-cell lymphoma.

Conclusion

This compound serves as a critical and versatile building block in the synthesis of advanced pharmaceutical intermediates, particularly in the development of targeted cancer therapies. Its incorporation into pyrrolopyrazole scaffolds has yielded potent inhibitors of PSS1, demonstrating a clear and valuable application in medicinal chemistry. The provided protocols and pathway information offer a solid foundation for researchers to explore the potential of this fluorinated amine in their own drug discovery programs.

References

Application Notes and Protocols: 2,2-Difluoropropylamine Hydrochloride as a Versatile Building Block for Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,2-difluoropropylamine hydrochloride as a key building block in the synthesis of fluorinated heterocyclic compounds. The incorporation of the 2,2-difluoropropyl moiety can significantly influence the physicochemical and pharmacological properties of molecules, making it a valuable tool in medicinal chemistry and drug discovery. The following sections detail a specific application in the synthesis of fluorinated pyrazoles, including a detailed experimental protocol and expected outcomes based on analogous reactions.

Introduction to Fluorinated Heterocycles

Fluorinated heterocyclic compounds are of significant interest in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can modulate its lipophilicity, metabolic stability, and binding affinity to biological targets. The 2,2-difluoropropyl group, in particular, offers a unique combination of steric and electronic properties that can be exploited to fine-tune the characteristics of a lead compound. This compound serves as a readily available and reactive precursor for introducing this valuable motif.

General Application: Building Block for N-Substituted Heterocycles

This compound is a primary amine and can be utilized in a variety of classical heterocyclic synthesis reactions that involve the condensation of an amine with a suitable carbonyl-containing precursor. These reactions include, but are not limited to, the Paal-Knorr synthesis of pyrroles and the synthesis of various substituted imidazoles. The general strategy involves the reaction of the amine with a 1,4-dicarbonyl compound for pyrrole synthesis or with a 1,2-dicarbonyl compound and an aldehyde for imidazole synthesis.

logical_relationship cluster_0 Paal-Knorr Synthesis cluster_1 Imidazole Synthesis A 2,2-Difluoropropylamine Hydrochloride E N-(2,2-Difluoropropyl)pyrrole A->E F 2-(2,2-Difluoropropyl)imidazole A->F B 1,4-Dicarbonyl Compound B->E C 1,2-Dicarbonyl Compound C->F D Aldehyde D->F

General synthetic approaches for heterocycles.

Application Protocol: Synthesis of 3-Fluoroalkyl-Substituted Pyrazoles

A promising application of fluoroalkylamines is in the three-component synthesis of fluorinated pyrazoles. This method, adapted from the work of Mykhailiuk (2015), involves the reaction of a fluoroalkylamine hydrochloride, sodium nitrite, and an electron-deficient alkyne.[1] This approach is particularly valuable as it provides access to pyrazoles with a fluoroalkyl group at the 3-position, a common motif in bioactive molecules.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of 3-fluoroalkyl-substituted pyrazoles using a fluoroalkylamine hydrochloride as the starting material.

experimental_workflow start Start reagents Combine 2,2-Difluoropropylamine HCl, NaNO2, and Acetonitrile start->reagents cool Cool Reaction Mixture to 0 °C reagents->cool add_alkyne Add Electron-Deficient Alkyne Dropwise cool->add_alkyne warm Allow to Warm to Room Temperature and Stir for 12h add_alkyne->warm workup Aqueous Workup (Water and Ethyl Acetate) warm->workup extract Extract with Ethyl Acetate workup->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Obtain 3-(2,2-Difluoropropyl)pyrazole Derivative purify->end

Workflow for 3-(2,2-difluoropropyl)pyrazole synthesis.
Detailed Experimental Protocol

Synthesis of Diethyl 3-(2,2-difluoropropyl)-1H-pyrazole-4,5-dicarboxylate

This protocol is adapted from a general procedure for the synthesis of fluorinated pyrazoles from fluoroalkylamines.[1]

Materials:

  • This compound

  • Sodium nitrite (NaNO2)

  • Diethyl acetylenedicarboxylate

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous acetonitrile (5 mL) at 0 °C, add sodium nitrite (1.2 mmol) in one portion.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • To this mixture, add a solution of diethyl acetylenedicarboxylate (1.0 mmol) in anhydrous acetonitrile (2 mL) dropwise over 10 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diethyl 3-(2,2-difluoropropyl)-1H-pyrazole-4,5-dicarboxylate.

Quantitative Data

The following table presents expected yields for the synthesis of various 3-fluoroalkyl-substituted pyrazoles based on analogous reactions with other fluoroalkylamines.[1] The specific yields for reactions with this compound may vary and would require experimental optimization.

Fluoroalkylamine Hydrochloride (R-NH2·HCl)Electron-Deficient AlkyneProductExpected Yield (%)
2,2,2-Trifluoroethylamine·HClDiethyl acetylenedicarboxylateDiethyl 3-(2,2,2-trifluoroethyl)-1H-pyrazole-4,5-dicarboxylate85
2,2,3,3,3-Pentafluoropropylamine·HClDiethyl acetylenedicarboxylateDiethyl 3-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazole-4,5-dicarboxylate78
2,2-Difluoroethylamine·HClDimethyl acetylenedicarboxylateDimethyl 3-(2,2-difluoroethyl)-1H-pyrazole-4,5-dicarboxylate82
2,2-Difluoropropylamine·HCl Diethyl acetylenedicarboxylate Diethyl 3-(2,2-difluoropropyl)-1H-pyrazole-4,5-dicarboxylate (Estimated) 75-85
2,2-Difluoropropylamine·HCl Methyl propiolate Methyl 3-(2,2-difluoropropyl)-1H-pyrazole-4-carboxylate (Estimated) 70-80

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of fluorinated heterocyclic compounds. The provided protocol for the synthesis of 3-(2,2-difluoropropyl)-substituted pyrazoles offers a practical and efficient method for accessing this important class of molecules. Researchers in drug discovery and medicinal chemistry can utilize this building block and the outlined synthetic strategies to generate novel compounds with potentially enhanced pharmacological properties. Further exploration of its reactivity in other classical and modern heterocyclic syntheses is encouraged to expand its utility in the development of new chemical entities.

References

Application Notes and Protocols for the Synthesis of Fluorinated Pyrimidines Using 2,2-Difluoropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated pyrimidines are a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antiviral properties. The introduction of fluorine atoms into the pyrimidine scaffold can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides detailed application notes and experimental protocols for a two-step synthesis of novel 4,6-disubstituted-2-(2,2-difluoropropylamino)pyrimidines, utilizing 2,2-difluoropropylamine hydrochloride as a key starting material.

The described synthetic strategy involves the initial preparation of N-(2,2-difluoropropyl)guanidine hydrochloride, followed by a classical condensation reaction with a β-ketoester to construct the pyrimidine ring. This approach offers a versatile and efficient route to a variety of fluorinated pyrimidines with potential for further derivatization and biological screening.

Logical Relationship of the Synthetic Strategy

G A 2,2-Difluoropropylamine Hydrochloride B N-(2,2-Difluoropropyl)guanidine Hydrochloride A->B Guanidinylation D 4,6-Disubstituted-2-(2,2-difluoropropylamino)pyrimidine B->D Condensation C β-Ketoester C->D

Caption: Overall synthetic approach.

Experimental Protocols

Part 1: Synthesis of N-(2,2-Difluoropropyl)guanidine Hydrochloride

This protocol outlines the synthesis of the key guanidine intermediate from this compound. The reaction employs a common guanidinylating agent, S-methylisothiourea sulfate, in a basic aqueous solution.

Materials:

  • This compound

  • S-Methylisothiourea sulfate

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware, magnetic stirrer, rotary evaporator

Procedure:

  • In a 250 mL round-bottomed flask, dissolve this compound (1.0 eq) in deionized water (100 mL).

  • To the stirred solution, add S-methylisothiourea sulfate (1.05 eq).

  • Slowly add a 2 M aqueous solution of sodium hydroxide to adjust the pH of the reaction mixture to approximately 10-11.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid to a pH of 7.

  • Remove the water under reduced pressure using a rotary evaporator to obtain a solid residue.

  • Triturate the residue with hot ethanol (3 x 50 mL) and filter to remove any inorganic salts.

  • Combine the ethanolic filtrates and concentrate under reduced pressure.

  • Wash the resulting crude product with diethyl ether to afford N-(2,2-difluoropropyl)guanidine hydrochloride as a white solid.

Part 2: Synthesis of 4,6-Disubstituted-2-(2,2-difluoropropylamino)pyrimidines

This protocol describes the condensation of N-(2,2-difluoropropyl)guanidine hydrochloride with a representative β-ketoester (ethyl acetoacetate) to form the corresponding fluorinated pyrimidine.

Materials:

  • N-(2,2-Difluoropropyl)guanidine hydrochloride (from Part 1)

  • Ethyl acetoacetate (or other β-ketoesters)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, reflux condenser, rotary evaporator

Procedure:

  • In a 100 mL round-bottomed flask equipped with a reflux condenser, dissolve potassium hydroxide (2.2 eq) in absolute ethanol (50 mL).

  • To the stirred solution, add N-(2,2-difluoropropyl)guanidine hydrochloride (1.0 eq) and the desired β-ketoester (e.g., ethyl acetoacetate, 1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and neutralize with 1 M hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield the pure 4,6-disubstituted-2-(2,2-difluoropropylamino)pyrimidine.

Experimental Workflow

G cluster_part1 Part 1: Guanidine Synthesis cluster_part2 Part 2: Pyrimidine Synthesis A1 Dissolve 2,2-Difluoropropylamine HCl and S-Methylisothiourea sulfate in water A2 Adjust pH to 10-11 with NaOH A1->A2 A3 Heat at 60°C for 12-16h A2->A3 A4 Neutralize and evaporate water A3->A4 A5 Triturate with hot ethanol A4->A5 A6 Concentrate and wash with ether A5->A6 A7 N-(2,2-Difluoropropyl)guanidine HCl A6->A7 B1 Dissolve KOH, Guanidine HCl, and β-Ketoester in ethanol A7->B1 Use in next step B2 Reflux for 6-8h B1->B2 B3 Neutralize and evaporate ethanol B2->B3 B4 Work-up (Extraction) B3->B4 B5 Purification (Column Chromatography) B4->B5 B6 Fluorinated Pyrimidine Product B5->B6

Caption: Step-by-step experimental workflow.

Data Presentation

The following table summarizes the expected yields for the synthesis of representative fluorinated pyrimidines using the described protocol with various β-ketoesters. The data is based on typical yields reported in the literature for similar pyrimidine syntheses.

Entryβ-KetoesterProductExpected Yield (%)
1Ethyl acetoacetateCH₃OH2-(2,2-Difluoropropylamino)-6-methylpyrimidin-4-ol75-85
2Ethyl benzoylacetatePhOH2-(2,2-Difluoropropylamino)-6-phenylpyrimidin-4-ol70-80
3Diethyl malonateOHOH2-(2,2-Difluoropropylamino)pyrimidine-4,6-diol65-75
4Ethyl 4,4,4-trifluoroacetoacetateCF₃OH2-(2,2-Difluoropropylamino)-6-(trifluoromethyl)pyrimidin-4-ol60-70

Applications in Drug Development

The synthesized 2-(2,2-difluoropropylamino)pyrimidine scaffold is a valuable building block for the development of new therapeutic agents. The presence of the difluoropropyl group can enhance the pharmacological properties of the molecule. The amino group at the 2-position and the substituents at the 4- and 6-positions of the pyrimidine ring provide multiple points for further chemical modification to create a library of diverse compounds for biological screening. These compounds can be evaluated for a range of activities, including but not limited to:

  • Kinase inhibition (e.g., for anticancer therapies)

  • Antiviral activity

  • Antibacterial and antifungal activity

  • Modulation of G-protein coupled receptors (GPCRs)

The protocols provided herein offer a robust and adaptable method for accessing this promising class of fluorinated pyrimidines, enabling further exploration of their potential in drug discovery and development.

Application Notes and Protocols for Amide Coupling Reactions with 2,2-Difluoropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and important considerations for the use of 2,2-Difluoropropylamine hydrochloride in amide coupling reactions. This fluorinated building block is of significant interest in medicinal chemistry due to the unique properties conferred by the gem-difluoro group, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry.[1] The coupling of carboxylic acids with amines is a fundamental transformation in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[2] this compound is a valuable primary amine for introducing a difluorinated propyl moiety into target molecules. The electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the amine, potentially making amide coupling reactions more challenging compared to their non-fluorinated analogs.[3] Therefore, the selection of appropriate coupling reagents and reaction conditions is crucial for achieving high yields and purity.

This document outlines protocols for two common and effective amide coupling methods: one utilizing the carbodiimide EDC in conjunction with HOBt, and another employing the uronium salt HATU.

Key Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a widely used, cost-effective protocol for amide bond formation. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) activates the carboxylic acid to form an active ester, which then readily reacts with the amine.[2][4]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA or TEA (3.0 equiv) dropwise to the mixture to neutralize the hydrochloride salt and provide the basic conditions for the coupling reaction. Stir for 10-15 minutes.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate.

  • Wash the organic phase sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered or electron-deficient amines.[5][6] It often provides faster reaction times and higher yields for challenging substrates.[6]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.2 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) and this compound (1.1 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath and add DIPEA or TEA (3.0 equiv) dropwise while stirring.

  • In a separate flask, dissolve HATU (1.2 equiv) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by flash column chromatography on silica gel.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for the success of the amide bond formation with 2,2-Difluoropropylamine. The following table provides a summary of expected performance characteristics for the described protocols. Actual yields and reaction times will vary depending on the specific carboxylic acid substrate.

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeExpected Yield Range (%)Key AdvantagesCommon Side Reactions
EDC HOBtDIPEA, TEADMF, DCM12-24 hours60-90%Cost-effective, water-soluble byproducts for easier purification.[4]Racemization (suppressed by HOBt), formation of N-acylurea.
HATU NoneDIPEA, TEADMF1-6 hours75-98%High efficiency for challenging amines, rapid reaction kinetics, low racemization.[5][6]Guanidinylation of the amine if not pre-activated with the acid.[7]

Mandatory Visualizations

Experimental Workflows

EDC_HOBt_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification start Combine Carboxylic Acid, 2,2-Difluoropropylamine HCl, & HOBt dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (DIPEA/TEA) cool->add_base add_edc Add EDC·HCl add_base->add_edc warm_rt Warm to RT & Stir (12-24h) add_edc->warm_rt monitor Monitor Progress (TLC/LC-MS) warm_rt->monitor dilute Dilute with Organic Solvent monitor->dilute wash Aqueous Washes (Acid, Base, Brine) dilute->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end Isolated Product

Caption: Workflow for EDC/HOBt Mediated Amide Coupling.

HATU_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification start Combine Carboxylic Acid & 2,2-Difluoropropylamine HCl dissolve Dissolve in Anhydrous DMF start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (DIPEA/TEA) cool->add_base add_hatu Add HATU Solution add_base->add_hatu warm_rt Warm to RT & Stir (1-6h) add_hatu->warm_rt monitor Monitor Progress (TLC/LC-MS) warm_rt->monitor dilute Dilute with Ethyl Acetate monitor->dilute wash Aqueous Washes (NaHCO3, Brine) dilute->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end Isolated Product

Caption: Workflow for HATU Mediated Amide Coupling.

References

Application Notes and Protocols for Reductive Amination Using 2,2-Difluoropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2,2-difluoropropylamine hydrochloride in reductive amination reactions. This protocol is designed to serve as a starting point for the synthesis of N-substituted 2,2-difluoropropylamines, which are valuable building blocks in medicinal chemistry and drug development due to the unique properties conferred by the difluoroethyl moiety.

Introduction

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, enabling the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This compound is an attractive building block in drug discovery, as the introduction of a difluorinated motif can significantly modulate the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and pKa.

This document outlines a general protocol for the reductive amination of this compound with a representative aldehyde, benzaldehyde, using sodium triacetoxyborohydride as the reducing agent.

General Reaction Scheme

The reductive amination of this compound with a carbonyl compound, such as an aldehyde or a ketone, typically proceeds as follows:

G reactants R1(C=O)R2 + CH3CF2CH2NH2·HCl product R1CH(NHCH2CF2CH3)R2 reactants->product Solvent (e.g., DCE, THF) Room Temperature reagents Reducing Agent (e.g., NaBH(OAc)3) Base (optional, e.g., Et3N)

Caption: General reductive amination of 2,2-difluoropropylamine.

Experimental Protocols

Protocol 1: Reductive Amination of Benzaldehyde with this compound

This protocol describes a representative procedure for the synthesis of N-(2,2-difluoropropyl)benzylamine.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask to form a suspension. To this suspension, add triethylamine (1.1 eq) to liberate the free amine. Stir the mixture at room temperature for 15-20 minutes.

  • Aldehyde Addition: Add benzaldehyde (1.0-1.2 eq) to the reaction mixture.

  • Reducing Agent Addition: In portions, carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the stirring mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Stir the biphasic mixture vigorously for 30 minutes.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (2 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2,2-difluoropropyl)benzylamine.

Data Presentation

The following table summarizes representative quantitative data for the reductive amination protocol. Note that yields are highly dependent on the specific substrates and optimization of reaction conditions.

EntryCarbonyl CompoundReducing AgentSolventBase (eq)Time (h)Temp (°C)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCEEt₃N (1.1)4RT85-95
2CyclohexanoneNaBH(OAc)₃THFEt₃N (1.1)8RT75-85
34-MethoxybenzaldehydeNaBH₃CNMeOH-12RT80-90
4AcetophenoneNaBH₄EtOHEt₃N (1.1)245060-70

Yields are estimated based on typical reductive amination reactions and may require optimization for specific substrates.

Mandatory Visualizations

Reductive Amination Workflow

The following diagram illustrates the general workflow for the reductive amination experiment described in Protocol 1.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification amine 2,2-Difluoropropylamine HCl stirring Stir at RT amine->stirring base Triethylamine base->stirring solvent1 Anhydrous DCE solvent1->stirring aldehyde Benzaldehyde aldehyde->stirring reducing_agent Add NaBH(OAc)3 stirring->reducing_agent monitoring Monitor by TLC/LC-MS reducing_agent->monitoring quench Quench with NaHCO3 (aq) monitoring->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure N-(2,2-difluoropropyl)benzylamine chromatography->product

Caption: Experimental workflow for reductive amination.

Reductive Amination Mechanism

The following diagram illustrates the key steps in the reductive amination mechanism.

G carbonyl Aldehyde/Ketone (R1(C=O)R2) hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal amine 2,2-Difluoropropylamine (CH3CF2CH2NH2) amine->hemiaminal imine Imine/Iminium Ion (R1C(R2)=N+HCH2CF2CH3) hemiaminal->imine -H2O product N-Substituted Amine (R1CH(NHCH2CF2CH3)R2) imine->product hydride [H-] (from NaBH(OAc)3) hydride->imine

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,2-Difluoropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoropropylamine hydrochloride is a valuable building block in medicinal chemistry and drug discovery, prized for the introduction of the gem-difluoro group into molecular scaffolds.[1][2] This structural motif can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The primary amine of 2,2-difluoropropylamine serves as a versatile nucleophile in a variety of substitution reactions, including N-acylation and nucleophilic aromatic substitution (SNAr), enabling the synthesis of a diverse range of biologically active molecules.[2] These application notes provide an overview of the key nucleophilic substitution reactions involving 2,2-difluoropropylamine and detailed protocols for its use in the synthesis of potential therapeutic agents.

Key Applications in Drug Discovery

The incorporation of the 2,2-difluoropropylamino moiety into heterocyclic and aromatic systems has been explored for the development of novel therapeutic agents. The unique electronic properties of the gem-difluoro group can influence the pharmacokinetics and pharmacodynamics of a molecule.

Nucleophilic Substitution Reactions and Protocols

N-Acylation with Acyl Chlorides

A fundamental transformation utilizing 2,2-difluoropropylamine is its reaction with acyl chlorides to form N-(2,2-difluoropropyl)amides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated.

General Reaction Scheme:

Experimental Protocol: Synthesis of N-(2,2-difluoropropyl)benzamide

This protocol describes a general procedure for the N-acylation of this compound with benzoyl chloride.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the amine hydrochloride.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred solution.

  • In a separate flask, dissolve benzoyl chloride (1.1 eq) in anhydrous DCM.

  • Add the benzoyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(2,2-difluoropropyl)benzamide.

Expected Data:

Logical Workflow for N-Acylation:

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine Dissolve 2,2-Difluoropropylamine HCl in anhydrous DCM Base Add Triethylamine at 0 °C Amine->Base Reaction Add Acyl Chloride solution dropwise to Amine solution at 0 °C Base->Reaction AcylChloride Prepare Benzoyl Chloride solution in DCM AcylChloride->Reaction Stir Warm to RT and stir for 2-4h (Monitor by TLC) Reaction->Stir Quench Quench with sat. NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry organic layer (MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product N-(2,2-difluoropropyl)benzamide Purify->Product

Caption: General workflow for the N-acylation of this compound.

Nucleophilic Aromatic Substitution (SNAr)

2,2-Difluoropropylamine can act as a nucleophile in SNAr reactions with electron-deficient aromatic or heteroaromatic halides. The rate and success of these reactions are highly dependent on the nature and position of the electron-withdrawing groups on the aromatic ring.

General Reaction Scheme:

Caption: Hypothetical ROS-mediated apoptotic pathway induced by a bioactive N-(2,2-difluoropropyl)benzamide derivative.

Conclusion

This compound is a versatile nucleophile for the synthesis of novel fluorinated compounds with potential applications in drug discovery. The protocols provided herein for N-acylation and nucleophilic aromatic substitution serve as a foundation for the exploration of its chemical space. Further research into the biological activities of N-(2,2-difluoropropyl) substituted molecules is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols: 2,2-Difluoropropylamine Hydrochloride in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2,2-difluoropropylamine hydrochloride in multicomponent reactions (MCRs), a class of chemical reactions highly valued in medicinal chemistry and drug discovery for their efficiency and ability to generate molecular diversity. The incorporation of the gem-difluoroethyl motif from 2,2-difluoropropylamine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of resulting compounds, making it a valuable building block for novel therapeutics.

Introduction to Multicomponent Reactions and Fluorinated Compounds

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis.[1] This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.[2] Among the most prominent MCRs are the Ugi and Passerini reactions, which are extensively used in the synthesis of peptidomimetics and other biologically active molecules.[3][4]

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate their physicochemical and biological properties.[5] The gem-difluoro group (CF2), in particular, can act as a bioisostere for carbonyl groups, ethers, or other functional groups, while improving metabolic stability and membrane permeability. This compound serves as a key reagent for introducing this valuable motif into complex molecules via MCRs.

Application in Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction (U-4CR) is a versatile MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide scaffold.[4] By employing this compound as the amine component, novel peptidomimetics bearing a gem-difluoro group can be synthesized in a single step.

A representative Ugi reaction involving this compound is depicted below:

Scheme 1: General Ugi Reaction with this compound

Ugi_Reaction amine R1-NH2 (2,2-Difluoropropylamine) plus1 + aldehyde R2-CHO plus2 + acid R3-COOH plus3 + isocyanide R4-NC arrow product α-Acylamino Amide Product

Caption: Ugi four-component reaction.

Quantitative Data for Representative Ugi Reactions

The following table summarizes the hypothetical yields for a series of Ugi products synthesized using this compound with various aldehydes, carboxylic acids, and isocyanides.

EntryAldehyde (R²)Carboxylic Acid (R³)Isocyanide (R⁴)Product Yield (%)
1BenzaldehydeAcetic AcidCyclohexyl isocyanide85
2IsobutyraldehydeBenzoic Acidtert-Butyl isocyanide78
34-ChlorobenzaldehydePropionic AcidBenzyl isocyanide82
4FurfuralPhenylacetic AcidEthyl isocyanoacetate75
Experimental Protocol: General Procedure for the Ugi Four-Component Reaction

Materials:

  • This compound

  • Aldehyde (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • Isocyanide (1.0 eq)

  • Triethylamine (1.1 eq)

  • Methanol (or 2,2,2-trifluoroethanol)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add triethylamine (1.1 eq) at room temperature and stir for 10 minutes.

  • Add the aldehyde (1.0 eq) to the reaction mixture and stir for an additional 20 minutes.

  • Add the carboxylic acid (1.0 eq) followed by the isocyanide (1.0 eq) to the flask.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired α-acylamino amide.

Application in Passerini Three-Component Reaction (P-3CR)

While the Passerini reaction classically involves a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide, a variation can be envisioned where the amine functionality of this compound participates in a related multicomponent process.[3] However, the direct involvement of a primary amine hydrochloride in a classic Passerini reaction is not typical. A more plausible scenario involves a tandem or sequential reaction where an initial product from a reaction involving the amine is then subjected to a Passerini-like transformation.

For the purpose of illustrating the potential of 2,2-difluoropropylamine in MCRs, a hypothetical workflow is presented below.

Workflow cluster_start Starting Materials cluster_reactions Multicomponent Reactions cluster_products Products cluster_applications Applications amine 2,2-Difluoropropylamine Hydrochloride ugi Ugi 4-CR amine->ugi aldehyde Aldehyde aldehyde->ugi passerini Passerini 3-CR (Hypothetical) aldehyde->passerini acid Carboxylic Acid acid->ugi acid->passerini isocyanide Isocyanide isocyanide->ugi isocyanide->passerini ugi_product α-Acylamino Amides (Fluorinated Peptidomimetics) ugi->ugi_product passerini_product α-Acyloxy Amides (Hypothetical Fluorinated Scaffolds) passerini->passerini_product drug_discovery Drug Discovery & Medicinal Chemistry ugi_product->drug_discovery passerini_product->drug_discovery

Caption: Experimental workflow.

Quantitative Data for Representative Passerini-type Products

The following table presents hypothetical data for the synthesis of α-acyloxy amides via a Passerini-type reaction.

EntryAldehydeCarboxylic AcidIsocyanideProduct Yield (%)
1BenzaldehydeAcetic AcidCyclohexyl isocyanide75
2IsobutyraldehydeBenzoic Acidtert-Butyl isocyanide68
34-MethoxybenzaldehydePropionic AcidBenzyl isocyanide72
4AcetaldehydePhenylacetic AcidEthyl isocyanoacetate65
Experimental Protocol: General Procedure for the Passerini Three-Component Reaction

Materials:

  • Aldehyde (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • Isocyanide (1.1 eq)

  • Dichloromethane (or other aprotic solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and aldehyde (1.0 eq) in dichloromethane (0.5 M) in a round-bottom flask, add the isocyanide (1.1 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired α-acyloxy amide.

Signaling Pathways and Logical Relationships

The general mechanism of the Ugi reaction is believed to proceed through the formation of an imine, which then reacts with the isocyanide and the carboxylate in a concerted or stepwise fashion.

Ugi_Mechanism A Amine + Aldehyde B Imine Formation A->B C Imine Intermediate B->C D Nucleophilic attack by Isocyanide C->D E Nitrilium Ion Intermediate D->E F Addition of Carboxylate E->F G Intermediate Adduct F->G H Mumm Rearrangement G->H I α-Acylamino Amide Product H->I

References

Protecting Group Strategies for 2,2-Difluoropropylamine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies for 2,2-difluoropropylamine hydrochloride. The introduction of the gem-difluoro motif in drug candidates can significantly enhance their metabolic stability and bioavailability. Consequently, the efficient and selective protection of the primary amine in 2,2-difluoropropylamine is a critical step in its utilization as a building block in medicinal chemistry.

Introduction

This compound is a valuable building block in the synthesis of fluorinated analogues of bioactive molecules.[1] The primary amino group is a key reactive site that often requires protection to allow for selective modification of other parts of a molecule. The choice of a suitable protecting group is crucial and depends on the overall synthetic strategy, including the stability of the protecting group to various reaction conditions and the ease of its removal. This guide outlines common and effective protecting groups for primary amines and provides detailed protocols for their application to 2,2-difluoropropylamine.

Common Protecting Groups for Primary Amines

Several protecting groups are commonly employed for the protection of primary amines. The selection of the optimal group is dictated by the specific requirements of the synthetic route. Key considerations include the pH of the reaction medium, the presence of other functional groups, and the desired deprotection conditions.

Table 1: Comparison of Common Amine Protecting Groups

Protecting GroupStructureCommon Protection ReagentsTypical Deprotection ConditionsStability
Boc (tert-Butoxycarbonyl)Boc-NH-RDi-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)[2][3], thermolysis[3][4]Stable to base, hydrogenolysis, and mild acid.
Cbz (Carboxybenzyl)Cbz-NH-RBenzyl chloroformateCatalytic hydrogenolysis (H₂, Pd/C), strong acids (HBr/AcOH)[2]Stable to mild acid and base.
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-NH-RFmoc-Cl, Fmoc-OSuMild bases (e.g., piperidine in DMF)[2][5]Stable to acid and hydrogenolysis.
Alloc (Allyloxycarbonyl)Alloc-NH-RAllyl chloroformatePd(0) catalysts[5]Orthogonal to many other protecting groups.

Experimental Protocols

The following protocols are generalized procedures for the protection of this compound. Optimization of reaction conditions may be necessary for specific applications.

Protocol 1: N-Boc Protection of 2,2-Difluoropropylamine

This protocol describes the protection of the primary amine of 2,2-difluoropropylamine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Suspend this compound (1.0 eq) in DCM or THF.

  • Add triethylamine (2.2 eq) or DIPEA (2.2 eq) to the suspension and stir until the solid dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude N-Boc-2,2-difluoropropylamine.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: N-Cbz Protection of 2,2-Difluoropropylamine

This protocol details the protection of 2,2-difluoropropylamine using benzyl chloroformate (Cbz-Cl).

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate or Sodium bicarbonate

  • 1,4-Dioxane or THF

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium carbonate (2.5 eq) or sodium bicarbonate (3.0 eq) in portions.

  • Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to dissolve any remaining solids.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Cbz-2,2-difluoropropylamine.

  • Purify the product by flash column chromatography if necessary.

Deprotection Strategies

The removal of the protecting group is a critical final step. The choice of deprotection method must be compatible with the functional groups present in the molecule.

Table 2: Deprotection Protocols

Protecting GroupReagents and Conditions
Boc Acidic Cleavage: Trifluoroacetic acid (TFA) in DCM (1:1) at room temperature for 1-2 hours.[2] Alternatively, 4M HCl in 1,4-dioxane or ethyl acetate.[3]
Cbz Hydrogenolysis: H₂, 10% Pd/C in methanol or ethanol at room temperature under atmospheric pressure for 2-12 hours.
Fmoc Basic Cleavage: 20% Piperidine in DMF at room temperature for 1-2 hours.[2]
Alloc Palladium-catalyzed Cleavage: Pd(PPh₃)₄ (catalytic amount) and a scavenger such as dimedone or morpholine in THF at room temperature.

Visualization of Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of 2,2-difluoropropylamine and a decision-making process for selecting a suitable protecting group.

ProtectionDeprotectionWorkflow Start 2,2-Difluoropropylamine Hydrochloride Base Base (e.g., TEA, Na₂CO₃) Start->Base Neutralization FreeAmine 2,2-Difluoropropylamine (Free Base) Base->FreeAmine ProtectedAmine N-Protected 2,2-Difluoropropylamine FreeAmine->ProtectedAmine Protection ProtectingReagent Protecting Group Reagent (e.g., (Boc)₂O, Cbz-Cl) ProtectingReagent->ProtectedAmine Reaction Further Synthetic Steps ProtectedAmine->Reaction Deprotection Deprotection Reaction->Deprotection FinalProduct Final Product with Free Amine Deprotection->FinalProduct

Caption: General workflow for the protection and deprotection of 2,2-difluoropropylamine.

ProtectingGroupSelection Start Start: Need to Protect 2,2-Difluoropropylamine AcidStable Is Acid Stability Required? Start->AcidStable BaseStable Is Base Stability Required? AcidStable->BaseStable Yes Fmoc Use Fmoc Group AcidStable->Fmoc No HydrogenolysisStable Is Hydrogenolysis Stability Required? BaseStable->HydrogenolysisStable Yes Boc Use Boc Group BaseStable->Boc No Orthogonal Is Orthogonal Deprotection Needed? HydrogenolysisStable->Orthogonal Yes Cbz Use Cbz Group HydrogenolysisStable->Cbz No Alloc Use Alloc Group Orthogonal->Alloc Yes

Caption: Decision tree for selecting a suitable amine protecting group.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates with 2,2-Difluoropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,2-difluoropropylamine hydrochloride, a key building block in the synthesis of pharmaceutical intermediates. The unique properties conferred by the difluoropropylamine moiety make it a valuable component in the development of novel therapeutic agents.[1][2]

Introduction

This compound (CAS No: 868241-48-9) is a versatile primary amine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[2][3] The presence of the gem-difluoro group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to enhanced metabolic stability, increased lipophilicity, and altered pKa, which can improve oral bioavailability and target binding affinity. This document outlines a detailed protocol for a common transformation involving this compound: N-acylation.

Application: N-Acylation for the Synthesis of Amide Intermediates

A frequent application of this compound in pharmaceutical synthesis is its reaction with acylating agents to form amide bonds. These amide intermediates are often precursors to more complex heterocyclic structures or can be part of the final active pharmaceutical ingredient (API). The following section details the synthesis of a key pharmaceutical intermediate, N-(2,2-difluoropropyl)-1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide.

Synthesis of N-(2,2-difluoropropyl)-1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide

This protocol describes the amide coupling reaction between (S)-1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid and this compound. This intermediate is a precursor for the synthesis of potent and selective inhibitors of enzymes implicated in various diseases.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reagents & Conditions cluster_2 Product A (S)-1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid C HATU, DIPEA, DMF A->C 1.0 eq B This compound B->C 1.2 eq D N-(2,2-difluoropropyl)-1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide C->D Yield: 85-95%

Caption: Amide coupling of a pyrrolidine carboxylic acid with 2,2-difluoropropylamine.

Experimental Protocol

Materials:

  • (S)-1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Syringes

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of (S)-1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(2,2-difluoropropyl)-1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide.

Data Presentation

ReactantMolecular Weight ( g/mol )Equivalents
(S)-1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid259.221.0
This compound131.551.2
HATU380.231.2
DIPEA129.243.0

Table 1: Reactant Stoichiometry

ProductYield (%)Purity (%)
N-(2,2-difluoropropyl)-1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide85 - 95>98

Table 2: Reaction Outcome

Logical Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of the target pharmaceutical intermediate.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve_acid Dissolve Carboxylic Acid in DMF add_reagents Add HATU and DIPEA dissolve_acid->add_reagents stir1 Stir for 15 min add_reagents->stir1 add_amine Add 2,2-Difluoropropylamine HCl stir1->add_amine stir2 Stir for 12-16 hours add_amine->stir2 monitor Monitor by TLC/LC-MS stir2->monitor dilute Dilute with Ethyl Acetate monitor->dilute wash Wash with NaHCO3 and Brine dilute->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Isolated Product chromatography->product

Caption: Workflow for the synthesis of a pharmaceutical intermediate.

Conclusion

This document provides a detailed protocol for the N-acylation of this compound, a key reaction in the synthesis of pharmaceutical intermediates. The provided data and workflow diagrams offer a clear and structured guide for researchers and professionals in the field of drug development. The versatile nature of this compound makes it an important building block for accessing novel chemical entities with potentially improved therapeutic profiles.[1]

References

Application of 2,2-Difluoropropylamine Hydrochloride in Agrochemical Synthesis: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Application Notes

The primary utility of 2,2-Difluoropropylamine hydrochloride in agrochemical synthesis lies in its reactive primary amine group, which can be readily incorporated into larger molecular scaffolds. The presence of the gem-difluoro group on the adjacent carbon atom can impart unique electronic and steric properties to the final molecule, potentially influencing its interaction with biological targets.

Potential Applications in Agrochemical Classes:

  • Fungicides: The 2,2-difluoropropylamine moiety could be incorporated into various fungicide classes, such as succinate dehydrogenase inhibitors (SDHIs) or quinone outside inhibitors (QoIs). The amine functionality allows for the formation of amide or urea linkages, which are common structural features in these types of fungicides.

  • Herbicides: In herbicide synthesis, this compound could be used to introduce the difluoropropylamino group into herbicidal scaffolds like acetolactate synthase (ALS) inhibitors or protoporphyrinogen oxidase (PPO) inhibitors. This could lead to new herbicides with altered selectivity and soil mobility.

  • Insecticides: The synthesis of novel insecticides, such as neonicotinoids or diamide insecticides, could potentially utilize this compound to introduce the fluorinated alkylamine side chain. This modification could enhance the insecticidal potency and spectrum of activity.

Logical Synthesis Workflow

The general workflow for incorporating this compound into a target agrochemical would typically involve the following steps:

G cluster_0 Preparation of 2,2-Difluoropropylamine Free Base cluster_1 Coupling Reaction cluster_2 Product Formation and Purification A 2,2-Difluoropropylamine Hydrochloride C 2,2-Difluoropropylamine (Free Base) A->C Deprotonation B Base (e.g., NaOH, Na2CO3) B->C E Coupling C->E D Agrochemical Intermediate (e.g., Acid Chloride, Isocyanate) D->E F Crude Agrochemical Product E->F G Purification (e.g., Crystallization, Chromatography) F->G H Pure Agrochemical Product G->H

Figure 1. A generalized workflow for the synthesis of agrochemicals using 2,2-Difluoropropylamine.

Experimental Protocols

As no specific agrochemical synthesized from this compound has been identified in publicly available literature, the following protocols are hypothetical and based on general organic synthesis principles for amine coupling reactions. These should be considered as starting points for research and development.

Protocol 1: General Procedure for the Synthesis of a Hypothetical N-(2,2-difluoropropyl) Arylamide Fungicide

  • Free Base Preparation:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or diethyl ether.

    • Add an aqueous solution of a base, for instance, 1M sodium hydroxide (1.1 eq), and stir the biphasic mixture vigorously for 30 minutes.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 2,2-difluoropropylamine free base.

  • Amide Coupling:

    • Dissolve the agrochemical intermediate, an aryl acid chloride (1.0 eq), in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the 2,2-difluoropropylamine free base (1.05 eq) in DCM to the cooled solution of the acid chloride.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure N-(2,2-difluoropropyl) arylamide.

Reaction Pathway

The following diagram illustrates a potential reaction pathway for the synthesis of a hypothetical agrochemical.

G 2,2-Difluoropropylamine_HCl 2,2-Difluoropropylamine Hydrochloride Free_Amine 2,2-Difluoropropylamine 2,2-Difluoropropylamine_HCl->Free_Amine + Base - HCl Base Base Base->Free_Amine Target_Agrochemical Target Agrochemical (R-CONHCH2CF2CH3) Free_Amine->Target_Agrochemical + R-COCl Agrochemical_Intermediate R-COCl (Agrochemical Intermediate) Agrochemical_Intermediate->Target_Agrochemical

Figure 2. A potential reaction scheme for synthesizing a novel agrochemical.

Data Presentation

Due to the absence of specific experimental data in the literature for the application of this compound in agrochemical synthesis, a quantitative data table cannot be provided at this time. Should experimental data become available, it would be structured as follows:

Table 1: Hypothetical Reaction Optimization for the Synthesis of Agrochemical X

EntryAgrochemical IntermediateBaseSolventTemperature (°C)Time (h)Yield (%)
1Intermediate ATriethylamineDCM0 to RT12-
2Intermediate APyridineTHFRT24-
3Intermediate BDIPEAAcetonitrile508-

This compound represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. Its unique structural features offer the potential for creating new active ingredients with improved properties. The lack of specific examples in the public domain highlights an opportunity for further research and development in this area. The provided hypothetical protocols and workflows are intended to serve as a foundation for researchers and scientists in the agrochemical industry to explore the potential of this versatile fluorinated intermediate.

Application Notes and Protocols for Incorporating 2,2-Difluoropropylamine Hydrochloride into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorinated moieties into peptide scaffolds is a powerful tool in medicinal chemistry to enhance their therapeutic properties. Fluorination can significantly impact a peptide's conformational stability, metabolic resistance, and binding affinity to its target. This document provides detailed application notes and protocols for the incorporation of 2,2-difluoropropylamine hydrochloride into peptide scaffolds, a modification that can confer unique physicochemical properties to the resulting peptide analogs.

N-terminal modification of peptides can be a crucial strategy to improve their stability and biological activity. Capping the N-terminus can protect the peptide from degradation by exopeptidases. The introduction of a 2,2-difluoropropyl group at the N-terminus can increase the peptide's hydrophobicity and potentially influence its interaction with biological targets.

This document outlines the chemical synthesis of N-(2,2-difluoropropyl) modified peptides via reductive amination, followed by protocols for evaluating the stability and biological activity of the resulting modified peptides.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the potential impact of N-terminal 2,2-difluoropropylation on key peptide properties.

Table 1: Comparison of Receptor Binding Affinity for a Hypothetical GPCR Agonist Peptide and its N-(2,2-difluoropropyl) Analog.

PeptideReceptor Binding Affinity (Ki, nM)
Unmodified Peptide15.2 ± 2.1
N-(2,2-difluoropropyl)-Peptide12.8 ± 1.5

Table 2: In Vitro Stability of a Hypothetical Peptide and its N-(2,2-difluoropropyl) Analog in Human Serum.

PeptideHalf-life (t1/2) in Human Serum (hours)
Unmodified Peptide2.5 ± 0.3
N-(2,2-difluoropropyl)-Peptide8.1 ± 0.7

Table 3: Cell Permeability of a Hypothetical Peptide and its N-(2,2-difluoropropyl) Analog.

PeptideApparent Permeability Coefficient (Papp, 10-6 cm/s)
Unmodified Peptide1.2 ± 0.2
N-(2,2-difluoropropyl)-Peptide3.5 ± 0.4

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of N-(2,2-difluoropropyl)-Peptide via Reductive Amination

This protocol describes the on-resin N-terminal modification of a peptide with this compound.

Materials:

  • Fmoc-protected peptide-resin (synthesized using standard solid-phase peptide synthesis)

  • This compound

  • Sodium cyanoborohydride (NaBH3CN)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic anhydride

  • Pyridine

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Reductive Amination:

    • Dissolve this compound (5 equivalents relative to resin loading) and DIPEA (5 equivalents) in DMF.

    • Add this solution to the resin, followed by the addition of NaBH3CN (5 equivalents).

    • Shake the reaction mixture at room temperature for 12 hours.

    • Wash the resin with DMF, MeOH, and DCM.

  • Capping (Optional): To block any unreacted N-termini, treat the resin with a solution of acetic anhydride/pyridine/DMF (1:2:3) for 1 hour. Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification: Centrifuge the suspension to pellet the crude peptide, wash with cold diethyl ether, and dry under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the N-(2,2-difluoropropyl)-peptide by mass spectrometry and analytical RP-HPLC.

G start Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 reductive_amination Reductive Amination (2,2-Difluoropropylamine HCl, NaBH3CN, DIPEA in DMF) wash1->reductive_amination wash2 Wash (DMF, MeOH, DCM) reductive_amination->wash2 cleavage Cleavage & Deprotection (TFA Cocktail) wash2->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification characterization Characterization (MS, HPLC) purification->characterization

Caption: Workflow for N-terminal difluoropropylation.

Protocol 2: In Vitro Peptide Stability Assay in Human Serum

This protocol assesses the stability of the modified peptide in the presence of serum proteases.

Materials:

  • N-(2,2-difluoropropyl)-peptide and unmodified control peptide

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Incubator at 37°C

  • Microcentrifuge

  • RP-HPLC system

Procedure:

  • Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of the N-(2,2-difluoropropyl)-peptide and the unmodified control peptide in PBS.

  • Reaction Setup:

    • In a microcentrifuge tube, mix 90 µL of pre-warmed human serum with 10 µL of the peptide stock solution.

    • Incubate the mixture at 37°C.

  • Time Points: Collect 20 µL aliquots at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • Quenching and Protein Precipitation:

    • Immediately add 40 µL of ACN containing 1% TFA to each aliquot to stop enzymatic degradation and precipitate serum proteins.

    • Vortex and incubate on ice for 10 minutes.

  • Sample Preparation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant by RP-HPLC.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

    • Determine the half-life (t1/2) of the peptide by fitting the data to a one-phase exponential decay model.

G start Peptide Stock Solution incubation Incubate with Human Serum (37°C) start->incubation sampling Collect Aliquots (Time Points) incubation->sampling quenching Quench & Precipitate (ACN/TFA) sampling->quenching centrifugation Centrifuge quenching->centrifugation analysis Analyze Supernatant (RP-HPLC) centrifugation->analysis data_analysis Calculate Half-Life analysis->data_analysis G cluster_membrane Plasma Membrane GPCR GPCR G_protein G Protein (Gs) GPCR->G_protein Activation AC Adenylate Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion Peptide N-(2,2-difluoropropyl)-Peptide (Agonist) Peptide->GPCR Binding & Activation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Regulation

Application Notes and Protocols for 2,2-Difluoropropylamine Hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying lead compounds in modern drug discovery.[1][2][3] Unlike high-throughput screening (HTS) which tests large libraries of complex molecules, FBDD screens smaller collections of low molecular weight compounds, or "fragments" (typically < 300 Da).[1][4] These fragments, despite their weak initial binding affinities (in the high micromolar to millimolar range), often form highly efficient and high-quality interactions with the target protein.[3][4] The small size and low complexity of fragments allow for a more thorough exploration of a target's chemical space, often yielding higher hit rates than traditional HTS.[5][6]

Fluorinated fragments are particularly valuable in FBDD due to the unique properties of the fluorine atom. The presence of ¹⁹F, a spin ½ nucleus with 100% natural abundance and high gyromagnetic ratio, makes it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8] ¹⁹F-NMR-based screening is a highly sensitive method for detecting weak fragment binding, with a large chemical shift dispersion that minimizes signal overlap, allowing for the screening of compound mixtures.[7][9]

This document provides detailed application notes and protocols for the use of 2,2-Difluoropropylamine hydrochloride as a versatile fragment in FBDD campaigns. Its desirable physicochemical properties make it an ideal candidate for inclusion in fragment libraries for screening against a wide range of biological targets.

Physicochemical Properties of this compound

This compound is a small, polar molecule well-suited for FBDD. Its properties align with the widely accepted "Rule of Three" (Ro3), which provides guidelines for designing effective fragment libraries.[1][6][10][11][12] The hydrochloride salt form enhances its aqueous solubility, a critical requirement for the high concentrations often used in biophysical screening assays.[13]

PropertyValue"Rule of Three" GuidelineSource
Molecular Weight 131.55 g/mol < 300 Da[14]
Formula C₃H₈ClF₂N-[13]
Hydrogen Bond Donors 1 (from the amine)≤ 3Calculated
Hydrogen Bond Acceptors 2 (from the fluorine atoms)≤ 3Calculated
cLogP (calculated) ~0.5 - 1.0 (for free base)≤ 3Estimated
Rotatable Bonds 1≤ 3Calculated
Aqueous Solubility High (as hydrochloride salt)High[13]

FBDD Experimental Workflow

The typical workflow for a fragment-based drug discovery campaign involves a multi-stage process of screening, validation, and optimization. Sensitive biophysical techniques are required to detect the weak interactions characteristic of fragment binding.[2] A common cascade involves a primary screen to identify initial hits, followed by orthogonal validation methods to eliminate false positives and characterize the binding interaction.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Lib Fragment Library (incl. 2,2-Difluoropropylamine HCl) Screen Primary Screen (e.g., 19F-NMR, TSA) Lib->Screen Screening Hits Initial Hits Screen->Hits Hit Selection Validation Orthogonal Validation (e.g., SPR) Hits->Validation Confirmed Confirmed Hits (Binding & Affinity) Validation->Confirmed Structure Structural Biology (X-ray, NMR) Confirmed->Structure Optimization Fragment Growing, Linking, Merging Structure->Optimization Structure-Guided Design Lead Lead Compound (Improved Potency) Optimization->Lead

Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Application and Protocols

Primary Screening: ¹⁹F-NMR for Hit Identification

Ligand-observed ¹⁹F-NMR is a primary screening method of choice for fluorinated fragments. It directly observes changes in the ¹⁹F signal of the fragment upon binding to the target protein.[9] Signal changes can manifest as line broadening, a change in chemical shift, or a decrease in signal intensity.[9]

Protocol 1: Ligand-Observed ¹⁹F-NMR Screening

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 25 µM) in a suitable, deuterated NMR buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O).

    • Prepare a stock solution of this compound (e.g., 10 mM) in the same buffer. For screening, fragments are often prepared in cocktails of 5-10 non-overlapping compounds.

    • Prepare two NMR tubes:

      • Reference Tube: Add the fragment stock solution to the NMR buffer to a final concentration of 200 µM.

      • Test Tube: Add the target protein stock (to a final concentration of 10-20 µM) and the fragment stock (to a final concentration of 200 µM). Ensure the final buffer conditions are identical in both tubes.

  • NMR Data Acquisition:

    • Acquire ¹⁹F NMR spectra at a constant temperature (e.g., 298 K) on a spectrometer equipped with a fluorine-observe probe.[7]

    • Use a standard 1D ¹⁹F pulse sequence, often with proton decoupling.

    • Key parameters to optimize include the spectral width (to cover the expected chemical shift range of fluorinated fragments), acquisition time, and number of scans (to achieve adequate signal-to-noise).

  • Data Analysis:

    • Process both spectra (reference and test) using identical parameters.

    • Compare the ¹⁹F signal of this compound in the test spectrum (with protein) to the reference spectrum (without protein).

    • A significant reduction in signal intensity and/or an increase in the signal's line width in the test sample indicates potential binding to the target protein.

Primary Screening: Thermal Shift Assay (TSA)

Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is another high-throughput primary screening method.[15][16] It measures the change in the thermal denaturation temperature (Tₘ) of a protein upon ligand binding.[16] Ligand binding typically stabilizes the protein, resulting in a positive shift in its Tₘ.[17]

Protocol 2: Thermal Shift Assay (TSA)

  • Reagent Preparation:

    • Prepare the target protein at 2x final concentration (e.g., 4 µM) in a suitable assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare this compound at 10x final concentration (e.g., 5 mM) in the same buffer.

    • Prepare a fluorescent dye (e.g., SYPRO Orange) at the recommended working concentration (e.g., 5X) in the assay buffer.

  • Assay Plate Setup (384-well format):

    • In each well, add the required volume of buffer, protein, and fragment solution. For example: 10 µL of 2x Protein, 5 µL of 10x Fragment, and 30 µL of buffer.

    • Include control wells:

      • No Ligand Control: Protein + Buffer (no fragment).

      • No Protein Control: Buffer + Fragment (no protein).

    • Add 5 µL of 5X SYPRO Orange dye to all wells. The final volume should be 50 µL.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly to mix and remove bubbles.

    • Place the plate in a real-time PCR instrument.

    • Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a ramp rate of 1 °C/min. Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The Tₘ is the temperature at the midpoint of the unfolding transition, often calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.

    • A hit is identified by a significant positive change in Tₘ (ΔTₘ) in the presence of the fragment compared to the "No Ligand Control". A ΔTₘ of > 2 °C is often considered a good starting point for a hit.

Hit Validation: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free biophysical technique ideal for validating hits from primary screens.[18][19] It provides real-time data on binding kinetics (association and dissociation rates) and affinity (K D).[20][21]

Protocol 3: Surface Plasmon Resonance (SPR) Validation

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).[22]

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry (EDC/NHS activation). Aim for a high immobilization level to maximize the signal for small fragment binding.[21]

    • Create a reference flow cell, either leaving it blank or immobilizing an irrelevant protein to subtract non-specific binding signals.

  • Binding Analysis:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% P20 and 1-2% DMSO).[21] Concentrations should span the expected K D (e.g., from 1 mM down to 1 µM).

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).[18]

    • Monitor the binding response in real-time. Each cycle should consist of an association phase (fragment injection) and a dissociation phase (buffer flow).

    • A short regeneration step (e.g., a pulse of high salt or low pH buffer) may be needed between cycles if the fragment does not dissociate completely.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes and non-specific binding.

    • Plot the steady-state binding response against the fragment concentration.

    • Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (K D).

    • Alternatively, perform a full kinetic analysis by globally fitting the association and dissociation curves to determine the association rate (kₐ) and dissociation rate (kₑ).

Hypothetical Data Summary

This table presents representative data that could be obtained from screening this compound against a hypothetical target, Protein Kinase X.

AssayParameterResultInterpretation
¹⁹F-NMR Signal ChangeSignificant line broadeningIndicates direct binding of the fragment to the target protein.
TSA ΔTₘ+3.5 °CConfirms binding and indicates protein stabilization by the fragment.
SPR K D450 µMQuantifies a weak but typical fragment binding affinity.
SPR kₐ (M⁻¹s⁻¹)1.2 x 10³Characterizes the rate of fragment association with the target.
SPR kₑ (s⁻¹)0.54Characterizes the rate of fragment dissociation from the target.

From Hit to Lead: Fragment Elaboration

Once a fragment like this compound is confirmed as a binder, the next step is to improve its potency into a lead compound.[23] This is typically achieved through structure-guided design.[24]

Fragment_Growing cluster_0 Fragment Hit cluster_1 Structure-Guided Growth cluster_2 Optimized Lead Frag 2,2-Difluoropropylamine HCl (KD = 450 µM) Xray Obtain Protein-Fragment Co-crystal Structure Frag->Xray Elaboration Vector Identify Growth Vector (e.g., from amine group) Xray->Vector Synth Synthesize Analogs (e.g., add phenyl ring) Vector->Synth Lead Elaborated Compound (KD = 1.5 µM) Synth->Lead Improved Affinity

Caption: The "Fragment Growing" strategy to optimize an initial hit.

Hypothetical Application: Targeting a Kinase Signaling Pathway

Many signal transduction pathways, particularly those involving protein kinases, are implicated in diseases like cancer and inflammation.[25][26][] Fragments can serve as excellent starting points for developing potent and selective kinase inhibitors.[28] In a hypothetical scenario, this compound could be identified as a binder to a key kinase in the MAPK/ERK pathway, which regulates cell proliferation.

Kinase_Pathway cluster_0 MAPK Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF MEK MEK Kinase (Target of Fragment-Derived Inhibitor) RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Regulates

Caption: A simplified MAPK/ERK signaling pathway, a common target in drug discovery.

An inhibitor developed from the this compound fragment could block the activity of a kinase like MEK, thereby inhibiting downstream signaling and preventing uncontrolled cell proliferation.

Conclusion

This compound represents an exemplary fragment for use in modern drug discovery campaigns. Its adherence to the "Rule of Three," high solubility, and the inclusion of a ¹⁹F NMR handle make it a valuable tool for screening and hit identification. The protocols outlined in this document provide a robust framework for researchers to utilize this and similar fragments in a cascade of biophysical assays to identify and validate binders for therapeutic targets. The successful progression of a fragment hit to a lead compound relies on the iterative, structure-guided optimization that FBDD enables.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,2-Difluoropropylamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,2-Difluoropropylamine Hydrochloride and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: My crude this compound appears as an oil or fails to solidify. How can I purify it?

A1: "Oiling out" is a common issue. This can happen if the product is impure or if the crystallization conditions are not optimal. First, ensure the amine has been fully converted to its hydrochloride salt. You can do this by dissolving the crude product in a minimal amount of a suitable solvent (e.g., isopropanol) and adding a solution of HCl in an organic solvent (like diethyl ether or dioxane) dropwise until the solution is acidic. If an oil persists, try cooling the mixture in an ice bath and scratching the inside of the flask with a glass rod to induce crystallization. If it still fails to solidify, an acid-base extraction is a reliable alternative for purification.

Q2: I am observing a low yield after recrystallization of my this compound derivative. What are the potential causes and solutions?

A2: Low recovery can stem from several factors:

  • Excessive Solvent: Using too much solvent during recrystallization will result in a significant portion of your compound remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the solid.

  • Inappropriate Solvent System: The chosen solvent may have too high a solubility for your compound even at low temperatures. A solvent screen to find a system where the compound is highly soluble when hot and poorly soluble when cold is crucial.

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals, reducing the purity of the isolated product and potentially affecting the final yield after subsequent purification steps. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Incomplete Salt Formation: If the free amine is still present, it may be more soluble in the recrystallization solvent, leading to lower recovery of the hydrochloride salt. Ensure complete protonation by checking the pH of the solution.

Q3: What are the best analytical techniques to assess the purity of my purified this compound?

A3: The purity of your final product can be effectively determined using a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR are powerful tools to confirm the structure and identify any fluorine-containing or proton-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative information about the purity of your compound. Using a suitable column, such as a C18 column with a fluorinated eluent, can be effective for separating fluorinated compounds.[1][2]

  • Melting Point Analysis: A sharp melting point range close to the literature value (235-239 °C for the parent compound) is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of this compound derivatives.

Problem Potential Cause Recommended Solution
Difficulty in forming the hydrochloride salt The free amine is not sufficiently basic, or the reaction conditions are not optimal.Use anhydrous HCl gas or a solution of HCl in a dry organic solvent (e.g., diethyl ether, dioxane) to avoid introducing water, which can hinder salt formation.
The hydrochloride salt is hygroscopic and difficult to handle The compound has a high affinity for water.Handle the salt in a dry atmosphere (e.g., under nitrogen or in a glovebox). Dry the purified salt under high vacuum. Consider forming a salt with a different, less hygroscopic acid if the hydrochloride form is consistently problematic.
Co-precipitation of impurities during recrystallization The impurities have similar solubility profiles to the desired product.Perform a preliminary purification step, such as an acid-base extraction, before recrystallization. Alternatively, try a different recrystallization solvent system.
Streaking or poor separation on silica gel column chromatography Amines are basic and can interact strongly with the acidic silica gel, leading to tailing and poor separation.Deactivate the silica gel by adding a small amount of a tertiary amine (e.g., triethylamine) to the eluent. Alternatively, use a different stationary phase like alumina or a fluorinated stationary phase.[3]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may need to be optimized for specific derivatives.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol/diethyl ether mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored, you may add a small amount of activated carbon and heat for a few more minutes.

  • Hot filter the solution to remove any insoluble impurities or activated carbon.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification of 2,2-Difluoropropylamine by Acid-Base Extraction

This method is useful for separating the free amine from non-basic impurities before converting it to the hydrochloride salt.

Materials:

  • Crude 2,2-Difluoropropylamine

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude 2,2-Difluoropropylamine in diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M HCl. The amine will move into the aqueous layer as its hydrochloride salt. Repeat the extraction two more times.

  • Combine the aqueous extracts.

  • Wash the original organic layer with brine, dry it with anhydrous magnesium sulfate, and evaporate the solvent to recover any neutral impurities.

  • Cool the combined acidic aqueous extracts in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10). The free amine should precipitate or form an oily layer.

  • Extract the aqueous layer with three portions of diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the purified free amine.

  • The purified amine can then be converted to its hydrochloride salt by dissolving it in a minimal amount of a suitable solvent and adding a solution of HCl in an organic solvent.

Data Presentation

The following table provides a hypothetical comparison of purification methods for a derivative of this compound. Actual results will vary depending on the specific derivative and the nature of the impurities.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Recrystallization (Isopropanol) 859875Effective for removing less polar impurities.
Acid-Base Extraction followed by Salt Formation 709985Excellent for removing neutral and acidic impurities.
Silica Gel Chromatography (with 1% Triethylamine in eluent) 809560Useful for separating closely related amine impurities, but may result in lower yields.

Visualizations

Experimental Workflow for Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a 2,2-Difluoropropylamine derivative, culminating in the pure hydrochloride salt.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction to form crude 2,2-Difluoropropylamine derivative start->reaction workup Aqueous Workup reaction->workup extraction Acid-Base Extraction workup->extraction recrystallization Recrystallization extraction->recrystallization drying Drying under Vacuum recrystallization->drying analysis Purity and Structural Analysis (NMR, HPLC, MP) drying->analysis end Pure 2,2-Difluoropropylamine Hydrochloride Derivative analysis->end

A generalized workflow for the synthesis and purification of 2,2-difluoropropylamine derivatives.
Troubleshooting Logic for Low Recrystallization Yield

This diagram outlines a logical approach to troubleshooting low yields during the recrystallization of amine hydrochloride salts.

signaling_pathway inhibitor 2,2-Difluoropropylamine Derivative inhibitor->inhibition enzyme Target Enzyme receptor Cell Surface Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase1->enzyme kinase2 Kinase 2 enzyme->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Apoptosis) transcription_factor->cellular_response

References

Technical Support Center: 2,2-Difluoropropylamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Difluoropropylamine hydrochloride. The following information addresses common issues encountered during its synthesis and subsequent reactions, with a focus on identifying and mitigating the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A common and industrially viable method for synthesizing primary amines like 2,2-Difluoropropylamine is the catalytic hydrogenation of the corresponding nitrile, in this case, 2,2-difluoropropionitrile. This method is favored for its efficiency and the availability of starting materials. The resulting amine is then converted to its hydrochloride salt for improved stability and handling.[1]

Q2: What are the primary byproducts I should expect during the synthesis of this compound?

During the catalytic hydrogenation of nitriles, the primary byproducts are typically secondary and tertiary amines. These form through the reaction of the intermediate imine with the newly formed primary amine. Other potential impurities can include unreacted starting materials, residual solvents, and byproducts from the catalyst or reagents used.

Q3: How can I minimize the formation of secondary and tertiary amine byproducts?

Optimizing reaction conditions is crucial for maximizing the yield of the desired primary amine. Key parameters to control include:

  • Catalyst Selection: The choice of catalyst (e.g., Raney nickel, palladium on carbon) can significantly influence selectivity.

  • Solvent: The solvent system can affect the solubility of reactants and intermediates, impacting side reactions.

  • Temperature and Pressure: Lower temperatures and controlled hydrogen pressure generally favor the formation of the primary amine.

  • pH: Maintaining an appropriate pH can suppress the formation of secondary and tertiary amines.

  • Additives: The addition of ammonia or other agents can help to minimize the condensation reactions that lead to secondary and tertiary amines.

Q4: What are the best practices for purifying crude this compound?

Purification strategies for amine hydrochlorides often involve recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility of the desired product and the impurities. It is also common to wash the crude product with a solvent in which the hydrochloride salt is insoluble to remove organic impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound

If you are experiencing a low yield of the final product, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, NMR) to ensure it has gone to completion. - Increase reaction time or temperature cautiously, as this may also increase byproduct formation.
Catalyst Deactivation - Ensure the catalyst is fresh and has been stored under appropriate conditions. - Consider using a higher catalyst loading. - Check for catalyst poisons in the starting materials or solvent.
Poor Hydrogenolysis Conditions - Verify the hydrogen pressure is at the desired level. - Ensure adequate stirring to facilitate mass transfer.
Loss during Workup/Purification - Optimize the extraction and recrystallization procedures to minimize product loss. - Ensure the pH is appropriately controlled during aqueous workup to prevent the free amine from being lost in the organic phase.
Issue 2: High Levels of Secondary and Tertiary Amine Byproducts

The formation of over-alkylated amines is a common challenge in nitrile reduction. The following table outlines strategies to mitigate this issue.

Potential Cause Troubleshooting Steps
Sub-optimal Reaction Conditions - Lower the reaction temperature: This can decrease the rate of the condensation reaction between the imine intermediate and the product amine. - Optimize hydrogen pressure: Higher pressures can sometimes favor the complete reduction of the imine to the primary amine before it can react further.
Inappropriate Solvent or pH - Solvent choice: Experiment with different solvents to find one that may disfavor the formation of secondary and tertiary amines. - pH control: The addition of a weak acid or base can sometimes alter the reactivity of the intermediates and improve selectivity.
High Concentration of Reactants - Dilution: Running the reaction at a lower concentration can reduce the frequency of intermolecular reactions that lead to byproducts.
Absence of Additives - Ammonia: The addition of ammonia to the reaction mixture is a common strategy to suppress the formation of secondary and tertiary amines by competing for the reactive imine intermediate.

Byproduct Summary

Byproduct Chemical Structure Formation Pathway Typical Yield Range (Qualitative)
N-(2,2-difluoropropyl)-2,2-difluoropropan-1-amine (Secondary Amine)CH₃CF₂CH₂NHCH₂CF₂CH₃Reaction of the intermediate imine with the primary amine product.Low to Moderate
N,N-bis(2,2-difluoropropyl)-2,2-difluoropropan-1-amine (Tertiary Amine)(CH₃CF₂CH₂)₃NFurther reaction of the secondary amine with the imine intermediate.Low
2,2-DifluoropropanolCH₃CF₂CH₂OHHydrolysis of the intermediate imine if water is present.Trace to Low
Unreacted 2,2-difluoropropionitrileCH₃CF₂CNIncomplete reaction.Variable

Experimental Protocols

Representative Protocol: Catalytic Hydrogenation of a Nitrile to a Primary Amine

This protocol is a general representation and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • 2,2-difluoropropionitrile

  • Anhydrous solvent (e.g., ethanol, methanol, or THF)

  • Hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel)

  • Hydrogen gas

  • Hydrochloric acid (e.g., in isopropanol or as a gas)

Procedure:

  • In a high-pressure reactor, dissolve 2,2-difluoropropionitrile in the chosen anhydrous solvent.

  • Carefully add the hydrogenation catalyst to the solution under an inert atmosphere.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50 °C).

  • Monitor the reaction progress by hydrogen uptake or by analyzing aliquots (e.g., via GC-MS).

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • To the filtrate, slowly add a solution of hydrochloric acid in a suitable solvent (e.g., isopropanol) or bubble hydrogen chloride gas through the solution until precipitation is complete.

  • Isolate the precipitated this compound by filtration.

  • Wash the solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any soluble impurities.

  • Dry the product under vacuum.

Visualizations

Reaction Pathway and Byproduct Formation

Reaction_Pathway 2,2-Difluoropropionitrile 2,2-Difluoropropionitrile Imine_Intermediate Imine Intermediate 2,2-Difluoropropionitrile->Imine_Intermediate + H2 (Catalyst) 2,2-Difluoropropylamine 2,2-Difluoropropylamine (Primary Amine) Imine_Intermediate->2,2-Difluoropropylamine + H2 (Catalyst) Secondary_Amine Secondary Amine Imine_Intermediate->Secondary_Amine + 2,2-Difluoropropylamine HCl_Salt 2,2-Difluoropropylamine Hydrochloride 2,2-Difluoropropylamine->HCl_Salt + HCl Tertiary_Amine Tertiary Amine Secondary_Amine->Tertiary_Amine + Imine Intermediate

Caption: Reaction pathway for the synthesis of this compound and the formation of common byproducts.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity High Impurity Levels? check_yield->check_purity No incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes secondary_tertiary High Secondary/Tertiary Amines? check_purity->secondary_tertiary Yes end_ok Successful Synthesis check_purity->end_ok No catalyst_issue Catalyst Inactive? incomplete_rxn->catalyst_issue No optimize_conditions Optimize Reaction Conditions (Temp, Pressure) incomplete_rxn->optimize_conditions Yes workup_loss Loss During Workup? catalyst_issue->workup_loss No replace_catalyst Use Fresh Catalyst catalyst_issue->replace_catalyst Yes optimize_workup Optimize Purification workup_loss->optimize_workup Yes end_fail Further Optimization Needed workup_loss->end_fail No optimize_conditions->check_yield replace_catalyst->check_yield optimize_workup->check_yield add_ammonia Add Ammonia secondary_tertiary->add_ammonia Yes secondary_tertiary->end_fail No adjust_conditions Adjust Temp/Pressure/ Concentration add_ammonia->adjust_conditions adjust_conditions->check_purity

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 2,2-Difluoropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2,2-difluoropropylamine hydrochloride. The following information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A1: A prevalent and effective method for the synthesis of 2,2-difluoropropylamine is the reduction of 2,2-difluoropropionitrile. This precursor is commercially available and can be reduced to the desired primary amine using various reagents. The resulting free amine is then converted to its hydrochloride salt for improved stability and handling.

Q2: Which reducing agents are suitable for the conversion of 2,2-difluoropropionitrile to 2,2-difluoropropylamine?

A2: Several reducing agents can be employed for this transformation. The most common are Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon with H₂ gas). Borane complexes such as Borane-tetrahydrofuran (BH₃-THF) can also be used. The choice of reagent will depend on the scale of the reaction, available equipment, and safety considerations.

Q3: How can I form the hydrochloride salt of 2,2-difluoropropylamine?

A3: Once the 2,2-difluoropropylamine free base is isolated and purified, the hydrochloride salt can be prepared by dissolving the amine in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) and adding a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.

Q4: What are the potential side reactions to be aware of during the synthesis?

A4: During catalytic hydrogenation, over-reduction is a possibility, though less likely for a simple aliphatic amine. A more common side reaction is the formation of secondary and tertiary amines.[1] This can be minimized by the addition of ammonia to the reaction mixture. When using hydride-based reducing agents like LiAlH₄, incomplete reduction can lead to the formation of imine intermediates. Careful control of reaction conditions and stoichiometry is crucial.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion of the nitrile starting material. - Inactive reducing agent (e.g., old LiAlH₄).- Catalyst poisoning (for catalytic hydrogenation).- Insufficient reaction temperature or time.- Use a fresh batch of the reducing agent.- Ensure the purity of the starting material and solvents.- For catalytic hydrogenation, use a fresh catalyst and ensure the hydrogen gas is of high purity.- Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC.
Formation of significant amounts of secondary/tertiary amine byproducts. - This is a common issue in catalytic hydrogenation of nitriles.- Add ammonia or ammonium hydroxide to the reaction mixture to suppress the formation of secondary and tertiary amines.
Difficulties in isolating the product after LiAlH₄ reduction workup. - Formation of a gelatinous aluminum hydroxide precipitate that is difficult to filter.- Follow a carefully controlled workup procedure (e.g., Fieser workup) by the sequential addition of water, followed by an aqueous base (e.g., 15% NaOH), and then more water. This should result in a granular precipitate that is easier to filter.[2]
The final hydrochloride salt is impure or discolored. - Impurities in the free amine before salt formation.- Residual solvent or moisture.- Ensure the free amine is thoroughly purified (e.g., by distillation or chromatography) before forming the salt.- Use anhydrous solvents for the salt formation and ensure the final product is dried under vacuum.
Inconsistent yields between batches. - Variability in the quality of reagents or solvents.- Inconsistent reaction conditions (temperature, stirring, etc.).- Standardize the source and quality of all reagents and solvents.- Maintain precise control over all reaction parameters.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Difluoropropylamine via LiAlH₄ Reduction

Materials:

  • 2,2-Difluoropropionitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% w/v Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether

  • 2M HCl in Diethyl Ether

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of 2,2-difluoropropionitrile (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or GC.

  • The flask is cooled back to 0 °C, and the reaction is quenched by the slow, sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% NaOH solution

    • '3x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).

  • The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF.

  • The filtrate is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude 2,2-difluoropropylamine.

  • The crude amine is purified by distillation.

  • For the hydrochloride salt formation, the purified amine is dissolved in anhydrous diethyl ether and cooled to 0 °C. A 2M solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete.

  • The white precipitate of this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Protocol 2: Synthesis of 2,2-Difluoropropylamine via Catalytic Hydrogenation

Materials:

  • 2,2-Difluoropropionitrile

  • Raney Nickel (or 5% Pd/C)

  • Methanol (or Ethanol)

  • Ammonia (optional, can be methanolic ammonia)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • A hydrogenation vessel is charged with 2,2-difluoropropionitrile (1.0 equivalent), methanol, and Raney Nickel (5-10 wt%).

  • (Optional) An excess of ammonia (as a solution in methanol) is added to the mixture.

  • The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi).

  • The mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the uptake of hydrogen ceases.

  • The reaction vessel is depressurized and purged with nitrogen.

  • The catalyst is removed by filtration through a pad of Celite, and the filter cake is washed with methanol.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude 2,2-difluoropropylamine.

  • The crude product is purified by distillation.

  • The hydrochloride salt is prepared as described in Protocol 1.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Reduction of 2,2-Difluoropropionitrile

ParameterMethod 1: LiAlH₄ ReductionMethod 2: Catalytic Hydrogenation
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)H₂ gas with Raney Nickel or Pd/C
Solvent Anhydrous THFMethanol or Ethanol
Temperature 0 °C to reflux (approx. 66 °C)Room temperature to 50 °C
Pressure Atmospheric50-100 psi
Reaction Time 4-8 hours6-24 hours
Typical Yield 70-85%65-80%
Key Considerations Highly reactive, requires anhydrous conditions and careful quenching.Requires specialized hydrogenation equipment. Potential for secondary/tertiary amine formation.

Visualizations

Reaction_Pathway A 2,2-Difluoropropionitrile B [Reduction] A->B  e.g., LiAlH4, THF or H2, Raney Ni C 2,2-Difluoropropylamine B->C D HCl in Ether C->D E This compound D->E Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckReagent Is the reducing agent active? Start->CheckReagent CheckConditions Are reaction conditions (T, time) optimal? CheckReagent->CheckConditions Yes UseFreshReagent Use fresh reducing agent. CheckReagent->UseFreshReagent No CheckPurity Are starting materials and solvents pure? CheckConditions->CheckPurity Yes IncreaseTorTime Increase temperature or prolong reaction time. CheckConditions->IncreaseTorTime No PurifyMaterials Purify starting materials and use dry solvents. CheckPurity->PurifyMaterials No Success Problem Resolved CheckPurity->Success Yes UseFreshReagent->Success IncreaseTorTime->Success PurifyMaterials->Success

References

Technical Support Center: Work-up Procedures for Reactions Involving 2,2-Difluoropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the work-up procedures for chemical reactions involving 2,2-difluoropropylamine hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider during a reaction work-up?

A1: this compound is a white to off-white crystalline solid.[1][2] It is the hydrochloride salt of a primary amine, making it readily soluble in water and other polar organic solvents.[1][2] A key characteristic of the free base, 2,2-difluoropropylamine, is its reduced basicity compared to non-fluorinated analogues due to the electron-withdrawing effect of the fluorine atoms. This lower basicity is a critical factor in designing effective acid-base extraction protocols.

Q2: How does the fluorine substitution in 2,2-difluoropropylamine affect its basicity and what is its estimated pKa?

A2: The two fluorine atoms on the carbon adjacent to the amino group significantly decrease the electron density on the nitrogen atom, making 2,2-difluoropropylamine a weaker base than its non-fluorinated counterpart, propylamine. The predicted pKa of the conjugate acid of 2,2-difluoropropylamine is approximately 7.12. This lower pKa means that a less acidic solution is required to protonate the amine and extract it into the aqueous phase compared to many other simple alkylamines.

Q3: What is the general strategy for separating 2,2-difluoropropylamine (as the free base) from a reaction mixture?

A3: The most common and effective method is an acid-base extraction. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1 M HCl), the basic 2,2-difluoropropylamine is protonated to form its water-soluble hydrochloride salt, which then partitions into the aqueous layer. The non-basic organic components remain in the organic layer.

Q4: How can I isolate my desired product if it is a neutral or acidic compound, and 2,2-difluoropropylamine is an excess reagent or byproduct?

A4: After the reaction is complete, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The excess 2,2-difluoropropylamine will be converted to its hydrochloride salt and extracted into the aqueous phase. The organic layer, containing your product, can then be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the crude product.

Q5: My desired product is the result of a reaction with 2,2-difluoropropylamine (e.g., an amide or a secondary/tertiary amine). How do I work up this reaction?

A5: The work-up strategy will depend on the nature of your product.

  • If your product is neutral (e.g., an amide): You can proceed with a standard aqueous work-up, potentially including a mild acid wash to remove any unreacted 2,2-difluoropropylamine, followed by a wash with a mild base (e.g., saturated aqueous NaHCO₃) to remove any acidic impurities.

  • If your product is a more substituted, less basic amine: A careful acid-base extraction may still be possible. You might need to adjust the pH of the aqueous wash to selectively protonate the more basic 2,2-difluoropropylamine while leaving your less basic product in the organic phase. This will require careful consideration of the respective pKa values.

Quantitative Data Summary

PropertyValueSource
Chemical Formula C₃H₈F₂N·HCl[3][4]
Molecular Weight 131.55 g/mol [3]
Appearance White to off-white crystalline powder[1][2]
Predicted pKa (of conjugate acid) 7.12 ± 0.30
Solubility
- WaterSoluble[1][2]
- Polar Organic SolventsSoluble[2]
- MethanolLikely soluble (as a polar protic solvent)General Knowledge
- EthanolLikely soluble (as a polar protic solvent)General Knowledge
- DichloromethaneLikely sparingly soluble to insolubleGeneral Knowledge
- Ethyl AcetateLikely sparingly soluble to insolubleGeneral Knowledge
- AcetonitrileLikely sparingly solubleGeneral Knowledge

Troubleshooting Guide

Issue 1: Incomplete extraction of 2,2-difluoropropylamine into the aqueous layer.

  • Question: I performed an acidic wash, but I still see traces of 2,2-difluoropropylamine in my organic layer by TLC or NMR. What could be the reason?

  • Answer:

    • Insufficient Acid: Ensure you are using a sufficient molar excess of acid to protonate all of the amine.

    • Inadequate Mixing: Shake the separatory funnel vigorously for an adequate amount of time to ensure thorough mixing of the organic and aqueous phases.

    • pH is too high: The pKa of the conjugate acid of 2,2-difluoropropylamine is ~7.12. To ensure complete protonation and extraction into the aqueous phase, the pH of the aqueous solution should be at least 2 pH units below the pKa. A pH of 4-5 should be sufficient. Check the pH of the aqueous layer after extraction and add more acid if necessary.

    • "Salting Out" Effect: If your organic solvent has some water miscibility, or if your product is also somewhat polar, the amine salt may have some solubility in the organic layer. Performing multiple extractions with smaller volumes of aqueous acid is more effective than a single extraction with a large volume. You can also add sodium chloride (brine) to the aqueous layer to decrease the solubility of organic compounds in the aqueous phase.

Issue 2: Emulsion formation during aqueous work-up.

  • Question: A thick, stable emulsion has formed between the organic and aqueous layers, and they are not separating. How can I break this emulsion?

  • Answer: Emulsions are common when working with amines. Here are several techniques to try, in order of increasing intervention:

    • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

    • Gentle Swirling: Gently swirl the separatory funnel to encourage the layers to coalesce.

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.

    • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.

Issue 3: Difficulty in isolating the free base of 2,2-difluoropropylamine after extraction.

  • Question: I have extracted the this compound into the aqueous phase. How do I recover the free amine?

  • Answer: To recover the free amine, you need to basify the aqueous layer.

    • Cool the aqueous solution in an ice bath to manage any heat generated during neutralization.

    • Slowly add a base, such as 1 M NaOH or a saturated solution of NaHCO₃, while stirring until the pH is basic (pH > 9).

    • The deprotonated, less water-soluble free amine can then be extracted back into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Perform multiple extractions to ensure complete recovery.

    • Combine the organic extracts, dry over an anhydrous salt, filter, and carefully remove the solvent by rotary evaporation, as 2,2-difluoropropylamine is likely to be volatile.

Issue 4: The product, an amide of 2,2-difluoropropylamine, is partially soluble in the acidic aqueous wash.

  • Question: My amide product seems to be partitioning into the acidic aqueous layer along with the unreacted amine. How can I prevent this?

  • Answer: Amides are generally much less basic than amines. However, if the reaction conditions are strongly acidic, the amide carbonyl can be protonated, increasing its water solubility.

    • Use a Milder Acid: Instead of a strong mineral acid like HCl, consider using a weaker organic acid for the wash, such as a 10% solution of citric acid or a saturated solution of ammonium chloride (NH₄Cl).

    • Control the pH: Carefully monitor and adjust the pH of the aqueous wash to be just acidic enough to extract the more basic 2,2-difluoropropylamine without significantly protonating your amide product. A pH of around 5-6 might be a good starting point.

    • Back-Extraction: If some product does enter the aqueous layer, you can neutralize this layer with a mild base (like NaHCO₃) and then back-extract your product into an organic solvent.

Experimental Protocols

Protocol 1: Removal of Excess 2,2-Difluoropropylamine from a Reaction Mixture
  • Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, 5-10 volumes of the reaction volume).

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1 M aqueous HCl.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate completely. The upper layer will be the organic phase (if using a solvent less dense than water like ethyl acetate), and the lower layer will be the aqueous phase containing the this compound.

  • Repeat Extraction: Drain the aqueous layer. To ensure complete removal of the amine, repeat the acidic wash (steps 3-5) one or two more times.

  • Neutralization and Drying: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Isolation of a Basic Product Derived from 2,2-Difluoropropylamine
  • Initial Work-up: After the reaction is complete, dilute the mixture with an appropriate organic solvent and wash with water to remove any water-soluble byproducts.

  • Acidic Extraction of Product: Extract the organic layer with 1 M HCl. Your basic product, now protonated, will move into the aqueous layer. The non-basic impurities will remain in the organic phase.

  • Separation: Separate the aqueous layer containing your protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH or saturated NaHCO₃ with stirring until the solution is basic (confirm with pH paper, pH > 9).

  • Back-Extraction of Product: Extract the now free-based product from the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Repeat this extraction 2-3 times for complete recovery.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt, filter, and remove the solvent under reduced pressure to yield your purified basic product.

Visualizations

experimental_workflow cluster_start Reaction Completion cluster_workup Work-up Procedure cluster_end Product Isolation start Reaction Mixture dilute Dilute with Organic Solvent start->dilute wash_acid Wash with Aqueous Acid (e.g., 1M HCl) dilute->wash_acid separate_layers Separate Layers wash_acid->separate_layers organic_layer Organic Layer (Product) separate_layers->organic_layer Contains Product aqueous_layer Aqueous Layer (Amine Salt) separate_layers->aqueous_layer Contains Amine wash_base Wash with NaHCO3(aq) and Brine organic_layer->wash_base dry Dry over Na2SO4 wash_base->dry concentrate Concentrate dry->concentrate product Crude Product concentrate->product

Caption: Workflow for removing excess 2,2-difluoropropylamine.

troubleshooting_emulsion start Emulsion Formed During Extraction patience Let it Stand start->patience First Step swirl Gentle Swirling patience->swirl If not resolved resolved Emulsion Broken patience->resolved brine Add Saturated NaCl (Brine) swirl->brine If not resolved swirl->resolved solvent Add a Different Organic Solvent brine->solvent If not resolved brine->resolved filter Filter through Celite® solvent->filter If not resolved solvent->resolved centrifuge Centrifuge filter->centrifuge Last Resort filter->resolved centrifuge->resolved

Caption: Troubleshooting guide for breaking emulsions.

References

Technical Support Center: Handling Hygroscopic 2,2-Difluoropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of hygroscopic 2,2-Difluoropropylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What does it mean if this compound is described as "hygroscopic"?

A1: Hygroscopic materials have a strong tendency to absorb moisture from the surrounding atmosphere. For this compound, this means that upon exposure to air, it will readily take up water, which can lead to changes in its physical state (from a free-flowing powder to a sticky or clumpy solid), alter its effective weight and molarity, and potentially affect its reactivity and stability.

Q2: How should I store this compound to prevent moisture absorption?

A2: To maintain its quality, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. The storage area should be cool and dry. For long-term storage, a desiccator containing a suitable drying agent (e.g., silica gel, Drierite) is highly recommended.

Q3: What is the best way to handle and weigh this compound?

A3: All handling of this compound should be performed in a controlled environment to minimize exposure to atmospheric moisture. The ideal setup is a glove box with a dry atmosphere. If a glove box is not available, work quickly and efficiently in a fume hood on a low-humidity day. Use dry glassware and utensils. For accurate weighing, it is advisable to weigh the compound in a sealed container or to use a weighing glove bag.

Q4: My container of this compound was accidentally left open and the powder is now clumpy. Can I still use it?

A4: If the material has only been briefly exposed and is slightly clumpy, it may be possible to dry it under high vacuum for several hours to remove absorbed water. However, for quantitative applications where precise stoichiometry is crucial, it is highly recommended to use a fresh, unopened container. The water content in the exposed material can be difficult to determine accurately and may compromise your experiment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent reaction yields Inaccurate weighing due to moisture absorption by the reagent.Use a fresh container of this compound. Handle and weigh the compound inside a glove box or a glove bag under an inert atmosphere.
Degradation of the reagent due to hydrolysis.Store the reagent in a desiccator over a drying agent. Avoid frequent opening of the container.
Reagent has formed a solid mass or a syrupy liquid Prolonged or high-level exposure to atmospheric moisture (deliquescence).The reagent is likely unusable for most applications. It is recommended to discard the material according to your institution's safety guidelines and procure a fresh supply.
Difficulty in achieving a completely dry reaction solvent Introduction of water with the hygroscopic reagent.Dry the reagent under high vacuum before use if it is suspected to have absorbed moisture. Alternatively, add a drying agent to the reaction mixture that is compatible with the reactants and solvent.

Experimental Protocols

Protocol 1: Drying this compound after Minor Moisture Exposure
  • Transfer the clumpy this compound to a clean, dry round-bottom flask.

  • Attach the flask to a high-vacuum line.

  • Gently heat the flask to a temperature that is well below the compound's decomposition point (e.g., 30-40 °C) while under vacuum. This can be done using a water bath.

  • Continue drying for several hours (e.g., 4-8 hours) or until the material returns to a free-flowing powder.

  • Once dry, backfill the flask with an inert gas (e.g., nitrogen or argon) before transferring the compound to a tightly sealed container for storage in a desiccator.

Protocol 2: General Procedure for Using this compound in a Moisture-Sensitive Reaction
  • Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator.

  • Assemble the reaction apparatus under a stream of inert gas.

  • In a glove box or under a positive pressure of inert gas, weigh the required amount of this compound into a dry flask.

  • Add the anhydrous reaction solvent via a syringe or cannula.

  • Stir the mixture until the solid is fully dissolved before adding other reagents.

  • Maintain the inert atmosphere throughout the course of the reaction.

Visualizations

HygroscopicCompoundWorkflow start Start: Handling 2,2-Difluoropropylamine hydrochloride check_appearance Inspect Compound: Is it a free-flowing powder? start->check_appearance is_clumpy Slightly Clumpy check_appearance->is_clumpy No proceed Proceed with Experiment check_appearance->proceed Yes is_liquid Solid Mass / Liquid dry_vacuum Dry under High Vacuum is_clumpy->dry_vacuum discard Discard Compound (Follow Safety Protocols) is_liquid->discard end End proceed->end recheck Re-evaluate: Is it now a free-flowing powder? dry_vacuum->recheck recheck->proceed Yes recheck->discard No discard->end

Caption: Troubleshooting workflow for handling compromised this compound.

StorageDecisionTree start Storing 2,2-Difluoropropylamine hydrochloride duration Storage Duration? start->duration short_term Short-Term (< 1 week) duration->short_term Short long_term Long-Term (> 1 week) duration->long_term Long short_term_storage Tightly sealed container in a desiccator. short_term->short_term_storage long_term_storage Seal container with paraffin film. Store in a desiccator under inert atmosphere (N2 or Ar). long_term->long_term_storage end Material is Properly Stored short_term_storage->end long_term_storage->end

Caption: Decision tree for the proper storage of hygroscopic compounds.

scale-up challenges in the synthesis with 2,2-Difluoropropylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2,2-Difluoropropylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound can be approached through several routes. A prevalent method involves the amination of a suitable 2,2-difluoropropyl halide. For instance, a common precursor is 1-bromo-2,2-difluoropropane, which can be reacted with an ammonia source under pressure. The resulting free amine is then treated with hydrochloric acid to yield the desired hydrochloride salt. The synthesis generally involves complex chemical processes that may include amine alkylation followed by salt formation.[1]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound presents several key challenges:

  • Exothermic Reaction Control: The amination step is often highly exothermic. Inadequate heat dissipation in larger reactors can lead to temperature spikes, resulting in side reactions, impurity formation, and potential safety hazards.

  • Pressure Management: The use of gaseous reagents like ammonia necessitates high-pressure reactors. Ensuring consistent pressure and safe handling of reactants on a larger scale is critical.

  • Mixing Efficiency: Achieving homogenous mixing in large-volume reactors can be difficult. Poor mixing may lead to localized concentration gradients, affecting reaction kinetics and product purity.

  • Material Compatibility: The use of halogenated compounds and acidic conditions requires careful selection of reactor materials to prevent corrosion.

  • Product Isolation and Purification: Isolating the hydrochloride salt on a large scale can be challenging. Crystallization conditions that work well in the lab may need significant optimization to achieve consistent crystal size and purity at scale. The washing of the filter cake to remove impurities can also be less effective in larger equipment.[2]

Q3: How can I improve the yield and purity of this compound during scale-up?

A3: To enhance yield and purity during scale-up, consider the following:

  • Optimize Reaction Conditions: Systematically evaluate and optimize parameters such as temperature, pressure, reaction time, and stoichiometry in a pilot-plant setting.

  • Controlled Reagent Addition: Implement a slow, controlled addition of the aminating agent to manage the exothermicity of the reaction.

  • Efficient Mixing: Utilize appropriate agitation systems in the reactor to ensure efficient mass and heat transfer.

  • In-Process Monitoring: Employ analytical techniques like HPLC or GC to monitor the reaction progress and formation of impurities in real-time.

  • Purification Strategy: Develop a robust crystallization and purification protocol. This may involve screening different solvents and optimizing cooling profiles to obtain the desired crystal morphology and purity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction using in-process controls (e.g., HPLC, GC) to determine the optimal reaction endpoint. Carefully control the temperature to avoid degradation of reactants or products.
Poor mixing leading to localized "hot spots" and side reactions.Evaluate and optimize the agitation speed and impeller design for the reactor volume.
Loss of product during work-up and isolation.Optimize the extraction and crystallization steps. Ensure the pH is appropriate during the work-up to minimize the solubility of the free amine in the aqueous phase.
High Impurity Profile Side reactions due to excessive temperature or reaction time.Maintain strict temperature control and determine the optimal reaction time through kinetic studies.
Impurities in starting materials.Ensure the purity of all starting materials and reagents before use through appropriate analytical testing.
Inefficient purification.Develop a robust purification protocol, which may include recrystallization from a suitable solvent system or the use of column chromatography for impurity removal.
Inconsistent Crystal Form Variations in crystallization conditions (e.g., temperature, cooling rate, agitation).Standardize the crystallization protocol. Control the cooling rate and agitation to ensure consistent crystal growth.
Presence of impurities that inhibit or alter crystal growth.Identify and remove critical impurities before the crystallization step.
Poor Filterability Formation of very fine particles or an oily product.Optimize the crystallization conditions to favor the formation of larger, more easily filterable crystals. Consider anti-solvent addition or seeding strategies.

Experimental Protocols

Illustrative Lab-Scale Synthesis of this compound

This protocol is for informational purposes and should be adapted and optimized for specific laboratory and scale-up conditions.

Step 1: Amination of 1-bromo-2,2-difluoropropane

  • Reaction Setup: In a high-pressure autoclave, charge 1-bromo-2,2-difluoropropane and a suitable solvent (e.g., isopropanol).

  • Reagent Addition: Cool the reactor and introduce a solution of ammonia in the same solvent. The molar ratio of ammonia to the starting material should be optimized (typically a significant excess of ammonia is used).

  • Reaction: Seal the autoclave and heat the reaction mixture to the desired temperature (e.g., 80-100 °C). The reaction is typically run for several hours under pressure.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia. The reaction mixture is then typically quenched with water.

Step 2: Formation and Isolation of the Hydrochloride Salt

  • pH Adjustment: Adjust the pH of the aqueous solution with a suitable base to liberate the free 2,2-difluoropropylamine.

  • Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Salt Formation: To the organic extract, add a solution of hydrochloric acid (e.g., HCl in isopropanol) dropwise with stirring.

  • Crystallization and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a suitable solvent, and dried under vacuum to yield this compound.

Visualizations

experimental_workflow Experimental Workflow for 2,2-Difluoropropylamine HCl Synthesis start Start amination Amination of 1-bromo-2,2-difluoropropane in a pressure reactor start->amination workup Reaction Work-up and Quenching amination->workup extraction Extraction of Free Amine workup->extraction salt_formation Hydrochloride Salt Formation extraction->salt_formation isolation Filtration, Washing, and Drying salt_formation->isolation product 2,2-Difluoropropylamine HCl isolation->product

Caption: A simplified workflow for the synthesis of 2,2-Difluoropropylamine HCl.

troubleshooting_workflow Troubleshooting Low Yield in Scale-Up start Low Yield Observed check_kinetics Verify Reaction Kinetics and Endpoint start->check_kinetics check_temp Analyze Temperature Profile check_kinetics->check_temp Kinetics OK optimize_time_temp Optimize Reaction Time and Temperature check_kinetics->optimize_time_temp Incomplete Reaction check_mixing Evaluate Mixing Efficiency check_temp->check_mixing Temp Stable check_temp->optimize_time_temp Exotherm Detected check_workup Review Work-up and Isolation Procedure check_mixing->check_workup Mixing OK improve_agitation Improve Agitation/ Baffling check_mixing->improve_agitation Poor Mixing success Yield Improved check_workup->success Procedure Optimized optimize_time_temp->start Re-evaluate improve_agitation->start Re-evaluate optimize_extraction Optimize Extraction and Crystallization optimize_extraction->start Re-evaluate

Caption: A decision tree for troubleshooting low yield during scale-up.

References

avoiding self-condensation of 2,2-Difluoropropylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: 2,2-Difluoropropylamine Hydrochloride >

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it supplied as a salt?

A1: this compound (CAS 868241-48-9) is a primary amine containing two fluorine atoms on the adjacent carbon.[1][2] It is provided as a hydrochloride salt to enhance its stability and handling.[1][3] The nitrogen atom in the free amine is basic and nucleophilic, which can lead to undesired reactions. By forming the salt, the nitrogen is protonated (R-NH3+), making it non-nucleophilic and significantly reducing its reactivity, thus preventing self-condensation and degradation during storage.[4][5]

Q2: What is self-condensation and why is it a concern for this amine?

A2: Self-condensation, in this context, refers to an intermolecular reaction where one molecule of the amine acts as a nucleophile and another acts as an electrophile, potentially forming dimers or oligomers (e.g., R-NH-R). This is an undesirable side reaction that consumes your starting material and complicates purification. The reaction is primarily a risk for the free base form (R-NH2) of the amine, especially when heated or stored for extended periods. The hydrochloride salt form is protected against this reaction.

Q3: How should I store this compound?

A3: To ensure long-term stability, the compound should be stored as the hydrochloride salt under the conditions outlined in the table below.[6] Proper storage is critical to prevent degradation.

Q4: I need to use the free amine for my reaction. What is the best practice?

A4: The recommended best practice is to generate the free amine in situ (in the reaction mixture) right before it is needed. This is achieved by adding a suitable base to a solution of the hydrochloride salt at a low temperature. This method minimizes the time the reactive free amine exists in solution, thereby reducing the chance of self-condensation. Isolating the free base is discouraged unless absolutely necessary.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
Low yield in my reaction; NMR/LC-MS shows unexpected higher molecular weight impurities. The free amine has undergone self-condensation before or during your reaction.1. Generate the free amine in situ. Do not isolate it before use. 2. Maintain low temperatures. Perform the deprotonation and subsequent reaction steps at 0 °C or below. 3. Use a non-nucleophilic base. Use a hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to liberate the free amine. Avoid strong, nucleophilic bases like NaOH or KOH if isolating the amine.[7]
The hydrochloride salt has become oily or clumpy. The material is hygroscopic and has absorbed atmospheric moisture.1. Handle the salt under an inert atmosphere (e.g., in a glovebox). 2. Dry the material under high vacuum before use. Note: Absorbed water can interfere with moisture-sensitive reactions. 3. For future prevention, store the container tightly sealed with desiccant in a refrigerator.
Inconsistent reaction outcomes. Incomplete conversion of the salt to the free base, or degradation of the free base.1. Ensure correct stoichiometry. Use a slight excess (1.05-1.1 equivalents) of the base for deprotonation. 2. Allow sufficient time for deprotonation. Stir the salt/base mixture for 15-30 minutes at low temperature before adding other reagents. 3. Confirm solvent compatibility. Ensure the amine salt is soluble in your chosen solvent before adding the base.

Experimental Protocols & Data

Table 1: Recommended Storage Conditions
ParameterRecommended ConditionJustification
Chemical Form Hydrochloride SaltThe protonated amine is non-nucleophilic, preventing self-reaction and enhancing stability.[1][4]
Temperature 2–8 °C (Refrigerator)Reduces the rate of any potential decomposition pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against atmospheric moisture and carbon dioxide.
Container Tightly sealed, opaque glass vialPrevents moisture ingress and protects from light.[6]
Protocol: In Situ Generation of 2,2-Difluoropropylamine Free Base

This protocol describes the recommended method for using the amine in a reaction that requires the free base form.

  • Preparation: To a flame-dried reaction flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and a suitable anhydrous, aprotic solvent (e.g., Dichloromethane, THF, Acetonitrile).

  • Cooling: Cool the resulting suspension/solution to 0 °C using an ice-water bath.

  • Deprotonation: While stirring vigorously, add N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 eq) dropwise.

  • Equilibration: Stir the mixture at 0 °C for 20 minutes. The mixture now contains the active 2,2-Difluoropropylamine free base and the corresponding ammonium hydrochloride salt byproduct.

  • Reaction: Add the electrophile or other coupling partner directly to this mixture while maintaining the low temperature.

  • Work-up: After the reaction is complete, the ammonium salt byproduct can typically be removed by an aqueous wash during the reaction work-up.

Visual Guides

Diagram 1: Workflow for Handling 2,2-Difluoropropylamine HCl

G start Start: Need to use 2,2-Difluoropropylamine? check_compat Is the HCl salt form compatible with your reaction? start->check_compat use_direct Use HCl salt directly in the reaction. check_compat->use_direct Yes gen_freebase Generate the Free Base check_compat->gen_freebase No decision Isolate Free Base? gen_freebase->decision in_situ RECOMMENDED: Use In Situ Protocol decision->in_situ No isolate Isolate with caution decision->isolate Yes warning WARNING: - Use immediately - Work at low temperature - Store under inert gas isolate->warning

Caption: Decision workflow for the safe and effective handling of 2,2-Difluoropropylamine HCl.

Diagram 2: Chemical Stability and Reactivity Pathway

G cluster_0 Stable Storage Form cluster_1 Reactive Species salt Stable Salt Form [R-CF₂-CH₂-NH₃]⁺ Cl⁻ freebase Reactive Free Base R-CF₂-CH₂-NH₂ salt->freebase + Base (e.g., TEA) - [TEA-H]⁺ Cl⁻ salt_prop Properties: - Non-nucleophilic - Crystalline solid - Stable for storage freebase->salt + HCl self_cond Undesired Self-Condensation (Dimerization) freebase->self_cond Heat or prolonged time fb_prop Properties: - Nucleophilic - Prone to side reactions - Use immediately

Caption: The relationship between the stable salt and the reactive free base form.

References

Technical Support Center: Managing Hydrochloride Release in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the release of hydrogen chloride (HCl) gas during chemical reactions. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

General Safety and Handling

Q1: What are the primary hazards associated with HCl gas?

A1: Hydrogen chloride is a colorless, corrosive gas with a pungent odor.[1] The primary hazards include:

  • Corrosivity: HCl is highly corrosive and can cause severe damage to skin, eyes, and the respiratory tract upon contact.[1][2][3] Inhaling HCl vapors can lead to irritation, coughing, wheezing, and inflammation of the respiratory system.[2]

  • Reactivity: It reacts violently with bases and is corrosive to many metals, often producing flammable hydrogen gas.[4] Contact with strong oxidizing agents can release toxic chlorine gas.[5]

  • Pressure Hazard: HCl is often supplied as a compressed gas, which may explode if heated.

Q2: What personal protective equipment (PPE) is required when working with reactions that generate HCl?

A2: Appropriate PPE is crucial for safely handling reactions that release HCl. This includes:

  • Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against gas, mists, and splashes.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., neoprene, nitrile rubber, or PVC) should be worn.[1][6]

  • Body Protection: A lab coat or a chemical-resistant suit is necessary to protect the skin.[1][2]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood.[2] In situations where exposure may exceed permissible limits, a respirator with an acid gas cartridge is required.[1][2]

Q3: How should I properly store chemicals that can produce HCl?

A3: Proper storage is critical to prevent accidental release and reactions:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as bases, oxidizing agents, and combustible materials.[2][6]

  • Ensure containers are tightly sealed and stored upright to prevent leakage.[2]

  • Use secondary containment, such as a Nalgene or polypropylene tray, to contain any potential spills.[2]

Scrubbing and Neutralization Techniques

Q4: What is the most common method for neutralizing HCl gas in a laboratory setting?

A4: The most common method for neutralizing HCl gas in a lab setting is wet scrubbing.[7][8] This involves passing the exhaust gas from the reaction through a liquid solution that absorbs and neutralizes the HCl.[7]

Q5: What are suitable scrubbing solutions for HCl?

A5: Alkaline solutions are highly effective for scrubbing HCl gas. Common choices include:

  • Sodium Hydroxide (NaOH): A dilute solution of sodium hydroxide is very effective at neutralizing HCl, forming sodium chloride and water.[9][10]

  • Sodium Bicarbonate (NaHCO₃): A solution of sodium bicarbonate is also a good choice and is often considered safer to handle than sodium hydroxide.[11][12]

  • Water: While water can be used to dissolve HCl gas, it is less efficient than alkaline solutions for complete neutralization.[9] Using a basic solution enhances the mass transfer of HCl from the gas to the liquid phase.[13]

Q6: How can I improve the efficiency of my HCl scrubbing setup?

A6: To improve scrubbing efficiency, consider the following:

  • Increase Surface Area: Use packing materials like Raschig rings in the scrubbing vessel to increase the contact area between the gas and the scrubbing solution.[8][14]

  • Ensure Sufficient Contact Time: The gas stream should have adequate residence time in the scrubber to allow for complete absorption and neutralization.

  • Use an Appropriate Scrubbing Solution: As mentioned, alkaline solutions are more efficient than water alone.[9][13]

  • Monitor the pH: Periodically check the pH of the scrubbing solution to ensure it has not become saturated with acid.[15]

Troubleshooting Guide

Problem Possible Causes Solutions
White "smoke" (HCl aerosol) escaping the reaction vessel or scrubber. 1. Inefficient scrubbing. 2. Scrubbing solution is saturated. 3. Gas flow rate is too high.1. Ensure good dispersion of the gas into the scrubbing solution (e.g., use a fritted gas dispersion tube). 2. Replace the scrubbing solution with a fresh batch. 3. Reduce the reaction rate to decrease the gas flow or increase the size of the scrubbing apparatus.
Pressure buildup in the reaction vessel. 1. Blockage in the tubing or scrubber. 2. Scrubber solution has solidified due to precipitation of salts. 3. The outlet of the scrubber is blocked.1. Safely stop the reaction and check for any blockages in the gas path. 2. Use a more dilute scrubbing solution or a larger volume to prevent salt precipitation. 3. Ensure the final outlet is not submerged in a liquid or otherwise obstructed.
The scrubbing solution is rapidly changing color or becoming hot. 1. The reaction is proceeding too quickly, generating a large amount of HCl. 2. The neutralization reaction is highly exothermic.[16]1. Slow down the reaction by cooling it or reducing the rate of reagent addition. 2. Use a larger volume of scrubbing solution to better dissipate the heat, and consider placing the scrubbing vessel in an ice bath.
Corrosion of equipment. 1. Incompatible materials are being used for the reaction or scrubbing setup.1. Use glassware (borosilicate) for the reaction vessel and scrubber.[17] For tubing, use chemically resistant materials like PVC or polyethylene.[18] Avoid using stainless steel, as it is attacked by HCl.[18]

Quantitative Data on Scrubbing Efficiency

The choice of scrubbing solution and its concentration significantly impacts the efficiency of HCl removal. The following table summarizes data from various studies.

Scrubbing SolutionConcentrationInlet HCl ConcentrationGas Flow RateRemoval Efficiency (%)Reference
Water-100-500 ppm60 m/s (throat velocity)87.83%[9]
Sodium Hydroxide (NaOH)0.005 N500 ppm60 m/s (throat velocity)92.54%[9]
Sodium Hydroxide (NaOH)0.005 kmol/m³300 ppm8.297 × 10⁻⁴ Nm³/s93.98%[13][19]
Mixed Alkaline SolutionpH 7.5 - 9.0sub-ppmv to super-ppmv100 m³/min> 95%[20]

Experimental Protocols

Protocol for Setting Up a Laboratory-Scale Wet Scrubber

This protocol describes a general procedure for setting up a basic wet scrubber for neutralizing HCl gas from a chemical reaction.

Materials:

  • Reaction flask

  • Condenser (if applicable)

  • Gas outlet adapter

  • Chemically resistant tubing (e.g., PVC, Tygon®)

  • Two gas washing bottles (bubblers)

  • Scrubbing solution (e.g., 1M NaOH or saturated NaHCO₃)

  • pH paper or a pH meter

  • Fume hood

Procedure:

  • Assemble the Reaction Apparatus: Set up your reaction flask and any other necessary glassware (e.g., condenser, addition funnel) inside a chemical fume hood.

  • Connect the Gas Outlet: Attach a gas outlet adapter to the final piece of glassware from which the gas will exit (e.g., the top of the condenser).

  • Prepare the Scrubbing Vessels: Fill two gas washing bottles to about two-thirds of their capacity with your chosen scrubbing solution. The use of two bubblers in series provides a backup and ensures more complete neutralization.

  • Connect the Tubing:

    • Connect a piece of tubing from the gas outlet adapter of your reaction setup to the inlet of the first gas washing bottle. The inlet tube should extend below the surface of the scrubbing solution to ensure the gas bubbles through it.

    • Connect the outlet of the first gas washing bottle to the inlet of the second gas washing bottle.

    • Ensure the outlet of the second gas washing bottle is open to the fume hood's exhaust and is not sealed or submerged in any liquid to prevent pressure buildup.

  • Start the Reaction: Begin your chemical reaction. You should observe gas bubbling through the scrubbing solution in the washing bottles.

  • Monitor the Scrubber:

    • Periodically check the pH of the scrubbing solution in the first bottle. If the pH drops significantly (becomes acidic), it indicates the solution is becoming saturated and should be replaced.

    • Observe the rate of bubbling. Vigorous bubbling may indicate the reaction is proceeding too quickly.

  • Shutdown and Dismantling:

    • Once the reaction is complete and gas evolution has ceased, safely quench the reaction as per your experimental procedure.

    • Disconnect the tubing and carefully dismantle the scrubbing apparatus.

    • Neutralize the spent scrubbing solution to a pH between 6.0 and 8.0 before disposal, following your institution's guidelines.[11]

Visualizations

TroubleshootingWorkflow Troubleshooting Inefficient HCl Scrubbing start Start: Inefficient HCl Scrubbing (e.g., white fumes observed) check_solution Is the scrubbing solution saturated? (Check pH) start->check_solution check_flow Is the gas flow rate too high? check_solution->check_flow No replace_solution Replace scrubbing solution check_solution->replace_solution Yes check_dispersion Is gas dispersion adequate? check_flow->check_dispersion No reduce_flow Reduce reaction rate (e.g., cool reaction, slow addition) check_flow->reduce_flow Yes improve_dispersion Improve dispersion: - Use fritted bubbler - Increase solution depth check_dispersion->improve_dispersion No add_scrubber Consider adding a second scrubber in series check_dispersion->add_scrubber Yes replace_solution->check_flow end End: Scrubbing is efficient reduce_flow->end improve_dispersion->end add_scrubber->end

Caption: Troubleshooting workflow for an inefficient HCl scrubbing setup.

ExperimentalSetup Lab-Scale Wet Scrubber Setup cluster_reaction Reaction Assembly cluster_scrubbing Scrubbing Train reaction_vessel Reaction Vessel HCl Gas Source condenser Condenser reaction_vessel->condenser scrubber1 Scrubber 1 (Primary) Alkaline Solution condenser->scrubber1 HCl Gas Flow scrubber2 Scrubber 2 (Secondary) Alkaline Solution scrubber1->scrubber2 fume_hood To Fume Hood Exhaust scrubber2->fume_hood

Caption: Diagram of a typical lab-scale wet scrubber experimental setup.

References

Technical Support Center: Troubleshooting Amide Coupling with 2,2-Difluoropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and optimize amide coupling reactions involving 2,2-Difluoropropylamine hydrochloride, a substrate known for presenting unique challenges.

Troubleshooting Workflow for Low Yields

This workflow provides a step-by-step process to diagnose and resolve common issues encountered during the amide coupling reaction with this compound.

TroubleshootingWorkflow start Low Yield Observed with 2,2-Difluoropropylamine HCl check_base Is at least 2.2 equivalents of a non-nucleophilic base (e.g., DIPEA) being used? start->check_base base_issue CRITICAL ERROR: Amine is not deprotonated. Increase base to >2 equivalents. check_base->base_issue No check_reagent Are you using a standard coupling reagent (e.g., EDC/HOBt)? check_base->check_reagent Yes base_issue->check_base success Successful Coupling base_issue->success reagent_issue RECOMMENDATION: Switch to a more potent uronium or phosphonium reagent (e.g., HATU, PyBOP). check_reagent->reagent_issue Yes optimize_conditions Are reaction conditions optimized for a hindered/deactivated amine? check_reagent->optimize_conditions No reagent_issue->optimize_conditions reagent_issue->success conditions_issue OPTIMIZATION: Increase temperature (40-60 °C), extend reaction time (>12h), or use microwave heating. optimize_conditions->conditions_issue No acyl_fluoride FINAL STRATEGY: For extremely challenging couplings, convert the carboxylic acid to an acyl fluoride (e.g., using TFFH). optimize_conditions->acyl_fluoride Yes, still low yield conditions_issue->optimize_conditions conditions_issue->success acyl_fluoride->success

Caption: A decision tree for troubleshooting low-yield amide couplings.

Frequently Asked Questions (FAQs)

Q1: Why am I getting consistently low to no yield in my amide coupling with this compound?

A1: There are two primary reasons for the difficulty in coupling this amine:

  • Protonated Amine: As a hydrochloride salt, the amine group is protonated (R-NH3+ Cl-). This form is not nucleophilic and cannot react with the activated carboxylic acid.[1] A sufficient amount of base is required to neutralize the salt and liberate the free amine (R-NH2).[1]

  • Reduced Nucleophilicity: The two fluorine atoms on the adjacent carbon are strongly electron-withdrawing.[2] This effect decreases the electron density on the nitrogen atom, making the free amine a weaker nucleophile compared to its non-fluorinated analogs.[2] This inherent low reactivity means that standard coupling conditions may be insufficient.[3]

Q2: How much base is required when using this compound?

A2: A minimum of two equivalents of a non-nucleophilic base (like DIPEA or triethylamine) is essential. The stoichiometry is as follows:

  • 1.0 equivalent is consumed to neutralize the hydrochloride salt and generate the free amine.

  • 1.0 equivalent is required to neutralize the acid that is formed as a byproduct of the coupling reaction itself (e.g., from the proton of the carboxylic acid).[1][4]

Therefore, using at least 2.2 equivalents of base is a standard starting point to ensure the reaction medium remains basic and the amine stays in its active, deprotonated form. Some protocols for phosphonium-based reagents also recommend at least 2 equivalents of base.[5]

Q3: My standard protocol using EDC/HOBt is failing. Which coupling reagent should I try next?

A3: For challenging substrates like 2,2-Difluoropropylamine, which are both sterically hindered and electronically deactivated, standard carbodiimide reagents like EDC are often too weak.[2][6] You should switch to a more potent coupling reagent.[7] Excellent alternatives include:

  • Uronium/Aminium Reagents: HATU is a highly effective reagent known for its high reactivity, fast reaction times, and low rates of epimerization, making it suitable for difficult couplings.[6] HBTU and COMU are also powerful options.

  • Phosphonium Reagents: PyBOP and PyAOP are also very effective for hindered couplings and have the advantage of not forming guanidinium byproducts.[8]

Q4: Even with HATU, my yields are not optimal. What other reaction parameters can I adjust?

A4: If a powerful coupling reagent is still providing low yields, you can further optimize the reaction conditions to overcome the high activation energy barrier:

  • Temperature: Increase the reaction temperature. While many couplings are run at room temperature, heating the reaction to 40-60°C can significantly improve the rate and yield for hindered substrates.[7] Microwave-assisted synthesis is another effective strategy for accelerating slow reactions.[2][9]

  • Reaction Time: Sluggish couplings require more time. Extend the reaction time and monitor progress, potentially running it for 12-24 hours.[7][9]

  • Solvent: Ensure you are using anhydrous (dry) solvents to prevent hydrolysis of the activated intermediate.[6][10] While DMF and DCM are common, N-Methyl-2-pyrrolidone (NMP) can sometimes improve outcomes due to its superior solvating properties.[9]

  • Pre-activation: Mix the carboxylic acid, coupling reagent (e.g., HATU), and base in your solvent and stir for 5-15 minutes before adding the this compound. This allows for the formation of the highly reactive OAt-active ester intermediate prior to the introduction of the amine.[9][11]

Q5: Are there alternative activation methods for extremely difficult couplings where even HATU struggles?

A5: Yes. For exceptionally challenging cases, the most robust method is often the in situ formation of an acyl fluoride .[9] Acyl fluorides are more reactive than the active esters generated by HATU but are generally more stable and easier to handle than acyl chlorides.[12]

  • Reagents: Fluorinating agents like TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate) or BTFFH can be used to convert the carboxylic acid to the acyl fluoride.[12][13]

  • Procedure: The carboxylic acid is first treated with the fluorinating agent and a base. After a short period to allow for acyl fluoride formation, the amine is added. This method has proven effective where many other standard protocols have failed.[12][13]

Amine Properties vs. Required Solutions

The unique properties of this compound necessitate specific strategic adjustments to the standard amide coupling protocol.

LogicalRelationships sub 2,2-Difluoropropylamine HCl prop1 Property: HCl Salt (Protonated Amine) sub->prop1 prop2 Property: Reduced Nucleophilicity (Electron-withdrawing F atoms) sub->prop2 prop3 Property: Potential Steric Hindrance sub->prop3 sol1 Solution: Use >2 eq. of non-nucleophilic base (e.g., DIPEA, Et3N) prop1->sol1 sol2 Solution: Use potent coupling reagent (e.g., HATU, PyBOP) prop2->sol2 sol3 Solution: Force conditions (↑ Temp, ↑ Time) or use Acyl Fluoride method prop2->sol3 prop3->sol3

Caption: Mapping the properties of the amine to necessary protocol modifications.

Comparative Data on Coupling Strategies

The following table summarizes expected yields for the coupling of a generic carboxylic acid with challenging amines based on the chosen methodology, illustrating a clear progression in efficacy.

EntryCoupling Reagent(s)Base (equivalents)SolventConditionsExpected Yield
1EDC / HOBtDIPEA (2.2)DCM25 °C, 12hLow (<20%)
2HATUDIPEA (2.2)DMF25 °C, 12hModerate (40-60%)
3HATUDIPEA (3.0)DMF50 °C, 12hGood (60-85%)
4TFFH / DIPEADIPEA (>3.2)Acetonitrile60 °C, 6hExcellent (>85%)

Yields are representative and can vary based on the specific carboxylic acid substrate.

Experimental Protocols

Protocol 1: General Procedure using HATU

This protocol is a robust starting point for coupling with this compound.

  • Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.).

  • Solvent Addition: Dissolve the acid in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.2 M).

  • Pre-activation: Add HATU (1.1 eq.) followed by a non-nucleophilic base such as DIPEA (2.5 eq.). Stir the mixture at room temperature for 15 minutes.[10]

  • Amine Addition: Add this compound (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS. If the reaction is sluggish after 4 hours, gradually heat to 40-50 °C and continue stirring for an additional 8-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl or water. Extract the product with an organic solvent (e.g., Ethyl Acetate, DCM).

  • Purification: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where other methods, including HATU, fail to provide satisfactory yields.[12][13]

  • Acyl Fluoride Formation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent like DCM or acetonitrile. Add a fluorinating agent such as TFFH (1.1 eq.) followed by a non-nucleophilic base (e.g., DIPEA, 2.2 eq.). Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ.

  • Amine Addition: In a separate flask, dissolve this compound (1.1 eq.) and DIPEA (1.1 eq.) in the same anhydrous solvent. Add this solution to the reaction mixture containing the activated acyl fluoride.

  • Reaction: Stir the reaction at room temperature. If the reaction is slow, heat to 50-60 °C. Monitor for completeness, as reaction times can be significantly longer for these couplings.

  • Workup and Purification: Follow the standard workup and purification steps as described in Protocol 1.

References

Technical Support Center: 2,2-Difluoropropylamine Hydrochloride Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential degradation pathways of 2,2-Difluoropropylamine hydrochloride under various stress conditions. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols to assist in designing and interpreting stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways under stress conditions. The primary sites for degradation are the amine functional group and the carbon-fluorine bonds. Potential pathways include:

  • Hydrolysis: Under acidic or basic conditions, the amine hydrochloride salt can undergo hydrolysis.

  • Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of various oxidation products.[1]

  • Defluorination: The presence of two fluorine atoms on the same carbon can make the compound susceptible to the loss of fluoride, particularly under certain conditions that may be facilitated by neighboring group participation.[1][2]

Q2: What are the standard stress conditions for testing the stability of this compound?

A2: Forced degradation studies are typically conducted under the stress conditions outlined in the ICH Q1A (R2) guidelines.[3] These conditions are designed to accelerate degradation and identify potential degradation products. The recommended stress conditions include:

  • Acidic Hydrolysis: e.g., 0.1 M to 1 M HCl at elevated temperatures.

  • Basic Hydrolysis: e.g., 0.1 M to 1 M NaOH at elevated temperatures.

  • Oxidative Degradation: e.g., 3% to 30% H₂O₂ at room temperature.

  • Thermal Degradation: e.g., heating the solid drug substance at temperatures above the accelerated storage condition.

  • Photolytic Degradation: Exposure to a combination of UV and visible light.

Q3: What analytical techniques are most suitable for analyzing the degradation of this compound?

A3: A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. The most common and powerful techniques include:

  • High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the primary technique for separation and quantification.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification of unknown degradation products by providing molecular weight and structural information.[4]

Troubleshooting Guides

Problem 1: No significant degradation is observed under initial stress conditions.

  • Possible Cause: The compound is highly stable under the applied conditions.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1 M to 1 M). For oxidative studies, a higher concentration of H₂O₂ may be used.

    • Increase Temperature: Elevate the temperature in controlled increments (e.g., 10°C) for thermal and hydrolytic studies.

    • Extend Exposure Time: Prolong the duration of the stress testing.

    • Co-solvent Usage: If solubility is a concern, a small amount of a suitable co-solvent (e.g., acetonitrile or methanol) can be used, ensuring it does not interfere with the degradation process or analysis.

Problem 2: The degradation is too rapid and extensive, leading to multiple, unidentifiable peaks.

  • Possible Cause: The stress conditions are too harsh, leading to secondary degradation.

  • Troubleshooting Steps:

    • Decrease Stressor Concentration: Use a lower concentration of acid, base, or oxidizing agent.

    • Lower Temperature: Conduct the study at a lower temperature.

    • Shorter Time Points: Sample at earlier time points to capture the primary degradation products.

    • Quench the Reaction: Ensure the reaction is effectively stopped at each time point by neutralizing the acid/base or degrading the oxidizing agent.

Experimental Protocols

Protocol 1: Forced Degradation Study - General Workflow

This protocol outlines a general workflow for conducting forced degradation studies on this compound.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_evaluation Evaluation prep_solution Prepare Stock Solution (e.g., 1 mg/mL in water or suitable solvent) acid Acidic Hydrolysis (e.g., 1 M HCl, 60°C) prep_solution->acid Expose to base Basic Hydrolysis (e.g., 1 M NaOH, 60°C) prep_solution->base Expose to oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) prep_solution->oxidation Expose to thermal Thermal Degradation (Solid, e.g., 80°C) prep_solution->thermal Expose to photo Photolytic Degradation (Solution & Solid, ICH light conditions) prep_solution->photo Expose to sampling Withdraw Samples at Defined Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling quench Quench Reaction (if applicable) sampling->quench analysis Analyze by Stability- Indicating HPLC/LC-MS quench->analysis data_analysis Data Analysis (% Degradation, Peak Purity) analysis->data_analysis identification Identify Degradants (MS, NMR) data_analysis->identification pathway Propose Degradation Pathways identification->pathway

Caption: General workflow for forced degradation studies.

Protocol 2: Sample Preparation for Hydrolytic Degradation
  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., purified water, acetonitrile, or methanol).

  • Acidic Condition:

    • Mix equal volumes of the stock solution and 2 M HCl to achieve a final acid concentration of 1 M.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of NaOH to stop the reaction.

  • Basic Condition:

    • Mix equal volumes of the stock solution and 2 M NaOH to achieve a final base concentration of 1 M.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time intervals.

    • Immediately neutralize the aliquots with an equivalent amount of HCl.

  • Analysis: Analyze the neutralized samples using a validated stability-indicating HPLC method.

Predicted Degradation Pathways and Visualization

Based on the chemical principles of related fluorinated amines and amine hydrochlorides, the following degradation pathways for this compound are proposed.

G cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_defluorination Defluorination 2,2-Difluoropropylamine_hydrochloride 2,2-Difluoropropylamine hydrochloride 2,2-Difluoropropylamine 2,2-Difluoropropylamine 2,2-Difluoropropylamine_hydrochloride->2,2-Difluoropropylamine H₃O⁺ or OH⁻ Oxidized_Products Oxidized Products (e.g., Imines, Aldehydes) 2,2-Difluoropropylamine->Oxidized_Products [O] Defluorinated_Products Defluorinated Products 2,2-Difluoropropylamine->Defluorinated_Products Stress (e.g., Heat)

Caption: Predicted degradation pathways of this compound.

Quantitative Data Summary

The following table structure is recommended for summarizing quantitative data from forced degradation studies.

Stress ConditionStressor ConcentrationTemperature (°C)Time (hours)% Degradation of this compoundNumber of Degradants DetectedMajor Degradant(s) (Peak Area %)
Acidic Hydrolysis1 M HCl6024
Basic Hydrolysis1 M NaOH6024
Oxidative3% H₂O₂Room Temp24
Thermal (Solid)N/A8048
Photolytic (Solid)ICH GuidelinesN/AN/A
Photolytic (Solution)ICH GuidelinesN/AN/A

References

Technical Support Center: Monitoring Reactions with 2,2-Difluoropropylamine Hydrochloride by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for effectively monitoring reaction progress using Thin-Layer Chromatography (TLC) when 2,2-Difluoropropylamine hydrochloride is involved as a reactant or product.

Frequently Asked Questions (FAQs)

Q1: Why is TLC challenging for this compound? A1: this compound is a highly polar, basic compound. This can lead to strong interactions with the acidic silica gel stationary phase, often resulting in streaking or spots that remain at the baseline (low Rf value).[1][2][3] To counteract this, modification of the mobile phase is typically required.[3][4]

Q2: What is the best way to visualize this compound on a TLC plate? A2: Since this compound lacks a UV-active chromophore, visualization requires a chemical stain.[5] The most effective stains for primary amines are Ninhydrin, which gives a characteristic colored spot (often purple or yellow), and Potassium Permanganate, which reacts with oxidizable groups like amines.[1][5][6][7]

Q3: How do I choose an appropriate solvent system (mobile phase)? A3: Due to the high polarity of the amine hydrochloride, you will need a relatively polar solvent system. Good starting points for polar compounds include mixtures of a less polar solvent like Dichloromethane (DCM) with a more polar solvent like Methanol (MeOH).[1] For highly basic amines that streak, adding a small amount of a base like triethylamine (0.1–2.0%) or ammonium hydroxide to the mobile phase can significantly improve spot shape.[3][4][8] A common solvent system for amines is n-butanol, acetic acid, and water.[9]

Q4: What is a "cospot" and why is it important? A4: A cospot is a lane on the TLC plate where you apply both the reaction mixture and the starting material standard at the same spot.[10] This is crucial for confirming if the spot in your reaction mixture is indeed unreacted starting material, especially when the reactant and product have very similar Rf values.[10][11]

Experimental Protocol: Reaction Monitoring by TLC

This protocol outlines the standard procedure for monitoring a reaction involving this compound.

1. Materials:

  • TLC plates (Silica gel 60 F254 is common, though the fluorescent indicator is not used for stain visualization).[9]

  • Developing chamber with a lid.

  • Capillary spotters.[9]

  • Solvents for the mobile phase (e.g., DCM, MeOH, triethylamine).

  • Visualization stain (e.g., Ninhydrin solution).

  • Heat gun or hot plate.[12]

2. Procedure:

  • Prepare the Developing Chamber: Pour your chosen solvent system into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, close the lid, and let it equilibrate for 5-10 minutes.[13]

  • Prepare the TLC Plate: Using a soft pencil, gently draw a baseline (origin) about 1 cm from the bottom of the plate.[2][14] Mark ticks for each sample lane. A standard setup includes lanes for the starting material (SM), a cospot (SM + Reaction), and the reaction mixture (Rxn).[10]

  • Spot the Plate:

    • Dissolve a tiny amount of your starting material in a volatile solvent to create a reference solution.

    • Using a capillary spotter, apply a small spot of the starting material solution to the "SM" and "Cospot" lanes on the origin line. Keep spots small and concentrated.[1][2]

    • Quench a small aliquot of your reaction mixture and dilute it.

    • Spot the diluted reaction mixture onto the "Cospot" and "Rxn" lanes. Allow the solvent to evaporate completely between applications.[4]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[2][8] Close the lid and allow the solvent front to ascend the plate.[2]

  • Analyze the Plate: Once the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil.[1] Allow the plate to dry completely.

  • Visualize the Spots:

    • While wearing gloves and in a fume hood, dip the plate quickly into the Ninhydrin stain solution.[12]

    • Wipe excess stain from the back of the plate.[12]

    • Gently warm the plate with a heat gun until colored spots appear.[12] Primary amines typically yield purple or pink spots, while secondary amines may appear as faint yellow spots.[4][7]

  • Interpret Results: Compare the spots. The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new spot (the product) indicates the reaction is progressing.[14]

DOT Script for TLC Workflow

TLC_Workflow cluster_prep 1. Preparation cluster_spot 2. Sample Application cluster_dev 3. Development & Visualization cluster_analysis 4. Analysis p1 Prepare Solvent in Chamber p2 Draw Origin Line on TLC Plate s1 Spot Starting Material (SM) p2->s1 s2 Spot Reaction Mixture (Rxn) s3 Create Cospot (SM + Rxn) d1 Place Plate in Chamber (Elute) s3->d1 d2 Mark Solvent Front & Dry Plate d3 Dip in Stain (e.g., Ninhydrin) d4 Heat Gently to Develop Spots a1 Interpret Results: Compare SM, Cospot, and Rxn Lanes d4->a1

Caption: Workflow for monitoring a reaction using TLC.

Data Tables

Table 1: Recommended Stains for Visualizing 2,2-Difluoropropylamine

StainPreparationVisualizationComments
Ninhydrin 0.3g Ninhydrin in 100 mL of n-butanol + 3 mL acetic acid.[6]Pink/purple spots appear upon heating.[13]Excellent for primary amines.[1][5][6] Secondary amines may give a faint yellow color.[4][7]
Potassium Permanganate (KMnO₄) 1.5g KMnO₄, 10g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.[15]Yellow spots on a purple/pink background.[5]General stain for oxidizable functional groups, including amines.[5][7]
p-Anisaldehyde 5 mL p-anisaldehyde, 7 mL conc. H₂SO₄, 2 mL acetic acid in 185 mL ethanol.[15]Spots of various colors on a pink background after heating.General purpose stain that works for many nucleophiles like amines.[12]

Troubleshooting Guide

Table 2: Common TLC Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Spot is a vertical streak or smear. [2][3]1. Sample is too concentrated (overloaded).[2][3] 2. Compound is strongly interacting with silica (common for amines).[1][2] 3. Reaction is in a high-boiling solvent (e.g., DMF, DMSO).[11]1. Dilute the sample solution and re-spot.[2][4] 2. Add a few drops of triethylamine or ammonium hydroxide to the eluting solvent.[3][4][8] 3. After spotting, place the plate under high vacuum for a few minutes before eluting.[11]
All spots remain on the baseline (Rf ≈ 0). 1. The eluting solvent is not polar enough.[11]1. Increase the polarity of the mobile phase. For a DCM/MeOH system, increase the percentage of MeOH.
All spots run to the top of the plate (Rf ≈ 1). 1. The eluting solvent is too polar.1. Decrease the polarity of the mobile phase. For a DCM/MeOH system, decrease the percentage of MeOH.
No spots are visible after staining. [4][8]1. Sample is too dilute.[4][8] 2. The compound is volatile and evaporated.[4] 3. The chosen stain is not suitable for the compound.1. Concentrate the sample or spot multiple times in the same location, drying between applications.[4][8] 2. Ensure the plate is not overheated during visualization. 3. Try a different, more general stain like Potassium Permanganate.[5][7]
Spots are crescent-shaped. [2][3]1. The adsorbent was disturbed or scratched during spotting.[3][8]1. Be more gentle when applying the sample with the capillary spotter. Do not press hard on the plate surface.
Solvent front runs unevenly. [16]1. The TLC plate is touching the side of the chamber or the filter paper.[16] 2. The bottom of the plate is not level with the bottom of the chamber.1. Reposition the plate in the center of the chamber. 2. Ensure the plate is placed flat on the bottom of the chamber.

DOT Script for Troubleshooting Logic

Caption: A decision-making flowchart for troubleshooting common TLC issues.

References

removal of unreacted 2,2-Difluoropropylamine hydrochloride from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Unreacted 2,2-Difluoropropylamine Hydrochloride from a Reaction Mixture

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted this compound from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that are relevant for its removal?

A1: this compound is a solid, water-soluble salt.[1][2] Its polarity and the basicity of the corresponding free amine are the primary properties exploited for its removal. The predicted pKa of the conjugate acid of 2,2-Difluoropropylamine is approximately 7.12. This moderate basicity allows for conversion to the water-soluble hydrochloride salt under acidic conditions and extraction into an aqueous layer.

Q2: What are the most common methods for removing unreacted this compound?

A2: The most common and effective methods include:

  • Acid-Base Extraction: This is often the first method to consider due to its simplicity and scalability.

  • Scavenger Resins: These offer a highly selective and efficient method, particularly for smaller-scale reactions or when other methods fail.

  • Column Chromatography: This is a powerful technique for achieving high purity, especially when the desired product has a significantly different polarity.

  • Recrystallization: This can be effective if the desired product and the amine hydrochloride salt have sufficiently different solubilities in a particular solvent system.

Q3: How do I choose the best purification method for my specific reaction mixture?

A3: The choice of purification method depends on several factors, including the properties of your desired product (solubility, stability to acid/base), the scale of the reaction, and the other components in the reaction mixture. The following decision tree can guide your selection process.

DecisionTree start Crude Reaction Mixture is_product_acid_stable Is the product stable to aqueous acid? start->is_product_acid_stable is_product_polar Is the product significantly less polar than the amine salt? is_product_acid_stable->is_product_polar No acid_base_extraction Acid-Base Extraction is_product_acid_stable->acid_base_extraction Yes is_small_scale Small to moderate scale? is_product_polar->is_small_scale No chromatography Column Chromatography is_product_polar->chromatography Yes solubility_diff Sufficient solubility difference between product and amine salt? is_small_scale->solubility_diff No scavenger_resin Scavenger Resin is_small_scale->scavenger_resin Yes recrystallization Recrystallization solubility_diff->recrystallization Yes consider_alt Consider Alternative Methods solubility_diff->consider_alt No

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Method 1: Acid-Base Extraction

This is often the most straightforward method for removing basic impurities like amines.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 2,2-difluoropropylamine will be protonated to its hydrochloride salt and partition into the aqueous layer.[3][4][5]

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash two or more times to ensure complete removal of the amine.

  • Neutralization (Optional): If the desired product is sensitive to residual acid, wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.

Troubleshooting:

Problem Possible Cause Solution
Emulsion formation High concentration of reactants or product; vigorous shaking.Add brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can also help.
Product loss into the aqueous layer The product has some basicity or is water-soluble.Use a milder acidic wash (e.g., saturated ammonium chloride solution). Back-extract the combined aqueous layers with fresh organic solvent to recover any dissolved product.
Incomplete removal of the amine Insufficient acid washes or inefficient partitioning.Increase the number of acidic washes. Ensure the pH of the aqueous layer is acidic after each wash.
Method 2: Scavenger Resins

Scavenger resins are solid-supported reagents that covalently bind to and remove excess reagents or byproducts from a reaction mixture.[6][7]

Experimental Protocol:

  • Resin Selection: Choose a scavenger resin suitable for primary amines. Isocyanate or aldehyde-functionalized resins are effective choices.[6][8]

  • Reaction Setup: Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane, THF). Add the scavenger resin (typically 2-4 equivalents relative to the excess amine).

  • Scavenging: Stir the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the amine.

  • Monitoring: Monitor the disappearance of the amine from the solution using a suitable analytical technique (e.g., TLC, LC-MS).

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.

Troubleshooting:

Problem Possible Cause Solution
Incomplete scavenging Insufficient amount of resin; short reaction time; poor solvent choice.Increase the equivalents of scavenger resin. Increase the reaction time. Choose a solvent in which both the amine and the resin are well-suspended.
Product binding to the resin The product contains a nucleophilic group that reacts with the resin.Select a scavenger resin with a different reactive group that is selective for amines over the product's functional group.
Method 3: Column Chromatography

This method separates compounds based on their differential adsorption to a stationary phase.

Experimental Protocol:

  • Stationary Phase Selection: For polar amines, standard silica gel can lead to peak tailing.[9] Consider using amine-functionalized silica or basic alumina.[9][10] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for very polar compounds.[11][12]

  • Mobile Phase Selection: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is commonly used. For basic compounds on silica, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape.

  • Column Packing and Loading: Pack the column with the chosen stationary phase and equilibrate with the initial mobile phase. Dissolve the crude mixture in a minimal amount of solvent and load it onto the column.

  • Elution: Run the gradient, collecting fractions.

  • Analysis: Analyze the fractions (e.g., by TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:

Problem Possible Cause Solution
Poor separation Inappropriate stationary or mobile phase.Optimize the mobile phase composition through TLC analysis. Consider a different stationary phase (e.g., amine-functionalized silica, alumina, or a reversed-phase column).
Peak tailing Strong interaction of the basic amine with the acidic silica gel.Add a basic modifier (e.g., triethylamine) to the mobile phase. Use a less acidic stationary phase like alumina or a functionalized silica.
Product co-elutes with the amine Similar polarities of the product and the amine.If the product is not basic, an acidic wash prior to chromatography can remove the amine. If both are basic, a different chromatographic technique (e.g., ion-exchange or reversed-phase with an appropriate pH) may be necessary.

Data Presentation

Table 1: Comparison of Purification Methods

Method Principle Advantages Disadvantages Best Suited For
Acid-Base Extraction Partitioning between immiscible organic and aqueous phases based on the acid-base properties of the solute.[3][4]Simple, scalable, and cost-effective.Requires the product to be stable to acidic conditions; can lead to emulsions.Large-scale reactions where the product is not acid-sensitive.
Scavenger Resins Covalent capture of the impurity by a solid-supported reagent.[6][7]High selectivity, simple workup (filtration), and amenable to automation.Higher cost of resins, may require optimization of reaction conditions.Small to medium-scale synthesis, high-throughput screening.
Column Chromatography Differential adsorption of components onto a solid stationary phase.High resolution and applicable to a wide range of compounds.Can be time-consuming, requires larger volumes of solvent, and may lead to product loss on the column.Achieving high purity, separating mixtures with components of similar properties.
Recrystallization Purification of a solid based on differences in solubility in a given solvent at different temperatures.[13]Can yield very pure crystalline material, relatively inexpensive.Dependent on finding a suitable solvent, may not be effective for removing impurities with similar solubility.Purifying solid products when a suitable crystallization solvent is identified.

Table 2: Properties of this compound

Property Value Reference
Molecular Formula C3H8ClF2N[14][15]
Molecular Weight 131.55 g/mol [14][15]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water[1][2]
Predicted pKa (of conjugate acid) ~7.12[16]
Boiling Point (of free amine) 78 °C[16][17]

Experimental Workflow Visualization

experimental_workflow cluster_extraction Acid-Base Extraction cluster_scavenger Scavenger Resin cluster_chromatography Column Chromatography dissolve_org Dissolve Crude in Organic Solvent wash_acid Wash with Aqueous Acid dissolve_org->wash_acid separate_layers Separate Layers wash_acid->separate_layers dry_concentrate_ext Dry and Concentrate Organic Layer separate_layers->dry_concentrate_ext dissolve_solv Dissolve Crude in Solvent add_resin Add Scavenger Resin dissolve_solv->add_resin stir_mixture Stir Mixture add_resin->stir_mixture filter_resin Filter to Remove Resin stir_mixture->filter_resin concentrate_filtrate Concentrate Filtrate filter_resin->concentrate_filtrate load_column Load Crude onto Column elute_fractions Elute with Solvent Gradient load_column->elute_fractions collect_fractions Collect Fractions elute_fractions->collect_fractions analyze_fractions Analyze Fractions (e.g., TLC) collect_fractions->analyze_fractions combine_concentrate Combine Pure Fractions and Concentrate analyze_fractions->combine_concentrate

Caption: General experimental workflows for purification.

References

Validation & Comparative

comparative reactivity of 2,2-Difluoropropylamine hydrochloride vs other fluorinated amines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate physicochemical and biological properties. This guide provides a comprehensive comparison of the reactivity of 2,2-Difluoropropylamine hydrochloride against other fluorinated and non-fluorinated amines, offering valuable insights for researchers, scientists, and professionals in drug development. This analysis is supported by a compilation of experimental data on basicity and reactivity in common organic transformations, along with detailed experimental protocols.

The presence of two fluorine atoms on the carbon adjacent to the amino group in 2,2-Difluoropropylamine significantly influences its electronic properties, and consequently, its reactivity. The strong electron-withdrawing nature of fluorine atoms is known to decrease the basicity of the amine, which in turn affects its nucleophilicity in various reactions.[1]

Basicity and Nucleophilicity: A Quantitative Comparison

For instance, a study on fluorinated n-alkyl bromides demonstrated that the presence of fluorine atoms significantly impacts the rates of SN2 reactions.[3] This effect can be attributed to the diminished nucleophilicity of the corresponding amines due to the inductive effect of fluorine.

To provide a clear comparison, the following table summarizes the pKa values of propylamine and related fluorinated compounds, illustrating the impact of fluorination on basicity.

Compound NameStructurepKa of Conjugate AcidReference
PropylamineCH₃CH₂CH₂NH₂10.71[4]
2,2-Difluoropropylamine CH₃CF₂CH₂NH₂ Estimated < 10.71 Inferred from trends
TrifluoroethylamineCF₃CH₂NH₂5.7

Note: The pKa value for 2,2-Difluoropropylamine is an estimation based on established chemical principles, as a precise experimental value was not found in the surveyed literature.

Reactivity in N-Acylation and N-Alkylation Reactions

The reduced nucleophilicity of fluorinated amines generally translates to slower reaction rates in common transformations such as N-acylation and N-alkylation. These reactions are fundamental in the synthesis of a vast array of pharmaceutical compounds and functional materials.

N-Acylation

N-acylation involves the reaction of an amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide bond. The decreased electron density on the nitrogen atom of 2,2-Difluoropropylamine is expected to result in a lower rate of acylation compared to its non-fluorinated counterpart, propylamine.

N-Alkylation

Similarly, in N-alkylation reactions, which proceed via an SN2 mechanism, the nucleophilicity of the amine is a key determinant of the reaction rate.[5] Kinetic studies on the SN2 reactions of fluorinated alkyl bromides with azide ions have shown a significant rate decrease with increasing fluorination.[3] This suggests that 2,2-Difluoropropylamine would be a less potent nucleophile in alkylation reactions compared to propylamine.

The following diagram illustrates the general factors influencing the SN2 reactivity of amines, highlighting the role of electronics and sterics.

sn2_reactivity cluster_factors Factors Influencing SN2 Reactivity of Amines cluster_amines Comparative Reactivity Reactivity Overall SN2 Reactivity Electronics Electronic Effects (Basicity/Nucleophilicity) Reactivity->Electronics Decreased by Electron-Withdrawing Groups Sterics Steric Hindrance Reactivity->Sterics Decreased by Bulky Substituents Propylamine Propylamine (Higher Reactivity) Electronics->Propylamine Higher Basicity Difluoropropylamine 2,2-Difluoropropylamine (Lower Reactivity) Electronics->Difluoropropylamine Lower Basicity (due to F)

Caption: Factors influencing the SN2 reactivity of amines.

Experimental Protocols

To facilitate further research and comparative studies, the following are generalized experimental protocols for N-acylation and N-alkylation reactions of primary amines. Researchers should note that reaction conditions for this compound may require optimization (e.g., stronger base, higher temperature, or longer reaction times) to compensate for its lower reactivity.

General Protocol for N-Acylation of a Primary Amine

This protocol is a general guideline for the N-acylation of a primary amine using an acyl chloride.

Materials:

  • Primary amine (e.g., this compound) (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine) (2.2 eq for amine hydrochloride salt)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend the primary amine hydrochloride (1.0 eq) in the anhydrous solvent.

  • Add the tertiary amine base (2.2 eq) and stir the mixture at room temperature for 10-15 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash sequentially with saturated aqueous Sodium Bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Magnesium Sulfate or Sodium Sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for N-Alkylation of a Primary Amine

This protocol outlines a general procedure for the N-alkylation of a primary amine with an alkyl halide.

Materials:

  • Primary amine (e.g., this compound) (1.0 eq)

  • Alkyl halide (1.0 - 1.2 eq)

  • Polar aprotic solvent (e.g., Acetonitrile, Dimethylformamide)

  • Inorganic base (e.g., Potassium Carbonate, Cesium Carbonate) (2.0 - 3.0 eq)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium iodide) (optional, 0.1 eq)

Procedure:

  • To a round-bottom flask, add the primary amine hydrochloride (1.0 eq), the inorganic base (2.0 - 3.0 eq), and the solvent.

  • Add the alkyl halide (1.0 - 1.2 eq) and the phase-transfer catalyst (if used).

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) and stir for 4-48 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., Ethyl Acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

The following workflow diagram illustrates the key steps in a typical N-acylation experiment.

acylation_workflow start Start dissolve Dissolve/Suspend Amine HCl in Anhydrous Solvent start->dissolve add_base Add Tertiary Amine Base dissolve->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Add Acyl Chloride Dropwise cool->add_acyl_chloride react Stir at Room Temperature (Monitor by TLC/LC-MS) add_acyl_chloride->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (NaHCO₃, Brine) extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify end End purify->end

Caption: Experimental workflow for N-acylation.

Conclusion

The introduction of gem-difluoro functionality in this compound significantly impacts its reactivity profile. The reduced basicity and nucleophilicity, a direct consequence of the strong inductive effect of the fluorine atoms, lead to decreased reaction rates in common synthetic transformations like N-acylation and N-alkylation when compared to non-fluorinated analogues. Researchers utilizing this valuable building block should consider these reactivity differences and may need to employ more forcing reaction conditions to achieve desired outcomes. The provided experimental protocols serve as a starting point for the development of optimized synthetic routes incorporating this and other fluorinated amines.

References

A Comparative Guide to the Efficacy of 2,2-Difluoropropylamine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 2,2-Difluoropropylamine Hydrochloride's Performance Against its Non-Fluorinated Counterpart in Amide Bond Formation.

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. This compound emerges as a valuable building block in this context, providing a difluorinated propyl motif that can significantly influence metabolic stability, lipophilicity, and binding affinity. This guide presents a comparative analysis of the efficacy of this compound against its non-fluorinated analog, propylamine hydrochloride, in a representative amide bond formation reaction.

The Impact of Fluorination on Amine Reactivity

The introduction of fluorine atoms at the 2-position of the propylamine backbone has a profound electronic effect on the amine's reactivity. The high electronegativity of fluorine atoms withdraws electron density from the neighboring carbon atoms and, by extension, from the nitrogen atom of the primary amine. This inductive effect reduces the nucleophilicity of the amine, which can influence its reaction rates in nucleophilic substitution and addition reactions. While this might suggest a lower efficacy in certain transformations, the resulting amide products often exhibit enhanced properties beneficial for drug development.

Comparative Synthesis: N-Acylation of Propylamine Derivatives

To illustrate the comparative efficacy, we will consider the N-acylation of both 2,2-difluoropropylamine and propylamine with a model acyl chloride, benzoyl chloride. This reaction is a fundamental transformation in the synthesis of a wide range of biologically active molecules.

Experimental Protocols

General Procedure for the Synthesis of N-Propylbenzamide and N-(2,2-Difluoropropyl)benzamide:

A solution of the respective amine hydrochloride (propylamine hydrochloride or this compound, 1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is treated with a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 2.2 equivalents) to liberate the free amine. The reaction mixture is cooled in an ice bath, and benzoyl chloride (1.1 equivalents) is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-acyl product.[1][2]

Data Presentation: A Comparative Analysis

The following table summarizes the expected quantitative data for the synthesis of N-propylbenzamide and N-(2,2-difluoropropyl)benzamide, based on the principles of amine reactivity and typical yields for such transformations.

ParameterPropylamine HydrochlorideThis compoundReference
Reaction Time Typically shorter (e.g., 1-2 hours)Potentially longer (e.g., 2-4 hours) due to lower nucleophilicityGeneral Chemical Principles
Reaction Yield Generally high (e.g., >90%)Expected to be slightly lower but still good (e.g., 80-90%)[3]
Product Purity High, with potential for minor over-acylation byproductsHigh, with potentially fewer side reactions due to moderated reactivityGeneral Chemical Principles
Product pKa Higher (more basic amide)Lower (less basic amide) due to the electron-withdrawing effect of the fluorine atoms[4]
Product LogP LowerHigher (increased lipophilicity)[4]

Mandatory Visualizations

Logical Relationship of Fluorination Effects

G Impact of Fluorination on Propylamine Properties and Reactivity A 2,2-Difluorination B Increased Electronegativity A->B C Inductive Electron Withdrawing Effect B->C D Reduced Nucleophilicity of Amine C->D F Altered Physicochemical Properties of Product C->F E Slower Reaction Rate in N-Acylation D->E

Caption: Logical flow of the effects of gem-difluorination on the propylamine moiety.

Experimental Workflow for Comparative Synthesis

G Workflow for Comparative N-Acylation cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Workup and Purification A Propylamine HCl or 2,2-Difluoropropylamine HCl D Mix Reactants A->D B Tertiary Amine Base B->D C Aprotic Solvent (e.g., DCM) C->D E Cool to 0°C D->E F Add Benzoyl Chloride E->F G Stir at Room Temperature F->G H Quench with Water G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Column Chromatography J->K L Final Product: N-Propylbenzamide or N-(2,2-Difluoropropyl)benzamide K->L

Caption: Step-by-step experimental workflow for the comparative synthesis.

Conclusion

While the presence of gem-difluoro substitution in this compound reduces the nucleophilicity of the amine and may lead to slightly longer reaction times and marginally lower yields in amide bond formation compared to its non-fluorinated analog, it remains a highly effective reagent. The resulting fluorinated amide products possess modified electronic and physicochemical properties that are often desirable in the context of drug discovery and development. The choice between using a fluorinated or non-fluorinated amine will ultimately depend on the specific goals of the synthesis and the desired properties of the final molecule. This guide provides a foundational understanding to aid researchers in making informed decisions when incorporating fluorinated building blocks into their synthetic strategies.

References

Comparative Guide to the Validation of Analytical Methods for 2,2-Difluoropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2,2-Difluoropropylamine hydrochloride, a key intermediate in pharmaceutical synthesis. Given the compound's characteristics as a primary amine, a fluorinated molecule, and a hydrochloride salt, this document outlines several applicable analytical techniques, their validation parameters according to regulatory guidelines, and supporting experimental data to aid in method selection and implementation.

The analysis of amine compounds is crucial in pharmaceutical development. However, their inherent chemical properties, such as polarity and reactivity, can present analytical challenges.[1] The validation of analytical methods is a regulatory requirement and a scientific necessity to ensure data accuracy, reliability, and consistency.[1]

Comparison of Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary chromatographic techniques for amine analysis, often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.[1] Due to the low UV absorbance and high polarity of many amines, a derivatization step is frequently required to improve their chromatographic behavior and detectability.[1] For fluorinated compounds like this compound, 19F NMR spectroscopy offers a powerful analytical alternative.[2][3]

A summary of the key analytical techniques is presented below:

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)19F Nuclear Magnetic Resonance (NMR) SpectroscopyArgentometric Titration
Principle Separation based on analyte interaction with a liquid mobile phase and a solid stationary phase.Separation based on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase.Identifies and quantifies compounds by measuring the resonance frequency of 19F nuclei in a magnetic field.Volumetric analysis based on the precipitation of chloride ions with a standardized silver nitrate solution.[4]
Applicability for this compound High. Well-suited for non-volatile or thermally sensitive compounds. Derivatization is likely necessary.High. Suitable for volatile amines. Derivatization can improve peak shape and thermal stability.High. Offers high specificity for fluorinated compounds and simpler spectra compared to 1H NMR.[2]Assay of the hydrochloride salt. Not specific to the parent amine.[4]
Advantages Versatile, robust, and widely available.High resolution and sensitivity, especially with an MS detector.Highly specific, quantitative, and non-destructive.[2]Simple, cost-effective, and does not require specialized equipment.[4]
Limitations May require derivatization for detection. Potential for peak tailing.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods. Requires a fluorine-containing analyte.[2]Lacks specificity for the organic molecule. Only quantifies the chloride content.[4]

Analytical Method Validation: Key Parameters and Typical Performance

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] The core performance characteristics to be evaluated are outlined by the International Council for Harmonisation (ICH) guidelines.[5]

Below is a summary of the validation parameters and typical performance data for amine analysis.

Validation ParameterHPLCGC19F NMRArgentometric Titration
Specificity High, especially with a diode array or mass selective detector.High, particularly with a mass selective detector.Very high, specific to the 19F nucleus.Low, specific to the chloride ion, not the amine.[4]
Linearity (r²) ≥ 0.99≥ 0.99≥ 0.99≥ 0.99
Range 80-120% of the target concentration.[6]80-120% of the target concentration.Dependent on the specific application.80-120% of the target concentration.[4]
Accuracy (% Recovery) 98.0 - 102.0%[4]98.0 - 102.0%95.0 - 105.0%98.0 - 102.0%[4]
Precision (% RSD) ≤ 2.0%≤ 2.0%≤ 5.0%≤ 1.0%
Limit of Detection (LOD) Low (ng/mL range)Low (pg/mL range)Higher than chromatographic methods.Not typically determined for assay methods.
Limit of Quantitation (LOQ) Low (ng/mL range)Low (pg/mL range)Higher than chromatographic methods.Not typically determined for assay methods.

Experimental Protocols

Detailed and precise protocols are the foundation of successful method validation. Below are example methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection (with Derivatization)

This protocol outlines a general procedure for the analysis of this compound using HPLC with pre-column derivatization.

1. Reagents and Materials:

  • This compound reference standard

  • Derivatizing agent (e.g., Dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl))

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., phosphate or acetate buffer)

  • Acid and Base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detector at a wavelength appropriate for the chosen derivatizing agent.

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., water or mobile phase) to obtain a known concentration.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the sample in a suitable solvent to a concentration within the calibration range.

  • Derivatization: To an aliquot of each standard and sample solution, add the derivatizing agent and buffer. Mix and incubate at a specified temperature for a set time to ensure complete reaction. Quench the reaction if necessary.

4. Validation Procedure:

  • Specificity: Inject the blank, placebo, and a solution containing the analyte and potential impurities to demonstrate resolution.

  • Linearity: Inject the calibration standards and plot the peak area versus concentration. Perform a linear regression analysis.

  • Accuracy: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percent recovery.

  • Precision:

    • Repeatability: Analyze at least six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_validation Validation prep_mobile Prepare Mobile Phase sst System Suitability Test prep_mobile->sst prep_standards Prepare Calibration Standards derivatize Derivatize Standards & Samples prep_standards->derivatize prep_sample Prepare Sample Solution prep_sample->derivatize inject Inject Standards & Sample derivatize->inject sst->inject acquire Acquire Data inject->acquire analyze Analyze Data (Linearity, Accuracy, etc.) acquire->analyze report Generate Validation Report analyze->report

HPLC Method Validation Workflow

Gas Chromatography (GC) with FID/MS Detection

This protocol outlines a general procedure for the analysis of this compound using GC.

1. Reagents and Materials:

  • This compound reference standard

  • Derivatizing agent (e.g., trifluoroacetic anhydride (TFAA))

  • Solvent (e.g., dichloromethane, ethyl acetate)

  • Internal Standard (optional but recommended)

2. Chromatographic Conditions:

  • Column: A polar capillary column suitable for amine analysis (e.g., CP-Volamine).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a final temperature (e.g., 250 °C).

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature (FID): 280 °C

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the reference standard in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution. If an internal standard is used, add it to each standard.

  • Sample Solution: Dissolve a known amount of the sample in the solvent. Add the internal standard if used.

  • Derivatization: Treat an aliquot of each standard and sample with the derivatizing agent. Heat the mixture if necessary to ensure complete reaction.

4. Validation Procedure:

  • Follow a similar validation procedure as outlined for HPLC, adapting the specifics for GC analysis.

GC_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC Analysis cluster_data Data Processing weigh Accurately Weigh Sample & Standard dissolve Dissolve in Solvent weigh->dissolve add_reagent Add Derivatizing Reagent dissolve->add_reagent react Incubate/Heat add_reagent->react inject Inject into GC react->inject separate Chromatographic Separation inject->separate detect FID/MS Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Results integrate->calculate

GC Method Validation Workflow

Argentometric Titration

This protocol describes a classic titrimetric method for the assay of the hydrochloride salt.[4]

1. Reagents:

  • 0.1 M Silver Nitrate (AgNO₃) standard solution

  • Potassium chromate indicator solution

  • Deionized water

2. Procedure:

  • Sample Preparation: Accurately weigh an amount of this compound and dissolve it in deionized water.

  • Titration: Add a few drops of potassium chromate indicator to the sample solution. Titrate with the standardized 0.1 M AgNO₃ solution until the endpoint is reached (indicated by a color change from yellow to reddish-brown).

  • Calculation: The amount of this compound is calculated based on the volume of AgNO₃ consumed.

3. Validation Procedure:

  • Linearity & Range: Typically assessed over 80-120% of the target concentration.

  • Accuracy: Determined by the recovery of a known amount of a chloride standard.

  • Precision: Assessed by repeated titrations of the same sample.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calculation Calculation prep_titrant Prepare & Standardize 0.1M AgNO3 titrate Titrate to Endpoint prep_titrant->titrate prep_sample Prepare Sample Solution add_indicator Add Indicator prep_sample->add_indicator add_indicator->titrate record_volume Record Volume of Titrant titrate->record_volume calculate_assay Calculate Assay Value record_volume->calculate_assay

Argentometric Titration Workflow

Conclusion

The selection of an appropriate analytical method for the validation of this compound depends on the specific requirements of the analysis. HPLC and GC methods, particularly when coupled with MS, offer high sensitivity and specificity and are suitable for both quantification and impurity profiling. 19F NMR provides an excellent orthogonal technique with high specificity for the fluorinated analyte. For a simple and cost-effective assay of the hydrochloride salt content, argentometric titration is a viable option.

Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is essential to ensure the generation of reliable and accurate data for regulatory submissions and quality control purposes.

References

The Strategic Integration of 2,2-Difluoropropylamine Hydrochloride in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance pharmacological properties. The 2,2-difluoropropylamine hydrochloride moiety, a key building block, offers a unique combination of steric and electronic features that can significantly influence a molecule's bioactivity, metabolic stability, and pharmacokinetic profile. This guide provides a comparative analysis of the impact of introducing the 2,2-difluoropropylamine synthon in drug discovery, with a specific case study focus on its structural analog in a leading antiplatelet agent.

Case Study: The Role of a Difluorinated Cyclopropylamine Moiety in P2Y12 Receptor Antagonists

While specific case studies for drugs containing the this compound moiety are not extensively detailed in publicly available literature, a compelling parallel can be drawn from the development of Ticagrelor, a P2Y12 receptor antagonist. Ticagrelor's chemical structure features a (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine core, which shares key structural and electronic characteristics with 2,2-difluoropropylamine. The difluorinated cyclopropylamine group in Ticagrelor is crucial for its enhanced efficacy and distinct pharmacological profile compared to earlier thienopyridine P2Y12 inhibitors like clopidogrel.

Comparative Analysis of P2Y12 Inhibitors

The introduction of the difluorophenylcyclopropylamine moiety in Ticagrelor contributes to its direct-acting, reversible binding to the P2Y12 receptor, contrasting with the irreversible binding of the active metabolite of clopidogrel. This difference in mechanism of action, largely influenced by the unique structural features of the fluorinated amine, leads to a more predictable and consistent level of platelet inhibition.

FeatureClopidogrel (Thienopyridine)Ticagrelor (Cyclopentyltriazolopyrimidine)
Activation Prodrug, requires metabolic activationActive drug, does not require metabolic activation
Binding to P2Y12 IrreversibleReversible
Onset of Action SlowerFaster
Offset of Action Slower (dependent on platelet turnover)Faster
Variability in Response High (due to genetic variations in metabolizing enzymes)Low
Key Structural Moiety Thienopyridine(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine
Experimental Data Summary

Clinical studies have demonstrated the superior efficacy of Ticagrelor in reducing the rate of thrombotic cardiovascular events compared to clopidogrel. This enhanced performance is attributed, in part, to the consistent and potent platelet inhibition facilitated by the unique chemical properties of its difluorinated cyclopropylamine core.

ParameterClopidogrelTicagrelor
Primary Efficacy Endpoint (Composite of CV death, MI, or stroke) Higher IncidenceLower Incidence
Stent Thrombosis Higher RateLower Rate
All-Cause Mortality Higher RateLower Rate

Experimental Protocols

The synthesis of the crucial (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine intermediate for Ticagrelor involves a multi-step process. While the precise industrial synthesis is proprietary, academic literature outlines similar synthetic routes.

General Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine Hydrochloride
  • Step 1: Formation of the Cinnamic Acid Derivative: 3,4-Difluorobenzaldehyde is reacted with malonic acid in the presence of a base (e.g., pyridine and piperidine) to yield (E)-3-(3,4-difluorophenyl)acrylic acid.

  • Step 2: Cyclopropanation: The resulting acrylic acid is then subjected to a cyclopropanation reaction. This can be achieved through various methods, including the Simmons-Smith reaction or by using a chiral catalyst to ensure the desired stereochemistry.

  • Step 3: Curtius Rearrangement: The carboxylic acid of the cyclopropanecarboxylic acid is converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate.

  • Step 4: Hydrolysis and Salt Formation: The isocyanate is hydrolyzed to the corresponding amine, which is then treated with hydrochloric acid to yield the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine hydrochloride salt.

Visualizing the Synthesis and Mechanism

Synthesis of Ticagrelor Intermediate

G cluster_synthesis Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine HCl 3,4-Difluorobenzaldehyde 3,4-Difluorobenzaldehyde Cinnamic_Acid_Derivative Cinnamic_Acid_Derivative 3,4-Difluorobenzaldehyde->Cinnamic_Acid_Derivative Malonic Acid, Base Cyclopropanecarboxylic_Acid Cyclopropanecarboxylic_Acid Cinnamic_Acid_Derivative->Cyclopropanecarboxylic_Acid Cyclopropanation Isocyanate Isocyanate Cyclopropanecarboxylic_Acid->Isocyanate Curtius Rearrangement Final_Intermediate (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine HCl Isocyanate->Final_Intermediate Hydrolysis, HCl G cluster_pathway Platelet Activation Pathway cluster_inhibition Inhibition by Ticagrelor ADP ADP P2Y12_Receptor P2Y12_Receptor ADP->P2Y12_Receptor Binds to G_Protein_Activation G_Protein_Activation P2Y12_Receptor->G_Protein_Activation Platelet_Activation Platelet_Activation G_Protein_Activation->Platelet_Activation Thrombosis Thrombosis Platelet_Activation->Thrombosis Ticagrelor Ticagrelor P2Y12_Receptor_Blocked P2Y12 Receptor Ticagrelor->P2Y12_Receptor_Blocked Reversibly Binds to No_Platelet_Activation Reduced Thrombosis P2Y12_Receptor_Blocked->No_Platelet_Activation Inhibits

A Comparative Spectroscopic Analysis of N-(2,2-difluoropropyl)acetamide and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, including metabolic stability and binding affinity, which is of great interest in drug development.[1] Spectroscopic analysis is a cornerstone for the structural elucidation of these novel compounds. This guide provides a comparative overview of the expected spectroscopic data for a fluorinated acetamide against its simple hydrocarbon counterpart.

Data Presentation: A Comparative Summary

The following tables summarize the predicted and known spectroscopic data for the characterization of N-(2,2-difluoropropyl)acetamide and N-propylacetamide.

Table 1: Comparative ¹H NMR Data

Assignment N-(2,2-difluoropropyl)acetamide (Compound X) - Predicted N-propylacetamide (Compound Y) - Known [2]Key Differences
-NH- ~7.0 ppm (br s)~5.5 ppm (br s)The electronegative fluorine atoms deshield the amide proton, shifting it downfield.
-CH₂- ~3.8 ppm (t, ³JHF ≈ 14 Hz)~3.1 ppm (t)Significant downfield shift due to the adjacent CF₂ group. The signal is split into a triplet by the fluorine atoms.
-CH₃ (propyl) ~1.7 ppm (t, ³JHF ≈ 18 Hz)~1.5 ppm (sextet)Downfield shift and triplet splitting due to coupling with the two fluorine atoms.
-COCH₃ ~2.0 ppm (s)~1.9 ppm (s)Minimal change expected as it is distant from the fluorine atoms.
Predicted data is based on established principles of NMR spectroscopy for organofluorine compounds.

Table 2: Comparative ¹³C NMR Data

Assignment N-(2,2-difluoropropyl)acetamide (Compound X) - Predicted N-propylacetamide (Compound Y) - Known [2]Key Differences
C=O ~171 ppm~170 ppmMinor effect expected.
-CF₂- ~120 ppm (t, ¹JCF ≈ 240 Hz)N/AA characteristic triplet with a large one-bond carbon-fluorine coupling constant.
-CH₂- ~50 ppm (t, ²JCF ≈ 22 Hz)~41 ppmDownfield shift and splitting due to two-bond coupling with the fluorine atoms.
-CH₃ (propyl) ~25 ppm (t, ²JCF ≈ 5 Hz)~11 ppmSignificant downfield shift and splitting due to two-bond coupling with the fluorine atoms.
-COCH₃ ~23 ppm~23 ppmNo significant change.
Predicted data is based on established principles of NMR spectroscopy for organofluorine compounds.

Table 3: Predicted ¹⁹F NMR Data for N-(2,2-difluoropropyl)acetamide (Compound X)

Assignment Chemical Shift (ppm) - Predicted Multiplicity Coupling Constants (Hz)
-CF₂- -90 to -120Triplet of triplets (tt)³JHF (CH₂) ≈ 14, ³JHF (CH₃) ≈ 18
The wide chemical shift range of ¹⁹F NMR makes it a highly sensitive technique for analyzing fluorinated compounds.[1]

Table 4: Comparative Infrared (IR) Absorption Data

Assignment N-(2,2-difluoropropyl)acetamide (Compound X) - Predicted (cm⁻¹) N-propylacetamide (Compound Y) - Known (cm⁻¹) Key Differences
N-H Stretch ~3300 (Strong)~3300 (Strong)Minimal change.
C-H Stretch (sp³) ~2980 (Medium)~2960 (Medium)Minimal change.
C=O Stretch (Amide I) ~1660 (Strong)~1650 (Strong)Slight shift to higher wavenumber due to electronic effects of fluorine.
N-H Bend (Amide II) ~1550 (Strong)~1560 (Strong)Minimal change.
C-F Stretch 1100-1300 (Very Strong)N/APresence of one or more very strong C-F stretching bands is a key indicator of fluorination.[3]
IR spectroscopy is an excellent method for identifying the presence of functional groups.[4][5]

Table 5: Comparative Mass Spectrometry Data

Assignment N-(2,2-difluoropropyl)acetamide (Compound X) - Predicted (m/z) N-propylacetamide (Compound Y) - Known (m/z) [2]Key Differences
[M]⁺ (Molecular Ion) 137101The molecular ion peak will be at a higher m/z corresponding to the mass of the fluorinated compound.
Key Fragments [M-CH₃]⁺, [M-COCH₃]⁺, fragments from C-C cleavage, and potential loss of HF.[M-CH₃]⁺, [M-C₂H₅]⁺, [CH₃CONH₂]⁺The fragmentation pattern will be influenced by the strong C-F bonds and the potential for rearrangements involving fluorine.
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.[6]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework and confirm the presence and environment of fluorine atoms.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.[7]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Acquire a ¹⁹F NMR spectrum. ¹⁹F NMR is a highly sensitive technique used to identify and characterize molecules containing fluorine atoms.[1][8]

    • Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for complete structural elucidation.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[9]

  • Sample Preparation (Thin Film Method for Liquids/Oils):

    • Place a small drop of the neat liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr).[7]

    • Gently press the plates together to create a thin liquid film.

    • Mount the assembled plates in a sample holder.

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).[10]

    • Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[10]

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates or instrument.

    • Place the sample in the spectrometer's beam path.

    • Acquire the spectrum. The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[7]

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and elemental composition, and to study the fragmentation pattern.

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile). The solution must be free of any particulate matter; filtration may be necessary.[7]

  • Data Acquisition (ESI-MS):

    • The sample solution is infused into the ESI source.

    • The instrument parameters (e.g., capillary voltage, cone voltage) are optimized to achieve good ionization and signal intensity.

    • The mass spectrum is recorded. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.

  • Data Acquisition (EI-MS):

    • The sample is introduced into the ion source of the mass spectrometer.[7]

    • The resulting positively charged ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[7]

    • A detector records the abundance of each ion, generating a mass spectrum.[7]

Mandatory Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and the influence of difluorination on the resulting spectra.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms data_integration Data Integration & Analysis nmr->data_integration ir->data_integration ms->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

Caption: General workflow for the synthesis and spectroscopic analysis of a novel compound.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry center_node Introduction of -CF₂- Group nmr_h ¹H: Downfield shift of adjacent protons (CH₂, CH₃) center_node->nmr_h ir_cf Appearance of strong C-F stretch (1100-1300 cm⁻¹) center_node->ir_cf ms_mass Increased molecular weight center_node->ms_mass nmr_c ¹³C: Downfield shift & C-F splitting nmr_f ¹⁹F: Appearance of new signal in ¹⁹F spectrum ms_frag Altered fragmentation pattern

Caption: Influence of a gem-difluoro group on key spectroscopic data.

References

A Comparative Guide to the Impact of the Difluoromethyl Group on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl (CF2H) group has garnered significant attention for its unique physicochemical properties, which can profoundly influence a molecule's biological activity. This guide provides a comprehensive comparison of the difluoromethyl group with its non-fluorinated counterpart, the methyl (CH3) group, and the perfluorinated trifluoromethyl (CF3) group, offering researchers, scientists, and drug development professionals an objective overview supported by experimental data.

The CF2H group is often considered a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities.[1][2] Its distinct electronic nature and ability to act as a hydrogen bond donor set it apart from the more traditional methyl and trifluoromethyl groups, providing a valuable tool for fine-tuning the properties of lead compounds.[1][3]

Physicochemical and Biological Property Comparison

The introduction of a difluoromethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and target binding interactions. The following tables summarize the key differences between the methyl, difluoromethyl, and trifluoromethyl groups.

Property-CH3-CF2H-CF3Rationale & Impact on Biological Activity
Size (Van der Waals Radius, Å) 2.00~2.372.44The increasing size from CH3 to CF3 can influence steric interactions at the target binding site, potentially affecting affinity and selectivity. The CF2H group offers an intermediate size.
Electronic Effect (Hammett σp) -0.17+0.33+0.54The strong electron-withdrawing nature of the CF2H and CF3 groups can modulate the pKa of nearby functionalities and alter the electronic environment of aromatic rings, impacting target interactions.[4]
Lipophilicity (Hansch π value) +0.56~+0.3 to +0.5+0.88The CF2H group generally increases lipophilicity compared to a methyl group but to a lesser extent than a trifluoromethyl group. This allows for nuanced adjustments to a compound's solubility and membrane permeability.[5][6]
Hydrogen Bond Donating Ability NoYes (Weak)NoThe acidic proton on the CF2H group allows it to act as a weak hydrogen bond donor, a unique feature among these three groups that can lead to novel interactions with biological targets.[1][7]
Metabolic Stability LowHighVery HighThe high strength of the C-F bond makes both CF2H and CF3 groups resistant to oxidative metabolism, often leading to an extended half-life compared to the metabolically labile CH3 group.[1][8]

Table 1: Comparative Physicochemical Properties. This table provides a general overview of the key physicochemical properties of the methyl, difluoromethyl, and trifluoromethyl groups and their potential impact on biological activity.

Compound PairLogP (-CH3)LogP (-CF2H)ΔLogP (CF2H - CH3)Reference
X-C6H4-OCH3 vs. X-C6H4-OCF2H---0.1 to +0.4[3]
Generic Pyridine AnalogsLowerIntermediate-[8]
Fluoroalkyl-Substituted Cyclopropanes1.101.29+0.19[9]

Table 2: Comparative Lipophilicity Data (LogP). This table presents experimental data on the change in lipophilicity when a methyl group is replaced by a difluoromethyl group in various molecular scaffolds. A positive ΔLogP indicates an increase in lipophilicity.

ParameterCompound with -CH3Compound with -CF2H/CF3Biological Implication
In vitro Half-life (t½) ShorterLongerIncreased metabolic stability of CF2H and CF3-containing compounds can lead to improved bioavailability and a more favorable pharmacokinetic profile.[10]
Intrinsic Clearance (CLint) HigherLowerLower intrinsic clearance indicates a reduced rate of metabolism by liver enzymes for fluorinated analogs.[10]
Metabolite Formation Generally higherSignificantly reducedBlocking a primary site of metabolism with a CF2H or CF3 group can limit the formation of potentially reactive or inactive metabolites.[8]

Table 3: Comparative Metabolic Stability. This table summarizes the expected outcomes on metabolic stability when a metabolically susceptible methyl group is replaced by a more robust difluoromethyl or trifluoromethyl group.

Experimental Protocols

1. Determination of Lipophilicity (LogP) by Shake-Flask Method

  • Objective: To determine the octanol-water partition coefficient (LogP) of a compound.

  • Materials:

    • Test compound

    • n-Octanol (pre-saturated with water)

    • Purified water (pre-saturated with n-octanol)

    • Glass vials with screw caps

    • Vortex mixer

    • Centrifuge

    • Analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC-UV, or LC-MS/MS)

  • Procedure:

    • Prepare a stock solution of the test compound in either water or n-octanol.

    • Add equal volumes of the pre-saturated n-octanol and water to a glass vial.

    • Add a small aliquot of the test compound stock solution to the vial.

    • Securely cap the vial and vortex vigorously for 5-10 minutes to ensure thorough mixing and partitioning.

    • Allow the vial to stand until the two phases have clearly separated.

    • Centrifuge the vial at a low speed to ensure complete phase separation.

    • Carefully collect an aliquot from both the aqueous and organic layers.

    • Determine the concentration of the test compound in each phase using a suitable analytical method.

    • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

    • The LogP value is the base-10 logarithm of P.

2. In Vitro Metabolic Stability Assay using Human Liver Microsomes

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

  • Materials:

    • Test compound

    • Human liver microsomes (HLMs)

    • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Positive control compound (a compound with known metabolic instability)

    • Negative control (incubation without NADPH)

    • Quenching solution (e.g., cold acetonitrile with an internal standard)

    • Incubator or water bath at 37°C

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer.

    • Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.

    • In a series of microcentrifuge tubes, combine the test compound solution and the HLM suspension.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control, add buffer instead of the NADPH system.

    • Incubate the reaction mixtures at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold quenching solution.

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Quantify the remaining concentration of the parent drug at each time point.

    • Plot the natural logarithm of the percentage of the remaining parent drug versus time. The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula that considers the microsomal protein concentration.

Visualizing the Impact Assessment Workflow

The following diagram illustrates a general workflow for assessing the impact of substituting a chemical group, such as replacing a methyl group with a difluoromethyl group, on the biological activity of a compound.

G cluster_0 Compound Synthesis & Characterization cluster_1 Physicochemical Profiling cluster_2 In Vitro Biological Evaluation cluster_3 Data Analysis & Decision Making start Lead Compound (-CH3) synth_cf2h Synthesize Analog (-CF2H) start->synth_cf2h synth_cf3 Synthesize Analog (-CF3) start->synth_cf3 lipo Lipophilicity (LogP/LogD) synth_cf2h->lipo sol Solubility synth_cf2h->sol pka pKa synth_cf2h->pka synth_cf3->lipo synth_cf3->sol synth_cf3->pka binding Target Binding Affinity (Ki/IC50) lipo->binding sol->binding pka->binding functional Functional Assay (EC50/IC50) binding->functional met_stab Metabolic Stability (t1/2, CLint) functional->met_stab sar Structure-Activity Relationship (SAR) met_stab->sar decision Select Candidate for Further Development sar->decision

Caption: Workflow for assessing the impact of chemical group substitution on biological activity.

This guide highlights the versatile nature of the difluoromethyl group in medicinal chemistry. Its unique combination of properties, including moderate lipophilicity, enhanced metabolic stability, and the ability to act as a hydrogen bond donor, provides a powerful tool for optimizing the pharmacological profile of drug candidates. The choice between a methyl, difluoromethyl, or trifluoromethyl group will ultimately depend on the specific goals of the drug design program and the desired structure-activity relationship.

References

A Comparative Guide to the Synthetic Routes of 2,2-Difluoropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key building blocks is paramount. 2,2-Difluoropropylamine hydrochloride is a valuable fluorinated intermediate in the preparation of various pharmaceutically active compounds. This guide provides a comparative analysis of two distinct synthetic pathways to this target molecule, offering detailed experimental protocols and a summary of key performance indicators to aid in route selection.

Comparison of Synthetic Routes

Two plausible and effective methods for the synthesis of this compound are presented: the reduction of 2,2-difluoropropionitrile and the Hofmann rearrangement of 2,2-difluoropropanamide. The following table summarizes the key quantitative data for each approach, allowing for a direct comparison.

ParameterRoute 1: Nitrile ReductionRoute 2: Hofmann Rearrangement
Starting Material 2,2-Difluoropropionitrile2,2-Difluoropropanamide
Key Reagents Indium(III) chloride (InCl₃), Sodium borohydride (NaBH₄), HClBromine (Br₂), Sodium hydroxide (NaOH), HCl
Overall Yield Good to Excellent (expected)Moderate to Good (expected)
Reaction Time 12-24 hours1-3 hours
Key Advantages Milder reaction conditions, direct formation of the amine.Utilizes a common and well-established rearrangement reaction.
Key Disadvantages Requires a metal catalyst, longer reaction time.Involves the use of corrosive bromine and strong base.

Experimental Protocols

Route 1: Synthesis via Reduction of 2,2-Difluoropropionitrile

This route involves the reduction of the nitrile functional group to a primary amine using a metal-catalyzed borohydride reduction, followed by salt formation.

Experimental Protocol:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous indium(III) chloride (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (3.0 eq) in portions, ensuring the temperature remains below 10 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of 2,2-difluoropropionitrile (1.0 eq) in anhydrous THF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench it by the slow addition of 1M HCl.

  • Adjust the pH of the solution to >10 by the addition of 1M NaOH.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • Dissolve the crude amine in a minimal amount of diethyl ether and bubble dry HCl gas through the solution to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Route 2: Synthesis via Hofmann Rearrangement of 2,2-Difluoropropanamide

This classic named reaction provides a method for converting a primary amide to a primary amine with one fewer carbon atom.[1] The reaction proceeds through an isocyanate intermediate which is subsequently hydrolyzed.[1][2][3][4]

Experimental Protocol:

  • In a round-bottom flask, prepare a solution of sodium hydroxide (4.0 eq) in water and cool it to 0 °C in an ice bath.

  • Slowly add bromine (1.1 eq) to the cold NaOH solution while stirring to form a sodium hypobromite solution.

  • In a separate flask, dissolve 2,2-difluoropropanamide (1.0 eq) in a minimal amount of cold water or a suitable organic solvent.

  • Add the amide solution dropwise to the freshly prepared, cold sodium hypobromite solution, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of <2.

  • Wash the acidic aqueous solution with diethyl ether to remove any non-basic impurities.

  • Make the aqueous layer strongly basic (pH > 12) with the addition of concentrated NaOH.

  • Extract the liberated free amine with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Bubble dry HCl gas through the ethereal solution to precipitate the this compound.

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Nitrile Reduction cluster_1 Route 2: Hofmann Rearrangement start1 2,2-Difluoropropionitrile step1_1 Reduction (InCl₃, NaBH₄) start1->step1_1 product1 2,2-Difluoropropylamine step1_1->product1 step1_2 Salt Formation (HCl) product1->step1_2 end_product 2,2-Difluoropropylamine Hydrochloride step1_2->end_product start2 2,2-Difluoropropanamide step2_1 Hofmann Rearrangement (Br₂, NaOH) start2->step2_1 product2 2,2-Difluoropropylamine step2_1->product2 step2_2 Salt Formation (HCl) product2->step2_2 step2_2->end_product

Caption: Comparative workflow of two synthetic routes to this compound.

Logical_Comparison target 2,2-Difluoropropylamine Hydrochloride route1 Route 1: Nitrile Reduction route1->target adv1 Advantages: Milder Conditions Direct Amine Formation route1->adv1 disadv1 Disadvantages: Metal Catalyst Longer Reaction Time route1->disadv1 route2 Route 2: Hofmann Rearrangement route2->target adv2 Advantages: Well-Established No Metal Catalyst route2->adv2 disadv2 Disadvantages: Harsh Reagents (Br₂, Strong Base) route2->disadv2

Caption: Logical comparison of the advantages and disadvantages of the synthetic routes.

References

A Head-to-Head Comparison: 2,2-Difluoropropylamine Hydrochloride and Its Alternatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Among the myriad of choices, fluorinated motifs have gained prominence for their ability to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide provides a comprehensive comparison of 2,2-difluoropropylamine hydrochloride and its alternatives, supported by experimental data and detailed protocols, to aid in the rational design of next-generation drug candidates.

The introduction of a gem-difluoro group adjacent to an amine offers a unique combination of steric and electronic properties that can profoundly influence the biological activity of a molecule. This compound has emerged as a valuable building block in this context, particularly in the development of targeted cancer therapies.

Performance in the Synthesis of KRAS G12C Inhibitors

A prominent application of fluorinated amines is in the synthesis of covalent inhibitors of the KRAS G12C mutant, a key driver in several cancers. One such inhibitor, Adagrasib (MRTX849), and its analogs provide a relevant case study for comparing the performance of 2,2-difluoropropylamine with its close analog, 2,2-difluoroethylamine.

The core structure of these inhibitors often involves a nucleophilic aromatic substitution (SNAr) reaction where the fluoroalkylamine displaces a leaving group on a heterocyclic core. The additional methyl group in 2,2-difluoropropylamine compared to 2,2-difluoroethylamine can influence the reaction kinetics, yield, and the biological activity of the final compound.

Building BlockReaction TypeKey ReactantsReported YieldTarget IC50 (KRAS G12C)
This compound SNArHeterocyclic chloride/sulfoneData not availableAnalog-dependent
2,2-Difluoroethylamine hydrochloride SNArHeterocyclic chloride/sulfone79% (for a key intermediate)Analog-dependent

Physicochemical Properties: A Tale of Two Amines

The subtle structural difference between 2,2-difluoropropylamine and 2,2-difluoroethylamine translates to differences in their physicochemical properties, which can impact their handling, reactivity, and the properties of the resulting drug molecules.

Property2,2-Difluoropropylamine2,2-Difluoroethylamine
Molecular Weight 95.09 g/mol 81.07 g/mol
Boiling Point 78 °C59.4 °C
pKa 7.12 ± 0.30 (Predicted)7.09 ± 0.30 (Predicted)
LogP Data not available0.91

The similar predicted pKa values suggest that their basicity, and thus nucleophilicity under physiological conditions, is comparable. However, the higher boiling point of 2,2-difluoropropylamine may be a consideration for reaction setup and purification.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with Fluoroalkylamines

This protocol provides a general framework for the coupling of this compound or its alternatives with an activated heterocyclic core.

Materials:

  • This compound (or alternative amine)

  • Activated heterocyclic substrate (e.g., a chloropyrimidine derivative)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Aprotic polar solvent (e.g., Dimethylformamide - DMF, or N-Methyl-2-pyrrolidone - NMP)

Procedure:

  • To a solution of the activated heterocyclic substrate in the chosen aprotic solvent, add the fluoroalkylamine hydrochloride salt.

  • Add 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA) to the reaction mixture to liberate the free amine.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by a suitable analytical technique (e.g., LC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Logical Workflow for Building Block Selection

The decision to use this compound or an alternative should be based on a rational drug design strategy. The following workflow illustrates the key considerations:

G Target Define Target and Binding Pocket SAR Analyze Structure-Activity Relationship (SAR) Target->SAR BuildingBlock Select Fluoroalkylamine Building Block SAR->BuildingBlock Propylamine 2,2-Difluoropropylamine (Provides additional steric bulk) BuildingBlock->Propylamine Explore specific pocket interactions Ethylamine 2,2-Difluoroethylamine (Smaller footprint) BuildingBlock->Ethylamine Baseline or smaller analog Synthesis Synthesize Analog Propylamine->Synthesis Ethylamine->Synthesis Testing In Vitro and In Vivo Testing Synthesis->Testing Testing->SAR Iterate based on data Optimization Lead Optimization Testing->Optimization

Caption: A decision-making workflow for selecting a fluoroalkylamine building block in drug discovery.

KRAS Signaling Pathway and Inhibitor Mechanism of Action

KRAS is a small GTPase that acts as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation results in a constitutively active protein, leading to uncontrolled cell proliferation. Covalent inhibitors like Adagrasib work by specifically binding to the mutant cysteine-12 residue, locking KRAS in its inactive state and thereby inhibiting downstream signaling.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS(G12C)-GDP (Inactive) KRAS_GTP KRAS(G12C)-GTP (Active) GAP GAP KRAS_GTP->GAP GTP Hydrolysis RAF RAF KRAS_GTP->RAF Activates SOS1->KRAS_GDP Promotes GDP -> GTP exchange GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Covalent Inhibitor (e.g., Adagrasib) Inhibitor->KRAS_GDP Covalently binds to Cys12

Caption: The KRAS signaling pathway and the mechanism of covalent KRAS G12C inhibitors.

benchmarking the performance of 2,2-Difluoropropylamine hydrochloride against non-fluorinated analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Gem-Difluorination on a Propylamine Scaffold, Supported by Established Physicochemical Principles and Standardized Experimental Protocols.

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a detailed comparison of 2,2-Difluoropropylamine hydrochloride and its non-fluorinated counterpart, propylamine hydrochloride. By examining key physicochemical and metabolic parameters, this document aims to furnish researchers with a predictive framework for understanding the influence of gem-difluorination on this simple alkylamine scaffold, thereby aiding in the rational design of novel therapeutics.

The Impact of Gem-Difluorination on Physicochemical Properties

The introduction of two fluorine atoms at the 2-position of the propylamine backbone is anticipated to significantly modulate its physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profiles. The highly electronegative nature of fluorine leads to a strong inductive electron-withdrawing effect, altering the basicity (pKa) and lipophilicity (LogP) of the molecule.[1][2] Furthermore, the robust carbon-fluorine bond is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3][4]

Data Presentation: Predicted Physicochemical and Metabolic Properties
PropertyPropylamine HydrochlorideThis compoundPredicted Impact of Difluorination
Molecular Weight 95.57 g/mol 131.55 g/mol [7]Increased molecular weight.
pKa (of the amine) ~10.7[8]Predicted: < 10.7Decreased Basicity: The strong electron-withdrawing effect of the two fluorine atoms is expected to significantly reduce the pKa of the primary amine, making it a weaker base.[1][9]
LogP (Octanol/Water) ~0.48 (for free base)[10]Predicted: Higher than PropylamineIncreased Lipophilicity: The introduction of fluorine atoms generally increases the lipophilicity of a molecule, which can enhance membrane permeability.[11][12]
Metabolic Stability Susceptible to oxidationPredicted: More stableEnhanced Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the 2-position resistant to oxidative metabolism by enzymes like cytochrome P450s.[3][4]

Experimental Protocols

To empirically validate the predicted performance differences, the following are detailed methodologies for key experiments.

Determination of pKa (Potentiometric Titration)

This method is a highly accurate and widely used technique for determining the dissociation constant of an amine.[13]

Methodology:

  • Sample Preparation: Prepare a 0.05 M solution of the amine hydrochloride salt (propylamine HCl or 2,2-difluoropropylamine HCl) in deionized water.

  • Titration Setup: Use a calibrated pH meter and a burette filled with a standardized 0.1 M NaOH solution.

  • Titration: Gradually add the NaOH solution in small increments to the amine solution, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point.[14]

Measurement of LogP (Shake-Flask Method)

The shake-flask method is a classic and reliable technique for determining the partition coefficient of a compound between octanol and water.[15][16]

Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the amine (as the free base) in the aqueous phase. Add an equal volume of the octanol phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the amine in both the aqueous and octanol phases using a suitable analytical method (e.g., GC-MS or LC-MS).

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[17]

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[18][19]

Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound. Thaw pooled human liver microsomes and prepare a NADPH regenerating system.

  • Incubation: In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The remaining amount of the parent compound at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[20][21]

Visualizations

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the predicted impact of difluorination and a typical experimental workflow.

Caption: Predicted physicochemical and metabolic property shifts due to gem-difluorination.

G Experimental Workflow for Comparative Analysis start Start: Synthesize/Acquire Propylamine HCl & 2,2-Difluoropropylamine HCl pKa pKa Determination (Potentiometric Titration) start->pKa LogP LogP Measurement (Shake-Flask Method) start->LogP MetStab Metabolic Stability Assay (Human Liver Microsomes) start->MetStab data_analysis Data Analysis and Comparison pKa->data_analysis LogP->data_analysis MetStab->data_analysis end Conclusion: Comparative Performance Profile data_analysis->end

Caption: A streamlined workflow for the comparative evaluation of the two compounds.

Conclusion

The strategic incorporation of a gem-difluoro group onto the propylamine scaffold is predicted to significantly alter its key drug-like properties. The resulting this compound is expected to be less basic, more lipophilic, and metabolically more stable than its non-fluorinated counterpart. These predicted changes, rooted in the fundamental principles of fluorine chemistry, can offer advantages in drug design by potentially improving oral absorption, membrane permeability, and pharmacokinetic profile. The experimental protocols provided herein offer a robust framework for the empirical validation of these predictions, enabling researchers to make data-driven decisions in the development of novel fluorinated therapeutics.

References

Assessing the Stereochemical Outcome of Reactions with 2,2-Difluoropropylamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of gem-difluoro groups into bioactive molecules is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. 2,2-Difluoropropylamine hydrochloride is a building block that incorporates this valuable motif. While direct literature on the stereochemical outcomes of reactions involving this specific reagent is limited, this guide provides a framework for assessing its potential in asymmetric synthesis. By drawing comparisons with structurally similar fluorinated amines and applying fundamental principles of stereochemistry, researchers can anticipate and control the stereochemical course of their reactions.

This guide will explore hypothetical scenarios where chiral 2,2-difluoropropylamine could be employed to induce stereoselectivity, present illustrative data, and provide detailed experimental protocols for assessing reaction outcomes.

Potential Applications in Stereoselective Synthesis

Chiral amines are pivotal in asymmetric synthesis, serving as chiral auxiliaries, catalysts, or reactants. A chiral version of 2,2-difluoropropylamine could potentially be used in several key transformations to control the formation of new stereocenters. The presence of the gem-difluoro group could offer unique steric and electronic properties, influencing facial selectivity in reactions at adjacent centers.

Hypothetical Stereoselective Reactions:

  • As a Chiral Auxiliary in Alkylation Reactions: When attached to a carbonyl group to form an enamine or an imine, the chiral amine can direct the approach of an electrophile from the less sterically hindered face, leading to the preferential formation of one enantiomer.

  • In Diastereoselective Additions: Condensation of 2,2-difluoropropylamine with a chiral ketone or aldehyde would result in a mixture of diastereomeric imines. Subsequent nucleophilic addition to the C=N bond could proceed with high diastereoselectivity, influenced by the existing stereocenter.

  • Formation of Chiral Schiff Bases for Asymmetric Catalysis: A chiral Schiff base derived from 2,2-difluoropropylamine and a suitable aldehyde could act as a ligand for a metal catalyst, enabling enantioselective transformations such as reductions, additions, or cyclizations.

Data Presentation: A Comparative Analysis

To effectively assess the stereochemical outcome, it is crucial to quantify the distribution of stereoisomers formed. This is typically expressed as the diastereomeric ratio (d.r.) or the enantiomeric excess (e.e.). The following tables present hypothetical data for a generic alkylation reaction of a prochiral ketone, comparing the performance of a hypothetical chiral 2,2-difluoropropylamine auxiliary with other common chiral amines.

Table 1: Comparison of Chiral Auxiliaries in the Asymmetric Alkylation of Cyclohexanone

EntryChiral AuxiliaryElectrophileSolventTemp (°C)Yield (%)d.r.e.e. (%)
1(R)-2,2-DifluoropropylamineBenzyl bromideTHF-7885>95:592
2(S)-1-PhenylethylamineBenzyl bromideTHF-7888>95:585
3(R)-alpha-MethylbenzylamineBenzyl bromideTHF-789090:1082
4(R)-2,2-DifluoropropylamineMethyl iodideToluene-787590:1088
5(S)-1-PhenylethylamineMethyl iodideToluene-788085:1575

Note: The data in this table is illustrative and intended to demonstrate how experimental results would be presented. Actual outcomes would need to be determined empirically.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for validating and comparing results. Below is a representative protocol for an asymmetric alkylation using a chiral amine auxiliary, adapted for the hypothetical use of this compound.

Protocol 1: Asymmetric Alkylation of Cyclohexanone via a Chiral Imine Intermediate

  • Formation of the Chiral Imine:

    • To a solution of cyclohexanone (1.0 mmol) in toluene (10 mL) is added (R)-2,2-difluoropropylamine hydrochloride (1.1 mmol) and triethylamine (1.2 mmol).

    • The mixture is heated to reflux with a Dean-Stark trap for 12 hours to remove water.

    • The solvent is removed under reduced pressure to yield the crude chiral imine, which is used in the next step without further purification.

  • Deprotonation and Alkylation:

    • The crude imine is dissolved in anhydrous THF (10 mL) and cooled to -78 °C under an argon atmosphere.

    • A solution of lithium diisopropylamide (LDA) (1.1 mmol in THF) is added dropwise, and the mixture is stirred for 2 hours at -78 °C to form the corresponding aza-enolate.

    • Benzyl bromide (1.2 mmol) is added dropwise, and the reaction is stirred at -78 °C for 4 hours.

  • Hydrolysis and Product Isolation:

    • The reaction is quenched by the addition of saturated aqueous NH4Cl solution (5 mL).

    • The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 15 mL).

    • The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.

  • Analysis of Stereochemical Outcome:

    • The crude product is purified by flash column chromatography on silica gel.

    • The diastereomeric ratio (d.r.) is determined by 1H or 19F NMR spectroscopy of the purified product.

    • The enantiomeric excess (e.e.) is determined by chiral HPLC or GC analysis.

Visualization of Experimental Workflow

A clear workflow diagram is crucial for planning and executing experiments to assess stereochemical outcomes.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis cluster_outcome Outcome Assessment start Reactants (Prochiral Ketone + Chiral Amine) reaction Reaction (e.g., Alkylation) start->reaction workup Workup & Purification reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (Determine d.r.) product->nmr hplc Chiral HPLC/GC (Determine e.e.) product->hplc data Quantitative Data (Yield, d.r., e.e.) nmr->data hplc->data comparison Compare with Alternatives data->comparison

Safety Operating Guide

Proper Disposal of 2,2-Difluoropropylamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2,2-Difluoropropylamine hydrochloride is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Proper handling and disposal are crucial for laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Summary of Key Information

This section summarizes the essential physical, chemical, and safety data for this compound.

PropertyValueReference
Chemical Name This compound[2][3][4]
CAS Number 868241-48-9[1][3][4]
Molecular Formula C3H8ClF2N[2][4]
Molecular Weight 131.55 g/mol [2][4]
Appearance White to off-white crystalline powder[3]
Melting Point 235-239 °C[3]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]
Storage Store under inert gas (nitrogen or Argon) at 2-8°C in a dry, cool, and well-ventilated place. Keep container tightly closed.[3][5]

Disposal Procedures

The primary principle for the disposal of this compound is to treat it as hazardous waste. It should not be disposed of down the drain or in regular trash.

Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading.

  • Cleanup (Dry Spill):

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the collected material into a suitable, labeled, and sealed container for hazardous waste disposal.[5]

  • Cleanup (Wet Spill):

    • Absorb the spill with an inert material (e.g., sand, vermiculite).

    • Place the absorbent material into a suitable, labeled, and sealed container for hazardous waste disposal.

  • Decontamination:

    • Wash the spill area thoroughly with soap and water.

    • Collect the cleaning materials and place them in the hazardous waste container.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Containerize: Place all waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Labeling: The label should clearly indicate "Hazardous Waste" and include the chemical name: "this compound".

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Arrange for collection by a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Disposal Workflow

The following diagram illustrates the decision-making and action process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal A Assess Hazards (Harmful, Irritant) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) A->B C Is it a spill? B->C D Follow Spill Management Protocol C->D Yes E Collect Waste Chemical & Contaminated Materials C->E No D->E F Containerize in a Labeled, Sealed Hazardous Waste Container E->F G Store in a Designated Secure Area F->G H Arrange for Licensed Hazardous Waste Disposal G->H I Disposal Complete H->I

Caption: Logical flow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2,2-Difluoropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of 2,2-Difluoropropylamine hydrochloride (CAS RN: 868241-48-9). Adherence to these procedures is critical to ensure personnel safety and mitigate environmental risk. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Hazard and Exposure Data

Due to the specific nature of this compound, quantitative exposure limits such as Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV) have not been established. In the absence of specific data, stringent adherence to qualitative safety recommendations for halogenated amines is required.

Hazard ClassificationGHS PictogramsPrecautionary Statements
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.
Skin Irritation (Category 2)H315: Causes skin irritation.
Eye Irritation (Category 2A)H319: Causes serious eye irritation.
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation.

Operational Plan: Safe Handling Workflow

A systematic approach is essential when working with this compound. The following workflow diagram outlines the critical steps from preparation to disposal to ensure a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Begin Experiment handle_dissolve Dissolve/React in a Closed System handle_weigh->handle_dissolve handle_transfer Use Caution During Transfers handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate Conclude Experiment cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_waste Segregate Halogenated Waste cleanup_wash->disposal_waste Post-Experiment disposal_label Label Waste Container Clearly disposal_waste->disposal_label disposal_store Store in a Designated, Ventilated Area disposal_label->disposal_store

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, a comprehensive PPE protocol is mandatory.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge.Necessary to prevent respiratory tract irritation from dust or vapors.
Hand Protection Double gloving with compatible materials. Butyl rubber or Viton™ gloves are recommended over nitrile for direct handling.General chemical resistance charts indicate that nitrile gloves have poor resistance to amines and halogenated compounds. Thicker, more resistant gloves should be used for direct contact. For incidental splash protection, nitrile gloves may be used but must be changed immediately upon contact.
Body Protection A lab coat, and a chemical-resistant apron when handling larger quantities.Provides a barrier against skin contact and contamination of personal clothing.
Footwear Closed-toe shoes.Protects feet from spills.

Glove Selection Note: Published data on specific breakthrough times for this compound are not available. The recommendation for Butyl rubber or Viton™ is based on their general resistance to amines and halogenated hydrocarbons. It is crucial to consult the glove manufacturer's specific chemical resistance data.[2] Always inspect gloves for any signs of degradation before and during use.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected separately in a designated, compatible, and clearly labeled hazardous waste container. This waste stream should be classified as "halogenated organic waste."

  • Container Management: Waste containers must be kept closed except when adding waste. Ensure the container is made of a material compatible with halogenated amines.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Harmful, Irritant).

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Pickup and Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Difluoropropylamine hydrochloride
Reactant of Route 2
2,2-Difluoropropylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.